Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYBOHVMFKZODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570997 | |
| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176694-36-3 | |
| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS number
An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced material science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a strategic building block in drug discovery and development. Detailed protocols and safety information are provided to enable researchers to effectively and safely utilize this versatile reagent in their work.
Compound Identification and Physicochemical Properties
This compound is identified by the CAS Number 176694-36-3 .[1][2] The strategic placement of electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring makes it a valuable intermediate for introducing these motifs into more complex target molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 176694-36-3 | [1][2] |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| SMILES | COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | N/A |
| InChI Key | N/A | N/A |
| Appearance | Colorless to light yellow liquid | |
| Melting Point | N/A | N/A |
| Boiling Point | N/A | N/A |
| Density | N/A | N/A |
The Strategic Importance in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design.[4] The CF₃ group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[4]
-
Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system.[4]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the aromatic ring, influencing pKa and creating favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity and selectivity.[4]
This compound serves as a readily available scaffold that allows for the introduction of the critical 4-fluoro-3-(trifluoromethyl)phenyl moiety into a wide array of potential therapeutics.
Synthesis and Reaction Pathways
The most direct and common laboratory-scale synthesis of this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid. This method is favored for its operational simplicity and high yields.
General Synthesis Workflow
The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzoic acid, which is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Caption: Fischer-Speier Esterification Workflow.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system for the synthesis of the title compound, ensuring high purity and yield.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 volumes).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.
Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Key Applications and Derivative Synthesis
The primary utility of this compound is as a functionalized building block. The methyl ester group can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups (e.g., amides, hydrazides), while the aromatic ring can undergo further substitution reactions.
Caption: Key reaction pathways for derivative synthesis.
This versatility allows for its incorporation into complex molecular scaffolds, making it a valuable starting material for generating libraries of compounds in high-throughput screening campaigns for drug discovery.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a reliable entry point for introducing fluorine and a trifluoromethyl group—moieties known to confer advantageous pharmacokinetic and pharmacodynamic properties. The straightforward synthesis and versatile reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and advanced functional materials.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Inno Pharmchem. [Link]
-
J. Braz, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Introduction
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is an aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom, and a trifluoromethyl (CF₃) group. This unique combination of functional groups imparts distinct electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine and trifluoromethyl moieties is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive overview of the core physical properties of this compound, the methodologies for their determination, and the implications of these properties for its application in research and development.
Molecular and Physicochemical Profile
The fundamental identity and physical characteristics of a chemical compound are the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments, its suitability for specific reaction conditions, and its potential interactions in biological systems.[1]
Table 1: Core Identifiers and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 176694-36-3 | [1][3] |
| Molecular Formula | C₉H₆F₄O₂ | [1][3] |
| Molecular Weight | 222.14 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Detailed Analysis of Physical State
-
-
Expert Insight: The addition of a fluorine atom to the aromatic ring increases the molecular weight and alters the molecule's dipole moment and intermolecular forces. This would be expected to slightly increase both the melting and boiling points compared to its non-fluorinated counterpart. The compound's state as a liquid or low-melting solid at room temperature is consistent with these expectations.[1]
-
-
Density: Similarly, specific density data for this compound is not listed. The analog, Methyl 4-(trifluoromethyl)benzoate, has a density of 1.268 g/mL at 25 °C.[4][5] The incorporation of a heavier fluorine atom in place of a hydrogen atom would logically lead to a slightly higher density for the title compound.
-
Solubility Profile: As an aromatic ester with significant fluorine content, this compound is expected to have low volatility and moderate solubility in common organic solvents such as chloroform, methanol, ethyl acetate, and dichloromethane.[1][4] Its solubility in aqueous media is predicted to be low, a common characteristic of highly fluorinated, lipophilic molecules. This property is critical for its use in organic synthesis, often requiring anhydrous reaction conditions, and for its pharmacokinetic behavior in drug development, where lipophilicity governs membrane permeability.[1]
Logical Framework for Compound Characterization
A systematic workflow is essential to verify the identity and purity of any research chemical. The following diagram illustrates the logical flow from receiving a sample to its validation for use in further experiments.
Caption: Physicochemical Characterization Workflow.
Experimental Protocols for Property Determination
The trustworthiness of physical data hinges on robust and well-executed experimental protocols. The following methods describe self-validating procedures for determining key physical properties.
Protocol 1: Melting Point Determination (Mel-Temp Apparatus)
The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broadened range.
-
Principle: A small sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Methodology:
-
Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. Tap the open end of a capillary tube into the solid to collect a sample approximately 2-3 mm high.[6]
-
Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. This action compacts the sample tightly at the bottom of the tube.[6][7]
-
Calibration Check (Trustworthiness Step): Before analyzing the unknown, determine the melting point of a known standard (e.g., benzoic acid) to verify the thermometer's accuracy.
-
Approximate Determination: Place the capillary into the Mel-Temp apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.[8]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[8]
-
Data Recording: Record the temperature (T₁) when the first droplet of liquid appears and the temperature (T₂) when the entire sample becomes a transparent liquid.[7] Report the melting point as the range T₁ - T₂.
-
Protocol 2: Micro Boiling Point Determination
This technique is ideal for determining the boiling point of small quantities of liquid, minimizing waste and enhancing safety.[9][10]
-
Principle: A sample is heated in a small tube containing an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[11]
-
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing 5-10 drops of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]
-
Capillary Insertion: Create a micro boiling stone by taking a melting point capillary tube and sealing one end in a flame. Place this small, sealed capillary tube into the sample, open-end down.[12]
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate). Heat the bath gradually.[11][13]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue gentle heating until the stream is rapid and continuous, then turn off the heat.[11]
-
Data Recording: As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][13] Record this temperature.
-
Protocol 3: Qualitative Solubility Determination
This protocol establishes a compound's general solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.
-
Principle: The "like dissolves like" principle is tested by observing the dissolution of a small amount of solute in various solvents of differing polarities.
-
Methodology:
-
Solvent Selection: Prepare a series of labeled test tubes containing 1 mL of various solvents (e.g., Water, Methanol, Dichloromethane, Hexane).
-
Sample Addition: To each test tube, add approximately 10-20 mg of this compound.
-
Mixing: Gently agitate or vortex each tube for 30-60 seconds.
-
Observation: Visually inspect each tube for dissolution. A clear, homogenous solution indicates solubility. Cloudiness, precipitation, or the presence of undissolved solid indicates insolubility or partial solubility.[14]
-
Classification: Classify the compound's solubility in each solvent as "soluble," "partially soluble," or "insoluble."
-
Implications of Physical Properties in Drug Development
The physical properties of a building block like this compound are not merely data points; they are critical predictors of its utility and behavior in the complex process of drug discovery.
Caption: Relationship of Physical Properties to Drug Development.
Conclusion
This compound is a highly functionalized aromatic compound with physical properties that make it an attractive intermediate for synthetic chemistry. Its expected low melting point, moderate boiling point under vacuum, and solubility in organic solvents are characteristic of a versatile building block. The presence of two distinct types of fluorine substituents provides unique handles for both synthetic manipulation and the fine-tuning of biological activity in downstream products. A thorough understanding and rigorous experimental determination of its physical properties, using the protocols outlined herein, are essential first steps for any researcher aiming to leverage its potential in drug discovery and materials science.
References
- ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.
- University of Alberta. (n.d.). Micro-boiling point measurement.
- Wired Chemist. (n.d.). Determination of Melting Point.
- CymitQuimica. (n.d.). CAS 176694-36-3: this compound.
- chymist.com. (n.d.). Micro Boiling Point Determination.
- Supporting Information. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Chemtips. (2013). How to Determine Boiling Points on the Microscale.
- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.
- University of Alberta. (n.d.). Melting point determination.
- [Source on Qualitative Solubility Rules]. (n.d.).
- PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.
- Scribd. (n.d.). Micro-Method for Boiling Point Determination.
- The Royal Society of Chemistry. (n.d.).
- Quora. (2019). How would you test for solubility in a compound?.
- Chem-Impex. (n.d.). Methyl 3-(trifluoromethyl)benzoate.
- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.
- Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.
- PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate.
- [Source on Melting Point Determination]. (n.d.). Experiment 1 - Melting Points.
- [Source on Melting Point Determination]. (2021). experiment (1)
- Tokyo Chemical Industry. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate.
- Thermo Scientific Chemicals. (n.d.). Methyl 4-(trifluoromethyl)benzoate, 98%.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- ChemicalBook. (n.d.). Methyl 4-Methyl-3-(trifluoroMethyl)benzoate(116419-94-4) 1 H NMR.
- precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE.
- Santa Cruz Biotechnology. (n.d.). Methyl 4-(trifluoromethoxy)benzoate.
- ChemicalBook. (n.d.). This compound | 176694-36-3.
Sources
- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 176694-36-3 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scribd.com [scribd.com]
- 11. chymist.com [chymist.com]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. quora.com [quora.com]
An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Foreword: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable tools for the modern chemist. Among these, Methyl 4-fluoro-3-(trifluoromethyl)benzoate stands out as a particularly valuable intermediate. Its trifluoromethyl group and fluorine substituent on the benzene ring offer a unique combination of electronic and steric properties, making it a versatile precursor for a wide range of complex molecular targets. This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent chemical entity.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ester with the chemical formula C₉H₆F₄O₂.[1] The molecule consists of a central benzene ring substituted with a methyl ester group (-COOCH₃), a fluorine atom at the 4-position, and a trifluoromethyl group (-CF₃) at the 3-position.
Caption: Chemical structure of this compound.
The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's reactivity and physical properties. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and the ester functionality. The fluorine atom also contributes to the electronic properties and can serve as a site for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 176694-36-3 | |
| Molecular Formula | C₉H₆F₄O₂ | |
| Molecular Weight | 222.14 g/mol | |
| Physical Form | Solid | |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. This reaction is typically carried out in methanol, which serves as both the solvent and the reactant, with a strong acid catalyst such as sulfuric acid.
Synthetic Pathway: Fischer Esterification
The underlying principle of Fischer esterification is the acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the esterification of similar fluorinated benzoic acids.[1]
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous methanol to dissolve the starting material (approximately 10-15 mL per gram of acid).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. While stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.
-
Reflux: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.
Analytical Characterization: A Spectroscopic Profile
Due to the limited availability of published experimental spectra for this compound, the following section provides predicted spectroscopic data based on the analysis of its structural isomers and related compounds. This serves as a guide for researchers in confirming the identity and purity of their synthesized material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The 1H, 13C, and 19F NMR spectra will each provide unique and complementary information.
Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.9 | Singlet | - | -COOCH₃ |
| ~7.2-7.4 | Triplet | ~8-9 (Jн-ғ) | H-5 | |
| ~8.1-8.3 | Multiplet | H-2, H-6 | ||
| ¹³C | ~52 | Singlet | - | -COOCH₃ |
| ~115-120 | Doublet | High (Jc-f) | C-5 | |
| ~120-125 | Quartet | High (Jc-f) | -CF₃ | |
| ~125-130 | Quartet of Doublets | C-3 | ||
| ~130-135 | Doublet | C-1 | ||
| ~135-140 | Singlet | C-2, C-6 | ||
| ~160-165 | Doublet | High (Jc-f) | C-4 | |
| ~165 | Singlet | - | -C=O | |
| ¹⁹F | ~-63 | Singlet | - | -CF₃ |
| ~-110 to -115 | Singlet | - | Ar-F |
Note: These are predicted values and may vary from experimental results. The assignments are based on standard chemical shift ranges and the electronic effects of the substituents.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 222. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 191, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 163.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic absorptions will include C-F stretching vibrations for the trifluoromethyl group (around 1100-1300 cm⁻¹) and the aromatic fluorine (around 1200-1250 cm⁻¹), as well as C-O stretching of the ester.
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. The fluorine atom and the ester group provide reactive handles for a variety of chemical transformations.
One notable application of related compounds is in the synthesis of herbicides. For example, N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a known herbicide, is synthesized from a precursor derived from 4-fluoro-3-trifluoromethylphenol, highlighting the utility of this substitution pattern in agrochemical development.[2]
Caption: Potential synthetic transformations of this compound.
Safety and Handling
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a strategically important building block for chemical synthesis. Its unique substitution pattern offers a combination of electronic and steric properties that are highly desirable in the design of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its structure, a reliable and adaptable synthetic protocol, and a predictive analytical profile. By understanding these core technical aspects, researchers can confidently incorporate this versatile intermediate into their synthetic strategies, accelerating the discovery and development of next-generation chemical entities.
References
-
Alachem Co., Ltd. (n.d.). 176694-36-3 | this compound. Retrieved from [Link]
- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
Sources
Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide for Advanced Chemical Synthesis
This guide provides an in-depth analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a fluorinated aromatic ester of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental properties, synthesis, and critical role as a building block in the creation of complex, biologically active molecules.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl (CF₃) group, in particular, is a key moiety used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] this compound (CAS No. 176694-36-3) is a valuable chemical intermediate that provides a direct pathway to introduce both a fluorine atom and a trifluoromethyl group onto an aromatic scaffold.[2] Its structure makes it a versatile tool for creating diverse chemical libraries for high-throughput screening and for the synthesis of advanced pharmaceutical intermediates.[2]
Physicochemical Properties
This compound is characterized as a colorless to pale yellow liquid or solid.[2] The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which are advantageous properties in organic synthesis and for influencing interactions in biological systems.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [4] |
| CAS Number | 176694-36-3 | [3] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Purity | ≥95% | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | IRYBOHVMFKZODT-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)c1ccc(F)c(c1)C(F)(F)F | [2] |
Synthesis of this compound
The most direct and industrially scalable method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a standard and effective procedure.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard Fischer esterification procedures and is provided as a guideline.[7][8]
Materials:
-
4-fluoro-3-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) for a period of 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting carboxylic acid.
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution should be exercised due to potential CO₂ evolution.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Spectroscopic Analysis
While a certificate of analysis for commercially available this compound indicates that the ¹H NMR spectrum is consistent with its structure, the detailed spectral data is not publicly available.[6] Based on the molecular structure, the following characteristic signals would be anticipated:
-
¹H NMR: A singlet corresponding to the methyl ester protons (-OCH₃) would be expected, typically in the range of 3.8-4.0 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) due to coupling between the protons and with the fluorine atom.
-
¹³C NMR: Signals for the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and aromatic carbons would be present. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 222.14.
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The strategic placement of the fluoro and trifluoromethyl groups allows for the fine-tuning of a drug candidate's properties.
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the surveyed literature, its precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid, and related structures are utilized in the synthesis of various biologically active compounds. For instance, related fluorinated benzoic acids are intermediates in the synthesis of potassium channel openers for treating epilepsy and have been incorporated into antitubercular agents.[9]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. A Safety Data Sheet (SDS) provides the following hazard information.[3]
| Hazard Category | GHS Classification |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Store in a cool, dry place away from incompatible materials. The recommended storage temperature is in a refrigerator.[3]
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of fluoro and trifluoromethyl substituents on a benzoate core offers chemists a powerful tool for synthesizing novel compounds with potentially enhanced pharmacological profiles. While detailed physical and spectroscopic data are not widely published, its synthesis via standard esterification of the corresponding carboxylic acid is a logical and feasible approach. As with all laboratory chemicals, proper safety precautions must be followed during its handling and use.
References
-
ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Lab 5 Procedure Esterification. Retrieved from [Link]
- Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255-3258.
-
African Rock Art. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]
- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.
- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
-
J. Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. rsc.org [rsc.org]
- 3. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 9. ossila.com [ossila.com]
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the safety protocols and handling considerations for Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a fluorinated aromatic ester of increasing interest in synthetic and medicinal chemistry.[1][2] As a Senior Application Scientist, the following content is synthesized from available safety data for structurally analogous compounds to provide a robust framework for risk assessment and experimental design in the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific molecule. The principles of causality and self-validating protocols are emphasized to ensure the highest standards of laboratory safety.
Section 1: Compound Identification and Hazard Classification
This compound is an aromatic ester featuring both a fluorine atom and a trifluoromethyl group on the benzene ring.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, stability, and potential biological activity, making it a valuable intermediate.[1][2] While specific toxicological data for this exact compound is not extensively documented, a composite hazard profile can be constructed based on its structural motifs and data from closely related analogs.
Physicochemical Data Summary
Quantitative data for this compound and its close structural analogs are summarized below. This comparative table is essential for understanding its likely physical state, volatility, and solubility, which are critical inputs for engineering controls and spill response planning.
| Property | This compound | Methyl 4-(trifluoromethyl)benzoate (Analog) | Methyl 3-(trifluoromethyl)benzoate (Analog) |
| CAS Number | 176694-36-3[3] | 2967-66-0[4][5][6] | 2557-13-3[7] |
| Molecular Formula | C₉H₆F₄O₂[1] | C₉H₇F₃O₂[4][6][8] | C₉H₇F₃O₂[7][9] |
| Molecular Weight | 222.14 g/mol [1] | 204.15 g/mol [5][6][8] | 204.15 g/mol [7] |
| Appearance | Colorless to pale yellow liquid or solid[1] | Clear liquid[4] | Not Available |
| Melting Point | Not Available | 13-14 °C[5] | Not Available |
| Boiling Point | Not Available | 94-95 °C at 21 mmHg[5] | Not Available |
| Density | Not Available | 1.268 g/mL at 25 °C[5] | Not Available |
| Flash Point | Not Available | 82 °C (179.6 °F) - closed cup[4] | Not Available |
GHS Hazard Classification (Inferred)
Based on the GHS classifications of analogous compounds like Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate, the following hazards are anticipated.[6][7] This classification should be considered provisional and handled with the appropriate level of caution until specific data becomes available.
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[6][10][11]
-
Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[6][10][11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[6][10][11]
-
Flammable Liquids: Category 4. Combustible liquid.[10]
Hazard Pictogram:
Section 2: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is paramount. The causality is clear: preventing contact and inhalation is the most effective way to mitigate the risks identified in Section 1.
Engineering Controls
-
Ventilation: All manipulations should be performed in a well-ventilated area.[9] A certified chemical fume hood is mandatory when handling quantities that could generate significant vapors or aerosols.[12]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[13]
Personal Protective Equipment (PPE)
The selection of PPE is a critical control point. The equipment must be chosen based on the potential for direct contact and its resistance to halogenated organic compounds.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.[12][13] Standard safety glasses do not provide adequate protection against splashes.
-
Skin Protection:
-
Respiratory Protection: In cases of insufficient ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[9][12]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]
-
Contaminated work clothing should be laundered separately before reuse.[9]
Section 3: Safe Handling, Storage, and Emergency Protocols
A self-validating safety system relies on well-defined protocols that are consistently followed.
Handling and Storage Workflow
The following diagram illustrates the logical flow for safe handling and storage, minimizing exposure risks at each step.
Caption: Logical workflow for handling and storing this compound.
-
Handling: Avoid all personal contact, including inhalation of vapors or mists.[9] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9] Keep the container tightly sealed when not in use.[9][10]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[4][10] The storage area should be secured.[10][13]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][13] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[10][11][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13] |
Spill and Fire Response
-
Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4][9] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4][9][10] Do not allow the chemical to enter drains.[12]
-
Fire-Fighting Measures: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[13] Water spray can be used to cool containers.[13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10] Thermal decomposition may produce hazardous substances like carbon oxides and hydrogen fluoride.[10][13]
Section 4: Stability, Reactivity, and Disposal
Understanding the chemical's stability and reactivity is fundamental to preventing hazardous reactions.
Chemical Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and reducing agents.[10]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[10][13]
Waste Disposal Protocol
The disposal of chemical waste must be conducted in a manner that ensures safety and environmental compliance.
Caption: A systematic approach to the disposal of halogenated chemical waste.
-
Procedure: All waste material must be disposed of in accordance with local, state, and federal regulations.[10][14] Contact a licensed professional waste disposal service to dispose of this material.[12] Do not dispose of the material as unused product into drains or the environment.[12]
Section 5: Toxicological Information (Inferred)
While no specific toxicological studies for this compound were found, the following effects are inferred from its hazard classification and data on analogous compounds. The chemical, physical, and toxicological properties have not been thoroughly investigated.[10][12]
-
Acute Effects: Harmful if swallowed.[12] Causes irritation to the skin, eyes, and respiratory system.[5][10][12] Symptoms of overexposure may include headache, dizziness, and nausea.[10]
-
Chronic Effects: Long-term exposure effects are not known. No components of similar products are listed as carcinogens by IARC, ACGIH, or NTP.[12]
References
- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid - Synquest Labs. (n.d.).
- Methyl 3-(trifluoromethyl)benzoate - Apollo Scientific. (2023, July 5).
- Safety Data Sheet - Angene Chemical. (2024, November 1).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- Methyl 4-(trifluoromethyl)benzoate - ChemBK. (2024, April 9).
- CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… - CymitQuimica. (n.d.).
-
Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
-
Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem. (n.d.). Retrieved from [Link]
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
-
METHYL 4-(TRIFLUOROMETHYL)BENZOATE - precisionFDA. (n.d.). Retrieved from [Link]
Sources
- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 176694-36-3 [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. angenechemical.com [angenechemical.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. tcichemicals.com [tcichemicals.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry, presents both significant opportunities for novel molecular design and specific safety challenges inherent to its fluorinated aromatic structure. This guide, developed from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data. It provides a comprehensive framework for understanding and managing the risks associated with this compound, ensuring both personal safety and the integrity of your research. The principles and protocols outlined herein are designed to be self-validating, grounded in the physicochemical properties of the molecule and established best practices for handling fluorinated intermediates.
The Compound Profile: Understanding Inherent Risks
This compound (CAS RN: 176694-36-3) is an aromatic ester. Its structure, featuring a fluorine atom and a trifluoromethyl group, contributes to its utility in modifying the electronic and lipophilic properties of target molecules, often enhancing metabolic stability and binding affinity.[1][2] However, these same features necessitate a rigorous approach to safety.
Physicochemical Properties
A clear understanding of the compound's physical properties is the foundation of safe handling.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator |
The solid nature of this compound at room temperature can mitigate some risks associated with volatile liquids, but the potential for dust formation during handling introduces inhalation hazards that must be addressed.
Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
These classifications are consistent with those of structurally similar fluorinated aromatic esters, which are known to be irritants to the skin, eyes, and respiratory system.[4][5][6]
The Core of Safety: A Multi-Layered Protocol
A robust safety protocol is not a single action but a series of integrated steps, from preparation to disposal. The following workflow is designed to minimize exposure at every stage.
Step-by-Step Experimental Protocol for Safe Handling
This protocol outlines the critical steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Causality: The primary principle is to establish a controlled environment that minimizes the possibility of accidental exposure before the chemical is handled.
- 1.1. Documentation Review: Before beginning any work, thoroughly review this guide, the most current Safety Data Sheet (SDS), and the specific Standard Operating Procedure (SOP) for your experiment.[7]
- 1.2. Engineering Controls: All manipulations of the solid compound must be performed within a certified chemical fume hood to control inhalation exposure.[7] Ensure the sash is at the appropriate height and the airflow monitor is functioning correctly.
- 1.3. Personal Protective Equipment (PPE): The minimum required PPE includes:
- Eye Protection: Chemical splash goggles and a face shield.[7]
- Hand Protection: Nitrile gloves. For extended handling or when solvents are present, consider double-gloving or using a more robust glove material. Always inspect gloves for integrity before use.[7]
- Body Protection: A flame-resistant laboratory coat.[7]
2. Handling and Experimentation:
- Causality: The goal during active handling is to prevent the generation of dust and to contain the compound within the experimental apparatus.
- 2.1. Weighing: When weighing the solid, use a weigh boat or creased weighing paper within the fume hood. Avoid creating puffs of air that could aerosolize the powder.
- 2.2. Transfer: Use a powder funnel to transfer the solid into a reaction vessel. This minimizes the risk of spillage and dust generation.
- 2.3. Reaction Setup: All reactions should be conducted in a closed or well-contained apparatus within the fume hood.
3. Cleanup and Waste Disposal:
- Causality: Proper decontamination and waste segregation are critical to prevent delayed exposures and ensure environmental responsibility.
- 3.1. Decontamination: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.
- 3.2. Waste Disposal: Dispose of all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (rinse solvents, reaction mixtures) in a clearly labeled, sealed container for halogenated organic waste.[5] Consult your institution's environmental health and safety office for specific disposal procedures.
- 3.3. Final Steps: After completing the cleanup, carefully remove your PPE, disposing of single-use items in the appropriate waste stream. Wash your hands and forearms thoroughly with soap and water.[8]
Emergency Response: Preparedness and Action
Preparedness is key to mitigating the harm from an accidental exposure or spill.
First-Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. If irritation persists, seek medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][9]
-
Inhalation: Move the affected person to an area with fresh air. If they are having difficulty breathing, keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist or worsen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Spill Response
-
Small Spills: For small spills of the solid, ensure proper PPE is worn. Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and paper towels, collecting all materials for disposal.[7]
-
Large Spills: Evacuate the immediate area and alert colleagues. Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[7]
Toxicological Insights and Long-Term Considerations
The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bond.[10] This stability is a key reason for its use in drug design, as it can block metabolic pathways.[1] However, it is crucial to remember that while the -CF₃ group itself is generally considered inert, the overall toxicology of the molecule is determined by its complete structure. The acute hazards of this compound are primarily irritation and potential harm upon ingestion or inhalation. As with many fluorinated organic compounds, comprehensive long-term toxicological data is not always available. Therefore, the guiding principle must be the precautionary principle : minimize exposure to as low as reasonably achievable.
Conclusion
This compound is a valuable tool for the medicinal chemist, but its effective use is contingent upon a deep respect for its potential hazards. By integrating an understanding of its chemical properties with rigorous, multi-layered safety protocols, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery. This guide serves as a foundational document, but it must be supplemented by site-specific training, adherence to institutional safety policies, and a continuous commitment to a culture of safety in the laboratory.
References
- Angene Chemical.
-
Alachem Co., Ltd. 176694-36-3 | this compound. [Link]
-
PubChem. Methyl 3-(trifluoromethyl)benzoate. [Link]
-
Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2023-05-27). [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
-
Purdue University. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]
- Combi-Blocks.
-
BIOFOUNT. 176694-36-3|4-氟-3-三氟甲基苯甲酸甲酯. [Link]
- Thermo Fisher Scientific.
- Fisher Scientific.
-
ResearchGate. Metabolism and Toxicity of Fluorine Compounds. (2025-08-06). [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). [Link]
- OUCI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Thermo Fisher Scientific.
-
NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]
-
Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025-05-06). [Link]
-
NIOSH - CDC. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 176694-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. reddit.com [reddit.com]
The Solubility Profile of Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles of solubility, relevant physicochemical properties of structurally analogous compounds, and detailed, field-proven experimental protocols for determining solubility. By understanding the molecular characteristics that govern the solubility of this fluorinated benzoate derivative, researchers can make informed decisions in formulation development, reaction chemistry, and purification processes. This guide is intended to serve as a practical resource for scientists and drug development professionals, enabling them to predict, measure, and modulate the solubility of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its target in the body.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] this compound, a halogenated aromatic compound, presents a unique set of solubility challenges and opportunities due to the presence of multiple functional groups that influence its polarity and intermolecular interactions. Understanding its solubility in a range of organic solvents is paramount for processes such as:
-
Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing stable and effective dosage forms.[1]
-
Drug Delivery: Optimizing dissolution and absorption characteristics.
This guide will delve into the theoretical underpinnings of this compound's solubility, provide data on related molecules as a predictive tool, and offer detailed experimental workflows for its precise measurement.
Molecular Structure and Theoretical Solubility Considerations
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound dictates its physicochemical properties and, consequently, its solubility profile.
Key Structural Features:
-
Aromatic Ring: The benzene ring is generally nonpolar and contributes to solubility in nonpolar aromatic solvents like toluene and benzene.
-
Ester Group (-COOCH₃): The methyl ester group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding with protic solvents.
-
Fluorine Atom (-F): The highly electronegative fluorine atom attached to the aromatic ring increases the molecule's polarity.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and contributes to the molecule's overall polarity. However, highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.[3]
Based on these features, it can be predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), and lower solubility in nonpolar solvents (e.g., hexane).
Physicochemical Properties of Structurally Related Compounds
Table 1: Physicochemical Properties of Analogous Benzoate Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C₉H₇F₃O₂ | 204.15 | 94-95 / 21 mmHg[4] | 1.268[4] |
| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ | 154.14 | 90-92 / 20 mmHg[5] | 1.192[5] |
The data in Table 1 suggests that these related fluorinated benzoates are liquids at room temperature with densities greater than water. The presence of the trifluoromethyl group in Methyl 4-(trifluoromethyl)benzoate significantly increases its molecular weight and density compared to Methyl 4-fluorobenzoate. These properties will influence the choice of analytical techniques for solubility determination.
Experimental Determination of Solubility
Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the properties of the compound, the solvent, and the required throughput. The saturation shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its reliability.[6]
Saturation Shake-Flask Method: A Step-by-Step Protocol
This method measures the equilibrium solubility of a compound in a given solvent.[6]
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of the dissolved solute.[6]
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
-
Calibration Curve Generation:
-
Inject the standard solutions into the HPLC system and record the peak area or height for each concentration.
-
Plot a calibration curve of peak area/height versus concentration.
-
-
Sample Analysis:
-
Inject the diluted sample of the saturated solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area/height to the calibration curve.
-
-
Solubility Calculation:
-
Calculate the original solubility of the compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.
-
Alternative Method: Gravimetric Analysis
For a rapid and straightforward determination, particularly in volatile organic solvents, a gravimetric method can be employed.[7]
Methodology:
-
Preparation of Saturated Solution: Prepare the saturated solution as described in the shake-flask method.
-
Aliquot Collection: Carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to decompose.
-
Weighing: Weigh the container with the dried residue.
-
Solubility Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.
Predictive Models for Solubility
In the absence of experimental data, computational models can provide valuable estimations of solubility. These models range from traditional approaches based on solubility parameters to more complex machine learning algorithms.
-
Hansen and Hildebrand Solubility Parameters: These models use empirical parameters to quantify the cohesive energy density of a solute and a solvent. Molecules with similar solubility parameters are more likely to be miscible.[8]
-
Machine Learning and GCNN Models: Modern approaches utilize machine learning algorithms, such as graph convolutional neural networks (GCNN), to predict solubility based on molecular structures.[9] These data-driven methods can capture complex solute-solvent interactions.[9][10]
While these predictive models are powerful tools for initial screening, experimental verification remains essential for accurate solubility determination.
Conclusion
While direct quantitative solubility data for this compound is not widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis, examination of analogous compounds, and rigorous experimental determination. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to investigate and modulate the solubility of this and other challenging compounds in drug discovery and development. The application of the detailed experimental workflows will empower scientists to generate the critical data needed to advance their research and development programs.
References
-
ChemBK. Methyl 4-(trifluoromethyl)benzoate. (2024). Retrieved from [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). Retrieved from [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2016). Retrieved from [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Retrieved from [Link]
-
Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005). Retrieved from [Link]
-
arXiv. Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. (2024). Retrieved from [Link]
-
Royal Society of Chemistry. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (2023). Retrieved from [Link]
-
National Institutes of Health. Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity. (2018). Retrieved from [Link]
-
Slideshare. Solubility & Method for determination of solubility. (2017). Retrieved from [Link]
-
Rowan Scientific. The Evolution of Solubility Prediction Methods. (2025). Retrieved from [Link]
-
PubChem. Methyl 3-fluoro-4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. (2013). Retrieved from [Link]
-
SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. (2017). Retrieved from [Link]
-
PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ovid.com [ovid.com]
- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 9. arxiv.org [arxiv.org]
- 10. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stability and Storage of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Critical Role of Fluorinated Intermediates in Pharmaceutical Development
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key building block in modern medicinal chemistry. Its utility stems from the unique properties imparted by the fluorine and trifluoromethyl substituents on the aromatic ring. The incorporation of fluorine-containing motifs is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).[1] The trifluoromethyl group, in particular, is known for its high chemical stability and lipophilicity, which can significantly improve a drug candidate's pharmacokinetic profile.[1]
Given its role as a critical starting material, ensuring the stability and purity of this compound throughout its lifecycle—from storage to reaction—is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into the final API, potentially impacting its safety, efficacy, and regulatory approval. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and a robust experimental framework for its stability assessment.
Chemical Structure and Physicochemical Properties
-
IUPAC Name: this compound
-
CAS Number: 176694-36-3
-
Molecular Formula: C₉H₆F₄O₂
-
Molecular Weight: 222.14 g/mol
-
Appearance: Colorless to light yellow liquid
Predicted Stability Profile and Potential Degradation Pathways
The stability of this compound is governed by the reactivity of its ester functional group and the robust nature of the fluorinated aromatic ring. While the trifluoromethyl group is generally considered to be highly stable, the molecule is susceptible to degradation under certain stress conditions.
Hydrolytic Degradation
The ester linkage is the most probable site for hydrolytic degradation. This can occur under both acidic and basic conditions, although the mechanism and rate of degradation will differ.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can undergo hydrolysis to yield 4-fluoro-3-(trifluoromethyl)benzoic acid and methanol. This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that is generally faster than acid-catalyzed hydrolysis. Under basic conditions, the ester is hydrolyzed to the corresponding carboxylate salt, 4-fluoro-3-(trifluoromethyl)benzoate, and methanol. Subsequent acidification will yield the carboxylic acid. While the C-F bond of the trifluoromethyl group is exceptionally strong, under harsh alkaline conditions, it can undergo hydrolysis to a carboxylic acid group, although this is less common than ester hydrolysis.[1]
Caption: Predicted Hydrolytic Degradation Pathways.
Oxidative Degradation
The aromatic ring of this compound can be susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or radical initiators. Potential reactions include aromatic hydroxylation or, under more forcing conditions, ring opening. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the position of oxidative attack.
Photolytic Degradation
Exposure to ultraviolet (UV) light can induce photochemical degradation. For fluorinated aromatic compounds, photolysis can lead to the cleavage of the carbon-fluorine bond.[2] It is plausible that the aryl-fluorine bond is more susceptible to photolytic cleavage than the bonds of the trifluoromethyl group. Degradation of the trifluoromethyl group to trifluoroacetic acid upon photolysis has also been observed in related compounds.[1]
Caption: Experimental Workflow for Forced Degradation Studies.
Analytical Method: Stability-Indicating HPLC-UV/MS
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method coupled with UV and mass spectrometry (MS) detection is recommended.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient should be developed to ensure separation of all components.
-
Flow Rate: 1.0 mL/min
-
UV Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths and assess peak purity.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative ion modes to identify the molecular weights of the parent compound and any degradation products.
Conclusion: A Proactive Approach to Ensuring Quality
The stability of this compound is a critical parameter that can significantly impact the quality of downstream products in pharmaceutical development. While the molecule possesses inherent stability due to its fluorinated structure, it is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, researchers can minimize the risk of impurity formation. Furthermore, the execution of forced degradation studies coupled with the development of a robust, stability-indicating analytical method provides a scientifically sound framework for ensuring the quality and consistency of this vital chemical intermediate.
References
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.). National Institutes of Health. [Link]
Sources
A Senior Application Scientist's Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate: The Strategic Role of the Trifluoromethyl Group
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a critical chemical intermediate whose value in medicinal and materials chemistry is profoundly influenced by its unique substitution pattern. This guide elucidates the multifaceted role of the trifluoromethyl (CF₃) group in synergy with the adjacent fluoro substituent. We will explore how the potent electron-withdrawing nature and steric bulk of the CF₃ group dictate the molecule's electronic properties, lipophilicity, metabolic stability, and chemical reactivity. By understanding these foundational principles, researchers can strategically leverage this building block to design next-generation pharmaceuticals and advanced organic materials with enhanced performance profiles.
Introduction: The Rise of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and fluorinated moieties has become a cornerstone strategy for molecular design.[1] The trifluoromethyl group, in particular, is a powerful tool used to modulate the physicochemical and biological properties of a parent molecule.[1] this compound serves as a quintessential example of a building block where the CF₃ group is not merely a substituent but a strategic director of function, influencing everything from reaction outcomes to pharmacokinetic profiles.[2][3] This guide provides an in-depth analysis of the CF₃ group's specific contributions to the overall character of this versatile compound.
The Trifluoromethyl Group: More Than a Bulky Methyl Group
The trifluoromethyl group is often employed as a bioisostere for a methyl group or chlorine atom.[2][4] However, its properties are far more nuanced. The substitution of hydrogen atoms with highly electronegative fluorine atoms imparts a unique set of characteristics that are pivotal to its function in drug design.[5]
-
Potent Electron-Withdrawing Effects : Due to the high electronegativity of fluorine, the CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[6][7] This dramatically influences the electron density of the aromatic ring to which it is attached.
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[2][5] This inherent strength makes the CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][8] Strategically placing a CF₃ group on a molecule can block metabolic hotspots, thereby increasing the drug's half-life and bioavailability.[2][8]
-
Increased Lipophilicity : The CF₃ group is significantly more lipophilic than a hydrogen atom and is generally considered more lipophilic than a methyl group, a property quantified by a positive Hansch π value of +0.88.[2][5] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.[2][9]
Synergistic Effects in this compound
The true utility of the CF₃ group in this specific molecule arises from its interplay with the adjacent fluorine atom and the methyl ester.
Modulation of Electronic Properties and Reactivity
The combined electron-withdrawing power of the CF₃ group at the meta-position and the fluorine atom at the para-position profoundly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution (NuAr), particularly at the fluorine-bearing carbon, should a suitable activating group be present.
The strong inductive effect of the CF₃ group also enhances the electrophilicity of the ester's carbonyl carbon, making it more reactive towards nucleophiles. This is a critical consideration for synthetic chemists using this molecule as a precursor for amides or other ester derivatives.
Caption: Electronic effects on the aromatic ring of this compound.
Impact on Physicochemical and Pharmacokinetic Properties
The dual fluorine substitution pattern is a well-established motif in medicinal chemistry for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Influence of CF₃ and F Groups | Rationale & Consequence |
| Metabolic Stability | Significantly Increased | The CF₃ group at position 3 effectively blocks a potential site of aromatic hydroxylation, a common metabolic pathway. The robust C-F bonds resist enzymatic cleavage.[8][10] This leads to a longer in vivo half-life. |
| Lipophilicity (LogP) | Increased | Both the CF₃ and F substituents are more lipophilic than hydrogen, facilitating passage through biological membranes. This can enhance absorption and distribution to target tissues.[2][11] |
| Binding Affinity | Potentially Enhanced | The CF₃ group can engage in favorable hydrophobic or non-covalent interactions (e.g., orthogonal multipolar C-F···C=O interactions) within a protein's binding pocket, potentially increasing binding affinity and selectivity.[5] |
| pKa | Lowered (for the corresponding carboxylic acid) | The strong electron-withdrawing effects stabilize the carboxylate anion, making the corresponding benzoic acid a stronger acid than its non-fluorinated counterpart. |
Application Profile: A Key Building Block for Bioactive Molecules
The unique combination of properties conferred by the trifluoromethyl group makes this compound a valuable starting material for synthesizing complex target molecules, most notably in the pharmaceutical industry.
Case Study: Synthesis of Bicalutamide
A prominent example is its use in the synthesis of Bicalutamide, a non-steroidal antiandrogen medication used to treat prostate cancer.[12] In the synthesis, the aniline derivative, 4-amino-3-(trifluoromethyl)benzonitrile, which can be derived from a related benzoic acid, is a key precursor. The 3-trifluoromethyl substitution pattern is critical for the drug's high affinity for the androgen receptor. The synthetic pathways often involve the reaction of an aniline with a suitable acylating agent, followed by oxidation.[13][14] The trifluoromethyl group is retained throughout the synthesis and is essential for the final compound's biological activity.
Synthetic Protocols and Characterization
Trustworthy and reproducible synthetic methods are paramount for research and development.
Representative Synthesis of this compound
A common route involves the esterification of the corresponding benzoic acid. While specific industrial routes may vary, a standard laboratory-scale procedure provides a reliable method.
Workflow: Fischer Esterification
Caption: General workflow for the synthesis of the title compound via Fischer esterification.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 10-20 volumes) to serve as both the solvent and reactant.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water, which will cause the ester product to precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Purification: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity this compound.[15]
Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Data for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons (typically complex multiplets in the δ 7.5-8.5 ppm range) and a singlet for the methyl ester protons (δ ~3.9 ppm). |
| ¹⁹F NMR | Two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, showing characteristic couplings. |
| ¹³C NMR | Resonances for the carbonyl carbon (~164 ppm), aromatic carbons (with C-F couplings), the methyl ester carbon (~52 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, ~123 ppm). |
| Mass Spec (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight (222.14 g/mol ).[3] |
| Infrared (IR) | Strong absorption band for the C=O stretch of the ester (~1730 cm⁻¹), and characteristic bands for C-F bonds (~1100-1350 cm⁻¹). |
Conclusion
The trifluoromethyl group in this compound is a powerful determinant of the molecule's chemical and physical identity. Its strong electron-withdrawing nature, contribution to metabolic stability, and enhancement of lipophilicity are key features that medicinal chemists and materials scientists exploit.[2][9] The synergistic interplay with the adjacent fluorine atom creates a substitution pattern that is highly valued for its ability to impart favorable pharmacokinetic properties in drug candidates and tune the electronic landscape of advanced materials. A thorough understanding of the foundational principles outlined in this guide is essential for leveraging this versatile building block to its full potential in sophisticated molecular design and synthesis.
References
- Vertex AI Search. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed.
- Vertex AI Search. The Role of Trifluoromethyl Groups in Modern Drug Design.
- PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- Wikipedia. Trifluoromethyl group - Wikipedia.
- BenchChem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Vertex AI Search. The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Request PDF.
- Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic....
- Google Patents. US20060041161A1 - Procedure for the synthesis of bicalutamide.
- PubMed. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.
- PubMed Central. Superelectrophiles and the effects of trifluoromethyl substituents - PMC.
- TCI Chemicals. Selective Transformations of Aromatic Trifluoromethyl Groups.
- CymitQuimica. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa….
- Google Patents. WO2012042532A1 - Process for preparing bicalutamide.
- Google Patents. EP1863759A1 - Process for preparation of bicalutamide.
- BLD Pharm. 176694-36-3|this compound|BLD Pharm.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 13. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]
- 14. EP1863759A1 - Process for preparation of bicalutamide - Google Patents [patents.google.com]
- 15. 176694-36-3|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on the Electronic Properties of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Foreword: Decoding the Electronic Landscape for Advanced Drug Discovery and Materials Science
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational design. Among these, the trifluoromethyl (CF₃) group and fluorine (F) atom stand out for their profound ability to modulate the electronic characteristics of aromatic systems. This guide provides an in-depth exploration of the electronic properties of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a versatile building block whose unique electronic architecture makes it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials. By dissecting its molecular orbital interactions, electrostatic potential, and the synergistic effects of its electron-withdrawing substituents, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage these properties for targeted molecular design.
The Molecule at a Glance: Structure and Intrinsic Properties
This compound (CAS Number: 176694-36-3) is an aromatic ester characterized by a benzene ring substituted with a methyl ester group, a fluorine atom at the para-position, and a trifluoromethyl group at the meta-position relative to the ester.[1] This specific arrangement of functional groups imparts a unique set of physicochemical properties that are central to its utility.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
The presence of both a fluorine atom and a trifluoromethyl group on the benzoate core creates a powerful confluence of electron-withdrawing effects, which are the primary determinants of the molecule's electronic properties and subsequent reactivity.[2]
The Electronic Core: A Theoretical Deep Dive
To truly appreciate the utility of this compound, we must first understand its electronic landscape. This is best achieved through the lens of computational chemistry, specifically Density Functional Theory (DFT), which allows us to visualize and quantify the distribution of electrons within the molecule.
The Power of Electron-Withdrawing Groups
The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the three fluorine atoms.[2] This effect is primarily inductive, pulling electron density away from the aromatic ring. The fluorine atom at the 4-position also exerts a strong inductive electron-withdrawing effect, further polarizing the molecule. This pronounced electron deficiency in the aromatic ring is a key feature influencing its reactivity and intermolecular interactions.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's electronic stability.
For this compound, the strong electron-withdrawing nature of the F and CF₃ groups is expected to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted methyl benzoate. A smaller HOMO-LUMO gap generally implies higher reactivity. In a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the presence of a CF₃ group was found to decrease the HOMO-LUMO gap, suggesting increased reactivity.[3]
Molecular Electrostatic Potential (MEP) Map
An MEP map provides a visual representation of the charge distribution within a molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack, while regions of positive electrostatic potential (electron-poor) are prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a significant region of positive electrostatic potential around the aromatic ring, particularly near the carbon atoms attached to the fluorine and trifluoromethyl groups. The oxygen atoms of the ester group would exhibit negative electrostatic potential, indicating their nucleophilic character. This charge distribution is critical for predicting how the molecule will interact with biological targets or other reactants.
Practical Implications in Drug Discovery and Organic Synthesis
The electronic properties of this compound directly translate to its utility as a versatile building block in several scientific domains.
Enhancing Pharmacokinetic and Pharmacodynamic Profiles
In drug discovery, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy to enhance a drug candidate's properties:
-
Metabolic Stability: The strong carbon-fluorine bonds in the CF₃ group are resistant to metabolic degradation, which can increase the drug's half-life.[2]
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
-
Binding Affinity: The electron-withdrawing nature of the substituents can alter the pKa of nearby functional groups and influence hydrogen bonding and electrostatic interactions with biological targets, potentially leading to increased binding affinity and potency.[2]
A Versatile Intermediate in Organic Synthesis
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a powerful tool for forming new carbon-heteroatom bonds. The ester functionality can also be readily hydrolyzed or converted to other functional groups, further expanding its synthetic utility.
Experimental and Computational Methodologies
A comprehensive understanding of the electronic properties of this compound requires a combination of experimental and computational techniques.
Computational Protocol: A DFT-Based Approach
A robust computational analysis of the electronic properties can be performed using the following workflow:
-
Geometry Optimization: The molecular structure is first optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated:
-
HOMO and LUMO energies and their spatial distributions.
-
Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
Natural Bond Orbital (NBO) analysis to investigate intramolecular charge transfer and hyperconjugative interactions.
-
Calculation of the dipole moment.
-
Spectroscopic Characterization
Experimental spectroscopic techniques provide valuable data that can be correlated with computational results:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): The chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nuclei, providing experimental validation of the calculated charge distributions.
-
FTIR Spectroscopy: The vibrational frequencies observed in an FTIR spectrum are determined by the bond strengths and molecular geometry, which can be accurately predicted by DFT calculations.
-
UV-Vis Spectroscopy: The absorption maxima in a UV-Vis spectrum correspond to electronic transitions, which can be correlated with the calculated HOMO-LUMO energy gap.
Conclusion: A Molecule of Significant Potential
This compound is more than just a chemical intermediate; it is a carefully designed molecular scaffold whose electronic properties have been finely tuned by the strategic placement of powerful electron-withdrawing groups. Its electron-deficient aromatic ring and versatile ester functionality make it an invaluable tool for the synthesis of complex molecules with tailored properties. For researchers in drug discovery and materials science, a thorough understanding of its electronic landscape is paramount for unlocking its full potential in the development of next-generation therapeutics and advanced materials.
References
-
Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. (2025, December 28). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, May 22). Journal of the American Chemical Society. Retrieved January 10, 2026, from [Link]
-
Pictures of HOMO-LUMO and Molecular Electrostatic Potential of compounds A, B and C. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The steric and electronic effects of aliphatic fluoroalkyl groups. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. (2025, August 9). ResearchGate. Retrieved January 10, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
HOMO-LUMO orbitals (a) and molecular electrostatic potential (MEP) map... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate | Request PDF. (2025, August 5). ResearchGate. Retrieved January 10, 2026, from [Link]
-
(PDF) Computational studies and mesophase behavior of newly prepared trifluoromethyl phenylazo phenyl alkoxy benzoate liquid crystals. (2025, April 23). ResearchGate. Retrieved January 10, 2026, from [Link]
-
HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark. Retrieved January 10, 2026, from [Link]
-
Vibrational (FT-IR and FT-Raman) spectra, NBO, HOMO-LUMO, Molecular electrostatic potential surface and computational analysis of 4-(trifluoromethyl)benzylbromide. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]
-
The 3D HOMO and LUMO orbital profiles, the orbital energy values, and... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020, November 13). ACS Omega. Retrieved January 10, 2026, from [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018, June 6). PubMed. Retrieved January 10, 2026, from [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2025, August 10). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Exploring the Effects of Trifluoromethyl Group on the Molecular Structure and Properties of Polyimides. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Computational Study of Elastic, Structural, Electronic, and Optical Properties of GaMF 3 (M = Be and Ge) Fluoroperovskites, Based on Density Functional Theory. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
REVIEW IN (NMR and UV-VIS) SPECTRA. (n.d.). International Journal of Medical Research and Pharmaceutical Sciences. Retrieved January 10, 2026, from [Link]
-
Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. (n.d.). OUCI. Retrieved January 10, 2026, from [Link]
-
(PDF) ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations Section A-Research paper ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. (2025, January 13). ResearchGate. Retrieved January 10, 2026, from [Link]
Sources
Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Advantage of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing motifs is a well-established strategy to modulate a molecule's physicochemical and biological properties. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved efficacy and pharmacokinetic profiles of bioactive compounds. This guide focuses on a key reagent in the synthetic chemist's arsenal: Methyl 4-fluoro-3-(trifluoromethyl)benzoate . We will delve into its chemical properties, explore its reactivity in cornerstone synthetic transformations, and provide practical, field-proven insights into its application as a strategic building block for complex molecular architectures.
Compound Profile: Understanding the Core Attributes
This compound is an aromatic ester that presents a unique combination of reactive sites, making it a versatile intermediate in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 261951-83-5 | N/A |
| Molecular Formula | C₉H₆F₄O₂ | [1] |
| Molecular Weight | 222.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
The key to unlocking the synthetic potential of this molecule lies in understanding the interplay of its functional groups:
-
The Ester Group: The methyl ester provides a handle for further transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form amides.
-
The Aromatic Ring: The benzene ring serves as the scaffold for further functionalization.
-
The Fluorine Atom: Positioned at the 4-position, the fluorine atom is a key leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
The Trifluoromethyl Group: Located at the 3-position, the -CF₃ group is a strong electron-withdrawing group. This electronic effect is crucial as it activates the aromatic ring towards nucleophilic attack, primarily at the para position (the carbon bearing the fluorine atom).
The Art of Activation: Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trifluoromethyl group meta to the fluorine atom significantly activates the latter towards nucleophilic displacement. This makes SNAr a highly effective strategy for introducing a wide range of functionalities at the 4-position.
The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which lowers the activation energy of the reaction.
Practical Application: Synthesis of Aryl Ethers and Thioethers
Aryl ethers and thioethers are common motifs in pharmaceuticals and agrochemicals. The following protocols, adapted from established methodologies for similar substrates, illustrate the utility of this compound in forming these crucial C-O and C-S bonds.
Protocol 1: O-Arylation with Phenols
This protocol describes a general procedure for the synthesis of diaryl ethers via an SNAr reaction.
Materials:
-
This compound
-
Substituted phenol (1.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the substituted phenol (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting benzoate.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: S-Arylation with Thiols
This protocol outlines a general method for the synthesis of diaryl thioethers.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 1.1 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equiv.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 equiv.) in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling Reactions
While the fluorine atom serves as an excellent leaving group in SNAr reactions, it can also participate in palladium-catalyzed cross-coupling reactions, although it is generally less reactive than the corresponding bromides or iodides. However, with the appropriate choice of catalyst, ligand, and reaction conditions, the C-F bond can be effectively functionalized.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules. The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl fluoride, which can be adapted for this compound.
Protocol 3: Suzuki-Miyaura Coupling with Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv.)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.).
-
Seal the flask and evacuate and backfill with the inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent system via syringe to achieve a concentration of approximately 0.2 M with respect to the starting benzoate.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines. The following is a general protocol that can be optimized for the amination of this compound.
Protocol 4: Buchwald-Hartwig Amination with Primary or Secondary Amines
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to a Schlenk flask.
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.5 M.
-
Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery: A Gateway to Bioactive Scaffolds
Conclusion and Future Outlook
This compound is a powerful and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay of the fluoro and trifluoromethyl substituents, render it highly susceptible to nucleophilic aromatic substitution, providing a reliable platform for the introduction of a wide range of functional groups. Furthermore, its potential for participation in palladium-catalyzed cross-coupling reactions expands its synthetic utility.
For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and handling of this compound opens doors to the efficient synthesis of novel and complex molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, the strategic importance of building blocks like this compound in the synthetic chemist's toolbox is set to increase.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.
- An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). [Source description not available].
- A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). [Source description not available].
- CymitQuimica. (n.d.). CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa….
- Chem-Impex. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. (2018). [Source description not available].
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Amazon S3.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC - NIH.
- Process for the preparation of enzalutamide. (n.d.). Google Patents.
- Procedure for the synthesis of bicalutamide. (2006). Google Patents.
- Bicalutamide synthesis. (n.d.). ChemicalBook.
- Method for producing bicalutamide. (n.d.). Google Patents.
- The Chemical Backbone: Methyl 4-fluoro-3-nitrobenzoate for Synthesis. (2026). [Source description not available].
- Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
- Methyl 4-fluorobenzoate 98 403-33-8. (n.d.). Sigma-Aldrich.
- Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (n.d.). Google Patents.
-
Synthesis of (R)-bicalutamide derivatives[4][5]. Reagents and.... (n.d.). ResearchGate. Retrieved from
- Palladium-Catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses Procedure.
- Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate. (n.d.). Benchchem.
- Organic Fluorinated Building Blocks. (n.d.). [Source description not available].
- Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. (n.d.). AGC Chemicals.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.
- Palladium-catalyzed Sonogashira coupling to synthesis of gem-difluoroenynes. (n.d.). [Source description not available].
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.
- organic synthesis. (2014). New Drug Approvals.
- CAS 176694-36-3 this compound. (n.d.). Building Block / BOC Sciences.
- Methyl 4-(trifluoromethyl)benzoate. (n.d.). PubChem.
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. (n.d.). Google Patents.
- Methyl 4-Fluoro-3-hydroxybenzoate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0. (n.d.). Sigma-Aldrich.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
- Methyl 4-fluoro-3-nitrobenzoate. (n.d.). ChemicalBook.
- Nucleophilic Aromatic Substitution with Amine. (n.d.). Ambeed.
Sources
- 1. Enzalutamide synthesis - chemicalbook [chemicalbook.com]
- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 3. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]
- 4. patents.justia.com [patents.justia.com]
- 5. EP1506170B1 - Method for producing bicalutamide - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate for Advanced Research
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—are invaluable tools for the medicinal chemist.[1] Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS No. 176694-36-3) has emerged as a pivotal building block, embodying the synergistic advantages of both a fluoro and a trifluoromethyl substituent on a versatile benzoate core.
This guide provides an in-depth analysis of this compound, offering a comprehensive resource for researchers, chemists, and drug development professionals. We will explore its chemical properties, market availability, synthesis, key applications, and essential safety protocols, grounded in authoritative scientific principles and field-proven insights.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ester whose structure is primed for diverse synthetic transformations.[2] The electron-withdrawing nature of the trifluoromethyl group, combined with the fluorine atom, significantly influences the reactivity of the aromatic ring and the stability of the molecule.[1] The presence of these fluorinated moieties is known to enhance membrane permeability and binding affinity in bioactive molecules, making this compound a valuable starting point for novel therapeutic agents.[1]
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 176694-36-3 | [2][3] |
| Molecular Formula | C₉H₆F₄O₂ | [2][3] |
| Molecular Weight | 222.14 g/mol | [2][3] |
| IUPAC Name | This compound | |
| Synonyms | Benzoic acid, 4-fluoro-3-(trifluoromethyl)-, methyl ester | [2] |
| Physical Form | Solid or Liquid | [2] |
| Purity | Typically ≥95% | |
| InChI Key | IRYBOHVMFKZODT-UHFFFAOYSA-N | |
| SMILES | COC(=O)c1ccc(c(c1)C(F)(F)F)F | [2] |
| Storage | Refrigerator (2-8 °C), Sealed in dry conditions |
Market Price and Commercial Availability
This compound is available from several specialized chemical suppliers, catering primarily to the research and development sector. Pricing is quantity-dependent, with costs decreasing significantly on a per-gram basis at larger scales. Availability ranges from in-stock for small quantities to lead times of several weeks for bulk orders.
Table 2: Supplier Pricing and Availability Analysis
| Supplier | Quantity (g) | Price (USD/EUR/INR) | Purity | Availability | Source(s) |
| Sigma-Aldrich | 10 | ₹19,993.00 | 95% | Ships in 17 days | |
| 25 | ₹22,241.25 | 95% | Ships in 17 days | ||
| 100 | ₹55,965.00 | 95% | Ships in 17 days | ||
| CymitQuimica | 1 | €24.00 | N/A | In Stock | [2] |
| 5 | €56.00 | N/A | In Stock | [2] | |
| 10 | €73.00 | N/A | In Stock | [2] | |
| CymitQuimica (Partner) | 5 | €42.00 | N/A | In Stock | [2] |
| 25 | €105.00 | N/A | In Stock | [2] | |
| 100 | €367.00 | N/A | In Stock | [2] | |
| AiFChem | 25 | Login to see price | 98% | In Stock | [4] |
| 100 | Login to see price | 98% | In Stock | [4] | |
| BLD Pharm | N/A | Inquire for price | N/A | Available | |
| Alachem Co., Ltd. | N/A | Inquire for price | N/A | Available | [3] |
Note: Prices are subject to change and may not include VAT or shipping costs. Currency conversion is based on rates at the time of writing.
Synthesis and Manufacturing Pathway
The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3). This reaction is typically an acid-catalyzed process using methanol.
Logical Synthesis Workflow
The synthesis is a straightforward, high-yield process common in organic chemistry. The workflow begins with the carboxylic acid precursor, which is reacted with an excess of methanol in the presence of a strong acid catalyst to drive the equilibrium towards the ester product.
Caption: Fischer Esterification workflow for this compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind using excess methanol is to shift the reaction equilibrium to favor product formation, in accordance with Le Châtelier's principle. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[5]
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Anhydrous Methanol (20-30 mL per gram of acid)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard reflux and extraction glassware, magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the stirring solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (usually 2-4 hours).[5]
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts. Wash sequentially with saturated NaHCO₃ solution to neutralize the residual acid (caution: CO₂ evolution may cause pressure buildup), followed by a wash with brine to remove excess water.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude ester by flash column chromatography on silica gel to obtain the final, high-purity product.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for synthesizing more complex, high-value molecules. The trifluoromethyl group is a well-established bioisostere for groups like chlorine and is known to improve metabolic stability, lipophilicity, and binding selectivity of drug candidates.[1]
Role as a Core Molecular Scaffold
This compound serves as a foundational scaffold onto which additional complexity can be built. The ester functional group can be hydrolyzed back to a carboxylic acid for amide couplings or reduced to an alcohol. The aromatic ring itself is subject to further functionalization, such as nucleophilic aromatic substitution, directed by the existing substituents.
Caption: Role as an intermediate in synthesizing high-value target molecules.
Its derivatives are investigated for a range of applications, including:
-
Pharmaceuticals: As a precursor for Active Pharmaceutical Ingredients (APIs) where the fluorinated phenyl ring can enhance biological activity and pharmacokinetic profiles.
-
Agrochemicals: Used in the synthesis of modern pesticides and herbicides, contributing to improved efficacy and target selectivity.
-
Materials Science: Incorporated into specialty polymers and liquid crystals where the fluorinated groups impart desirable properties like thermal stability and specific electronic characteristics.[6]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues like 4-Fluoro-3-(trifluoromethyl)benzoic acid and Methyl 4-(trifluoromethyl)benzoate provide a strong basis for hazard assessment.[7][8]
Potential Hazards:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment: Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. Avoid breathing dust, fumes, or vapors.[8][9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] For long-term stability, refrigeration (2-8 °C) is recommended.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Conclusion
This compound is more than a mere chemical reagent; it is a strategic asset in the pursuit of novel molecular design. Its unique substitution pattern offers a gateway to a wide array of complex fluorinated compounds with enhanced properties. This guide has provided the essential technical information—from market sourcing and synthesis to application and safety—required for its effective and responsible use in the laboratory. As the demand for sophisticated fluorinated molecules continues to grow, the importance of such well-characterized building blocks will undoubtedly increase, paving the way for future discoveries in medicine and materials science.
References
-
Alachem Co., Ltd. 176694-36-3 | this compound. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]
-
Supporting Information. General information for NMR spectra. [Link]
-
Win-Win Chemical. 176694-36-3 this compound. [Link]
-
The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation. [Link]
-
Autech Industry Co.,Limited. Buy this compound Reagent Grade. [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]
-
African Rock Art. 3-Fluoro-4-(trifluoromethyl)benzoic acid. [Link]
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
University of Colorado Boulder. Lab 5 procedure esterification. [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. [Link]
-
Semantic Scholar. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. [Link]
-
ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
-
Ottokemi. 3-Fluoro-4-(trifluoromethyl)benzoic acid, 98%. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 3. 176694-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. 176694-36-3 | this compound - AiFChem [aifchem.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. ossila.com [ossila.com]
- 7. Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate from 4-fluoro-3-(trifluoromethyl)benzoic acid
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique electronic properties and metabolic stability to molecules containing this scaffold. This document explores the common and effective methods for the esterification of the parent carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. We will delve into the mechanistic underpinnings of Fischer-Speier esterification and the thionyl chloride-mediated route, offering field-proven insights to guide researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis. Safety considerations, reaction optimization, and product purification are also discussed in detail.
Introduction: The Significance of Fluorinated Benzoates
Fluorine-containing organic molecules have become increasingly vital in the life sciences. The strategic incorporation of fluorine can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. The target molecule, this compound, is a valuable building block for introducing the 4-fluoro-3-(trifluoromethyl)phenyl moiety into larger, more complex bioactive compounds. Its synthesis from the corresponding carboxylic acid is a fundamental transformation, and the choice of esterification method can significantly impact yield, purity, and scalability.
Comparative Overview of Synthetic Strategies
The esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid to its methyl ester can be accomplished through several synthetic routes. The selection of the optimal method depends on factors such as scale, available reagents, and desired purity. Here, we focus on two of the most reliable and widely employed methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.
-
Thionyl Chloride Route: A two-step process involving the formation of a highly reactive acyl chloride intermediate.
A third method, utilizing diazomethane, is also briefly discussed due to its high efficiency for methylation; however, its use is often limited by significant safety hazards.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness, particularly on a large scale.[1] The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3]
Mechanistic Insight
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The mechanism proceeds through several key steps:[1][5][6][7]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[8]
-
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
Application Note: A Validated Protocol for the Synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and advanced materials.[1] Its structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties, enhances molecular stability, and increases lipophilicity, which are desirable characteristics in medicinal chemistry.[1][2] This document provides a detailed, robust, and validated experimental protocol for the synthesis of this compound via the Fischer-Speier esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid. We delve into the causality behind the procedural steps, from reagent selection to purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug discovery and chemical development.
Chemical Profile and Properties
A thorough understanding of the materials involved is fundamental to a successful synthesis.
| Compound | Role | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid | Starting Material | 115754-21-7 | C₈H₄F₄O₂ | 208.11[3] | White to off-white solid; Melting point: 174-179 °C. |
| Methanol (Anhydrous) | Reagent/Solvent | 67-56-1 | CH₄O | 32.04 | Highly flammable, toxic; Boiling point: 64.7 °C. |
| Sulfuric Acid (Concentrated) | Catalyst | 7664-93-9 | H₂SO₄ | 98.08 | Highly corrosive, strong dehydrating agent. |
| This compound | Product | 176694-36-3 | C₉H₆F₄O₂ | 222.14 [4] | Colorless to pale yellow liquid or solid. [2] |
Reaction Scheme and Mechanism
The synthesis proceeds via a classic Fischer-Speier esterification, an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.
Overall Reaction:
Causality of Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen atom of methanol then performs a nucleophilic attack on this activated carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and the regeneration of the acid catalyst. The entire process is reversible, and the use of excess methanol as the solvent helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the entire synthetic protocol, from initial setup to final product analysis.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
4.1 Materials and Instrumentation
-
Reagents: 4-Fluoro-3-(trifluoromethyl)benzoic acid, anhydrous methanol, concentrated sulfuric acid (98%), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), and anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Instrumentation: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, ice bath, standard laboratory glassware, separatory funnel, rotary evaporator, and Thin Layer Chromatography (TLC) plates (silica gel).
4.2 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq, e.g., 5.0 g).
-
Dissolution: Add anhydrous methanol (15-20 mL per gram of acid, e.g., 75-100 mL). Stir the mixture at room temperature until the acid is fully dissolved.
-
Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring, slowly add concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq) dropwise.
-
Causality Insight: This addition is performed at 0 °C to safely manage the exothermic heat generated from the dissolution of sulfuric acid in methanol. A slow, dropwise addition prevents a dangerous temperature spike.
-
-
Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath.[5]
-
Causality Insight: Heating to reflux significantly increases the rate of the esterification reaction, allowing it to reach completion in a reasonable timeframe, typically 3-6 hours.
-
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.[5]
-
Extraction: Pour the concentrated residue into a separatory funnel containing deionized water (e.g., 50 mL). Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Causality Insight: The product is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from water-soluble components like residual methanol and sulfuric acid.
-
-
Neutralization and Washing: Combine the organic extracts. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 40 mL) until effervescence ceases, followed by saturated brine solution (1 x 40 mL).[5]
-
Causality Insight: The NaHCO₃ wash is critical for neutralizing any remaining sulfuric acid catalyst and unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Isolation: Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Purification (Optional): If the crude product is not sufficiently pure as determined by analytical methods (e.g., ¹H NMR or GC), it can be purified by flash column chromatography on silica gel.[7]
Characterization and Validation
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra will confirm the chemical structure. The ¹H NMR should show a methyl singlet and aromatic protons with characteristic splitting patterns.
-
Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight of the compound (222.14 g/mol ) and provide an estimate of its purity.[8]
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands, including a strong C=O stretch for the ester group (~1720 cm⁻¹) and C-F stretches.[8]
Safety and Handling
Adherence to safety protocols is mandatory. This synthesis should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves at all times.
-
Reagent Hazards:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid: Causes skin, eye, and respiratory irritation. Avoid inhalation of dust.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
-
PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 3. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 115754-21-7 [chemicalbook.com]
- 4. 176694-36-3|this compound|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Quantitative Hydrolysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the hydrolysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate to its corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. This document delves into the mechanistic rationale, protocol optimization, and detailed experimental procedures for this critical synthetic transformation.
Introduction: Strategic Importance of 4-fluoro-3-(trifluoromethyl)benzoic acid
4-fluoro-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl and fluoro groups, make it a key component in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. For instance, it serves as a crucial intermediate in the synthesis of potassium channel openers for potential epilepsy treatments. A reliable and high-yielding protocol for its preparation from the corresponding methyl ester is therefore of significant interest.
Mechanistic Considerations: Choosing the Optimal Hydrolysis Pathway
The conversion of an ester to a carboxylic acid can be achieved through either acid-catalyzed or base-catalyzed hydrolysis.[1][2]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, essentially the reverse of a Fischer esterification.[3] To drive the reaction to completion, a large excess of water is required to shift the equilibrium towards the products.[3] While effective for some substrates, the equilibrium nature can lead to incomplete conversion.
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for preparative synthesis due to its irreversible nature.[1][2][4] The reaction involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[5] The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt.[4][5] This acid-base reaction is thermodynamically downhill and renders the overall process irreversible, driving the reaction to completion.[5][6] A final acidification step during the workup is necessary to protonate the carboxylate and yield the desired carboxylic acid.[4][5]
For the hydrolysis of this compound, base-catalyzed hydrolysis is the recommended approach to ensure a quantitative conversion.
Visualizing the Saponification Mechanism
The following diagram illustrates the key steps in the base-catalyzed hydrolysis of an ester.
Sources
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. science-blogs.ucoz.com [science-blogs.ucoz.com]
Methyl 4-fluoro-3-(trifluoromethyl)benzoate as a precursor for agrochemicals
Application Notes & Protocols
Topic: Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Cornerstone Precursor for Next-Generation Agrochemicals
Introduction
The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic molecules has revolutionized the agrochemical industry.[1][2] These modifications significantly enhance a compound's metabolic stability, lipophilicity, and target-binding affinity, leading to the development of more potent, selective, and persistent crop protection agents.[3] this compound (CAS No. 176694-36-3) has emerged as a critical C9 building block in this field. Its unique trifunctional aromatic structure—featuring a reactive methyl ester, a nucleophilically displaceable fluorine atom, and an electronically influential trifluoromethyl group—makes it an exceptionally versatile precursor for a new generation of herbicides, fungicides, and insecticides.[4]
This technical guide provides researchers, chemists, and drug development professionals with a detailed overview of the physicochemical properties and reactivity of this compound. Furthermore, it presents a validated, step-by-step protocol for its conversion into a complex benzamide, a core structural motif present in numerous advanced succinate dehydrogenase inhibitor (SDHI) fungicides.
Physicochemical Properties & Reactivity Profile
The utility of this compound as a synthetic precursor is rooted in its distinct chemical and physical characteristics.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 176694-36-3 | [4][5] |
| Molecular Formula | C₉H₆F₄O₂ | [4] |
| Molecular Weight | 222.14 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| SMILES | COC(=O)c1ccc(c(c1)C(F)(F)F)F | [4] |
| InChI | InChI=1/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | [4] |
| Solubility | Moderately soluble in common organic solvents | [4] |
Reactivity Insights:
The synthetic versatility of this precursor stems from the distinct reactivity of its functional groups:
-
Methyl Ester Group: This site is the primary handle for derivatization. It readily undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid. More importantly for agrochemical synthesis, it can be directly converted into amides via aminolysis or amidation reactions, forming the crucial amide linkage found in many active ingredients.
-
Aromatic Ring & Substituents: The benzene ring is strongly influenced by the electron-withdrawing nature of both the fluorine and trifluoromethyl groups.
-
The Trifluoromethyl (-CF3) group is a powerful deactivator for electrophilic aromatic substitution while significantly increasing the molecule's lipophilicity and metabolic stability—key attributes for bioactive compounds.
-
The Fluorine (-F) atom at the 4-position is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of various nucleophiles (e.g., phenols, thiols, amines) to build molecular complexity, a common strategy in agrochemical design.
-
This combination of functionalities allows for sequential and regioselective reactions, making it a highly valuable and predictable starting material.
Application in Agrochemical Synthesis: A Protocol for Benzamide Formation
One of the most powerful applications of this compound is in the synthesis of N-aryl benzamides. This structural class includes highly effective fungicides like Bixafen, which functions by inhibiting the succinate dehydrogenase enzyme complex in fungi.[6][7][8] The following protocol details the synthesis of a model benzamide, demonstrating the key bond-forming reaction central to the production of these active ingredients.
Workflow: Synthesis of a Bixafen-Type Precursor Amide
The workflow illustrates the direct amidation of the methyl ester with a substituted aniline to form the target N-aryl benzamide. This transformation is a cornerstone of pyrazole-carboxamide fungicide synthesis.
Caption: Synthetic workflow for N-aryl benzamide formation.
Detailed Experimental Protocol
Title: Synthesis of N-[2-(3,4-Dichlorophenyl)-4-fluorophenyl]-4-fluoro-3-(trifluoromethyl)benzamide
Principle: This protocol describes the direct aminolysis of this compound with 2-(3,4-Dichlorophenyl)-4-fluoroaniline. The reaction is facilitated by a strong base catalyst at elevated temperatures to drive the formation of the thermodynamically stable amide bond, a key structural feature in fungicides like Bixafen.[6][9]
Materials and Reagents:
-
This compound (1.0 eq)
-
2-(3,4-Dichlorophenyl)-4-fluoroaniline (1.05 eq)
-
Sodium tert-butoxide (NaOtBu) (1.2 eq)
-
Anhydrous Toluene or Xylene
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for eluent
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bar
-
Nitrogen gas inlet and bubbler
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
Causality Note: A dry, inert atmosphere is crucial to prevent the reaction of the highly basic catalyst (NaOtBu) with atmospheric moisture and to avoid potential oxidation of the aniline at high temperatures.
-
-
Reagent Addition:
-
To the flask, add 2-(3,4-Dichlorophenyl)-4-fluoroaniline (1.05 eq) and anhydrous toluene (approx. 10 mL per 1 mmol of the limiting reagent).
-
Begin stirring the solution under a gentle flow of nitrogen.
-
Add this compound (1.0 eq) to the mixture.
-
In a single portion, add sodium tert-butoxide (1.2 eq) to the stirred solution.
-
Causality Note: Sodium tert-butoxide acts as a potent catalyst by deprotonating the aniline, increasing its nucleophilicity and facilitating the attack on the ester's carbonyl carbon.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approx. 111°C for toluene) using a heating mantle.
-
Maintain the reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water (equal volume to the solvent).
-
Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with saturated brine (1x).
-
Causality Note: The aqueous washes are essential to remove the catalyst residue and other inorganic salts, simplifying the subsequent purification.
-
-
Purification:
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-aryl benzamide product.
-
Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹⁹F NMR, and LC-MS to verify the structure and ensure the absence of starting materials.
-
Conclusion
This compound is a high-value precursor whose strategic importance in the agrochemical sector cannot be overstated. Its well-defined reactivity allows for the efficient and predictable synthesis of complex molecular architectures. The protocol provided herein for the synthesis of a key benzamide intermediate serves as a practical illustration of its utility, providing a robust template for researchers engaged in the discovery and development of novel, fluorine-containing crop protection agents.
References
-
ChemBK. Methyl 4-(trifluoromethyl)benzoate. Available from: [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate. Available from: [Link]
-
IntechOpen. Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Available from: [Link]
-
Autechaux. The Role of Methyl 3-(Trifluoromethyl)benzoate in Modern Agrochemicals. Available from: [Link]
-
ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Available from: [Link]
-
Frontiers. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Available from: [Link]
-
MDPI. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Available from: [Link]
-
ResearchGate. Selected pharmaceuticals and agrochemicals bearing trifluoromethyl group. Available from: [Link]
-
ResearchGate. Current Trends in the Design of Fluorine‐Containing Agrochemicals. Available from: [Link]
- Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
- Google Patents. CN116178264A - A kind of synthetic method of bixafen.
-
European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1. Available from: [Link]
-
WIPO. WO 2022/096693 A1. Available from: [Link]
- Google Patents. CN113651761B - Synthesis method of bixafen precursor.
- Google Patents. AU2022336652A1 - A process for preparation of bixafen.
-
ChemWhat. Methyl 4-[2-fluoro-3-(trifluoroMethyl)phenyl]benzoate CAS#: 1365273-05-7. Available from: [Link]
- Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents. CN103333112A - Preparation and application of bixafen type derivatives.
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
WIPO. WO2023031959A1 - A process for preparation of bixafen. Available from: [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 5. This compound | 176694-36-3 [chemicalbook.com]
- 6. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 7. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 8. WO2023031959A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 9. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]
functional group transformations of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
An Application Guide to the Functional Group Transformations of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a highly versatile synthetic intermediate prized in medicinal and agrochemical research.[1] Its structure is strategically adorned with three distinct functional handles: a methyl ester, an aromatic fluorine atom, and a trifluoromethyl (CF₃) group. This unique combination of electron-withdrawing groups not only modulates the electronic properties of the benzene ring but also provides multiple, orthogonal sites for chemical modification.
The trifluoromethyl group, in particular, is a celebrated substituent in drug design, known for enhancing metabolic stability, lipophilicity, and binding affinity.[2] The strategic placement of the CF₃ group meta to the ester and ortho to the fluorine atom creates a unique electronic environment that dictates the reactivity of each functional group. This guide provides an in-depth exploration of the key transformations possible with this substrate, offering detailed protocols and the scientific rationale behind the experimental choices for researchers in drug development and synthetic chemistry.
Core Synthetic Pathways: An Overview
The primary reactive sites of this compound can be selectively targeted to yield a diverse array of derivatives. The ester can be hydrolyzed, amidated, or reduced, while the electron-deficient aromatic ring is primed for nucleophilic substitution at the C4-fluorine position.
Caption: Key synthetic routes from this compound.
The methyl ester is often the primary site for initial derivatization due to its susceptibility to nucleophilic acyl substitution and reduction.
Saponification to 4-Fluoro-3-(trifluoromethyl)benzoic Acid
The conversion of the methyl ester to its corresponding carboxylic acid is a fundamental transformation, unlocking access to further reactions such as amide couplings (via activation) and other carboxylate chemistry. Basic hydrolysis, or saponification, is typically efficient and high-yielding.
Scientific Rationale: The reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing effects of the ring substituents (F and CF₃) enhance the electrophilicity of the carbonyl carbon, facilitating the attack. The reaction is irreversible due to the final deprotonation of the carboxylic acid product by the base, which drives the equilibrium forward.
Protocol: Base-Mediated Hydrolysis
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water (e.g., 3:1 v/v).
-
Addition of Base: Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5–2.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). A white precipitate of 4-fluoro-3-(trifluoromethyl)benzoic acid should form.[3]
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
| Reagent | Molar Eq. | Purpose | Scientist's Note |
| Starting Ester | 1.0 | Substrate | --- |
| NaOH or KOH | 1.5 - 2.5 | Base Catalyst & Reactant | An excess of base is used to ensure complete reaction and drive the equilibrium. |
| Methanol/Water | Solvent | Solubilizes reactants | Methanol helps solubilize the ester, while water is necessary for the hydrolysis. |
| HCl (conc.) | As needed | Acidification | Added slowly in an ice bath to control the exotherm and ensure complete protonation. |
Direct Catalytic Amidation
Forming an amide bond directly from an ester and an amine is often challenging and requires elevated temperatures. However, modern catalytic methods enable this transformation under milder conditions.[4] This is particularly valuable for synthesizing libraries of bioactive compounds. A reported method for a similar substrate, methyl 4-(trifluoromethyl)benzoate, utilizes trifluoroethanol and a base to facilitate the reaction.[5]
Scientific Rationale: The direct amidation of unactivated esters is kinetically slow. Catalysts or additives are used to activate the ester. In the presence of an alcohol like trifluoroethanol and a base, a transesterification can occur to form a more reactive trifluoroethyl ester intermediate. This intermediate is more susceptible to nucleophilic attack by the amine, leading to the desired amide product with higher efficiency.[5]
Protocol: Base-Mediated Amidation with an Amine
-
Inert Atmosphere: To an oven-dried Schlenk tube, add K₃PO₄ (1.0 eq) and the chosen solvent (e.g., 1,4-dioxane). Purge the tube with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Add this compound (1.0 eq) and trifluoroethanol (0.2 eq).
-
Pre-activation: Heat the mixture (e.g., 125 °C) for 30 minutes to facilitate the formation of the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0 eq) to the reaction mixture.
-
Reaction: Continue heating for 18-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the target amide.[5]
Reduction to (4-Fluoro-3-(trifluoromethyl)phenyl)methanol
Reduction of the ester to the corresponding primary alcohol provides a different synthetic handle for further elaboration, such as etherification or conversion to a leaving group.[6][7] Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Scientific Rationale: The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic work-up.
Sources
- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. 3-氟-4-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lanthanum(III) triflate catalyzed direct amidation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (3-Fluoro-4-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]
- 7. chemscene.com [chemscene.com]
large-scale synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
An Application Guide for the Scalable Synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
This compound is a critical building block in modern medicinal and agrochemical research. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability, binding affinity, and lipophilicity to target molecules.[1] This document provides a comprehensive guide for the large-scale synthesis of this key intermediate, detailing a robust and scalable two-step synthetic pathway. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization strategies essential for successful scale-up.
Introduction and Strategic Overview
This compound (CAS: 176694-36-3) is an aromatic ester increasingly utilized in the synthesis of complex pharmaceuticals and specialty chemicals.[1] The strategic placement of its electron-withdrawing groups influences the reactivity of the aromatic ring, making it a versatile synthon for further functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 176694-36-3[2] |
| Molecular Formula | C₉H₆F₄O₂[1] |
| Molecular Weight | 222.14 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Boiling Point | ~94-95 °C / 21 mmHg[3] |
| Density | ~1.39 g/cm³ |
The synthesis of this compound on a large scale requires a pathway that is both efficient and economically viable. While several routes can be envisioned, this guide focuses on a highly reliable two-step sequence commencing from the commercially available intermediate, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene . This strategy is predicated on two cornerstone industrial reactions: a palladium-catalyzed carbonylation to form the carboxylic acid, followed by a classic Fischer esterification to yield the final product.
Rationale for Selected Pathway:
-
Convergent Approach: The chosen pathway efficiently builds complexity from a readily available, advanced intermediate.
-
Robust Reactions: Both carbonylation and Fischer esterification are well-understood, high-yielding, and extensively documented reactions suitable for industrial scale.
-
Process Safety and Control: The selected reactions, while requiring specific engineering controls (e.g., for handling carbon monoxide), offer predictable and controllable process parameters.
The overall synthetic workflow is depicted below.
Caption: Overall two-step synthetic workflow.
Part I: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic Acid via Carbonylation
The first critical step is the conversion of the aryl bromide to a carboxylic acid. Palladium-catalyzed carbonylation is the method of choice for this transformation on a large scale. It offers high functional group tolerance and typically proceeds with excellent yield and selectivity, avoiding the often-problematic initiation and stringent anhydrous conditions required for large-scale Grignard reactions.
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromine bond. Carbon monoxide then inserts into the resulting Aryl-Pd(II)-Br complex. Finally, reaction with a nucleophile (in this case, generated from methanol/base or water) leads to the formation of the ester or acid and regenerates the Pd(0) catalyst, allowing the cycle to continue.
Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.
Protocol 1: Large-Scale Carbonylation
Safety Precaution: This procedure involves carbon monoxide, a highly toxic gas, and is conducted under high pressure. It must be performed in a specialized high-pressure reactor (autoclave) within a well-ventilated fume hood or designated area by trained personnel.
Materials and Equipment:
-
High-pressure stainless-steel autoclave (e.g., 5L capacity) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, thermocouple, and heating mantle.
-
4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (1.0 eq)[4]
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 eq)
-
1,3-Bis(diphenylphosphino)propane [dppp] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Methanol (MeOH) and Water (e.g., 4:1 v/v)
-
Toluene or Methyl tert-butyl ether (MTBE) for extraction
-
Concentrated Hydrochloric Acid (HCl)
-
Inert gas (Nitrogen or Argon)
-
Carbon Monoxide (CO), high purity
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the autoclave vessel, add 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, palladium(II) acetate, dppp, and potassium carbonate.
-
Solvent Addition: Add the methanol/water solvent mixture. The total solvent volume should be sufficient to ensure effective stirring (approx. 5-10 volumes relative to the starting material).
-
Inerting: Seal the autoclave. Purge the vessel 3-5 times with nitrogen or argon to remove all oxygen.
-
Pressurization: Pressurize the reactor with carbon monoxide to an initial pressure of 10-15 bar.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to 100-120 °C. The pressure will increase with temperature. Once the target temperature is reached, adjust the CO pressure to the desired setpoint (e.g., 20-30 bar).
-
Monitoring: Maintain the reaction at temperature and pressure, monitoring the uptake of CO. The reaction progress can be monitored by taking aliquots (after safely depressurizing and re-purging) and analyzing via HPLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: a. Cool the reactor to room temperature (< 25 °C). b. Carefully vent the excess carbon monoxide into a scrubber or dedicated exhaust system. c. Purge the reactor with nitrogen. d. Filter the reaction mixture to remove the palladium catalyst and inorganic salts. The catalyst can be recovered for recycling. e. Transfer the filtrate to a separate vessel and reduce the volume under vacuum to remove most of the methanol. f. Dilute the remaining aqueous solution with water and wash with toluene or MTBE to remove any non-polar impurities. g. Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl to a pH of ~1-2. The product, 4-fluoro-3-(trifluoromethyl)benzoic acid, will precipitate as a white solid.
-
Isolation and Drying: Collect the solid product by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.
Table 2: Typical Parameters for Carbonylation
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 0.5 - 1.0 mol% Pd(OAc)₂ | Balances reaction rate with cost. |
| CO Pressure | 20 - 40 bar | Higher pressure increases CO concentration in solution, accelerating the reaction. |
| Temperature | 100 - 130 °C | Ensures an adequate rate for oxidative addition and other catalytic steps. |
| Stirring Speed | >500 RPM | Crucial for efficient gas-liquid mass transfer. |
| Expected Yield | >90% | This is a highly efficient transformation. |
Part II: Synthesis of this compound via Fischer Esterification
With the carboxylic acid intermediate in hand, the final step is a straightforward Fischer esterification. This acid-catalyzed reaction with excess methanol is an equilibrium-driven process. On a large scale, using methanol as both the reactant and the solvent is economical and effectively drives the equilibrium towards the product side.
Protocol 2: Large-Scale Fischer Esterification
Safety Precaution: This procedure uses concentrated sulfuric acid, which is highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The reaction should be performed in a well-ventilated area.
Materials and Equipment:
-
Glass-lined or stainless-steel reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
4-Fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq)
-
Methanol (reagent grade, >10 eq, also serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1-0.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate or MTBE for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
Procedure:
-
Reactor Setup: Charge the reactor with 4-fluoro-3-(trifluoromethyl)benzoic acid.
-
Reagent Addition: Add methanol (at least 10 volumes). Begin stirring to dissolve the acid. The dissolution may be incomplete at room temperature.
-
Catalyst Addition: Cool the mixture to below 20 °C using a cooling bath. Slowly and carefully add the concentrated sulfuric acid. An exotherm will be observed.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until consumption of the starting carboxylic acid is complete.[5][6]
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of the mixture by approximately 70-80% via distillation to remove the excess methanol. c. Dilute the residue with ethyl acetate or MTBE (10 volumes). d. Carefully wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution!), and finally with brine.
-
Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. b. Filter off the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid. d. For high purity, the product can be purified by vacuum distillation.
Conclusion
The two-step synthesis route detailed in this guide, employing palladium-catalyzed carbonylation followed by Fischer esterification, represents a robust, efficient, and scalable method for the production of this compound. By understanding the chemical principles behind each step and adhering to the outlined protocols and safety measures, researchers and production chemists can reliably synthesize this valuable building block for applications in pharmaceutical and material science development.
References
-
ChemSynthesis. 4-bromo-1-fluoro-2-(trifluoromethyl)benzene - 393-37-3. Available at: [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
Wikipedia. Halex process. Available at: [Link]
-
World of Chemicals. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Key Intermediate in Organic Synthesis. Available at: [Link]
Sources
Application Note: A Streamlined One-Pot Synthesis of 4-Amino-3-(trifluoromethyl)benzoic Acids
A Protocol for the Efficient Conversion of Methyl 4-fluoro-3-(trifluoromethyl)benzoate via Sequential Nucleophilic Aromatic Substitution and In-Situ Saponification
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern drug discovery and materials science, the incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, is a cornerstone strategy for optimizing molecular properties. The CF₃ group significantly enhances lipophilicity, metabolic stability, and binding affinity of bioactive molecules by altering their electronic nature and conformation.[1][2] this compound is an exemplary starting material, serving as a versatile building block for complex molecular architectures. Its structure is primed for Nucleophilic Aromatic Substitution (SNA_r_), a powerful reaction for forming carbon-heteroatom bonds on aromatic rings.[3] The electron-withdrawing effects of both the para-ester and the meta-trifluoromethyl groups strongly activate the C4 position for nucleophilic attack, facilitating the displacement of the fluoride leaving group.[4]
This application note details a robust, one-pot protocol that leverages this inherent reactivity. By combining the initial SNA_r_ amination with a subsequent in-situ ester hydrolysis (saponification), this procedure eliminates the need for intermediate isolation, significantly reducing reaction time, solvent waste, and potential product loss. Such tandem or one-pot processes are increasingly vital in chemical synthesis for their efficiency and economic advantages.[5][6]
Reaction Mechanism and Scientific Rationale
The elegance of this one-pot synthesis lies in the seamless transition between two fundamental organic transformations under compatible reaction conditions.
Part A: Nucleophilic Aromatic Substitution (SNA_r_) The reaction is initiated by the attack of a primary or secondary amine nucleophile on the electron-deficient carbon atom bonded to the fluorine. This attack is regioselective for the C4 position due to the powerful stabilizing effect of the para-oriented methyl ester group on the resulting negative charge. The adjacent trifluoromethyl group further enhances this electrophilicity. This first step forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The aromaticity is then restored through the expulsion of the highly electronegative fluoride ion, which is an excellent leaving group in this context.
Part B: In-Situ Saponification Following the successful completion of the SNA_r_ reaction, the methyl ester is hydrolyzed to the corresponding carboxylate salt by the direct addition of an aqueous base (e.g., Lithium Hydroxide). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of methoxide. A final acidification step during the work-up protonates the carboxylate salt to yield the final carboxylic acid product.
The rationale for this one-pot approach is based on the compatibility of the reaction conditions. The polar aprotic solvents and moderate heat used for the SNA_r_ step are perfectly suitable for the subsequent saponification, allowing the entire sequence to be performed in a single reaction vessel.
Visualizing the Synthetic Pathway
Diagram 1: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a generalized procedure for the reaction of this compound with a representative primary amine.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Suggested Purity | Notes |
| This compound | 261951-78-2 | 222.14 | >98% | Starting Material |
| Aniline | 62-53-3 | 93.13 | >99% | Example Nucleophile |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99%, anhydrous | Base |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | Anhydrous | Solvent[7] |
| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | 41.96 | >98% | Hydrolysis Reagent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 2 M aq. solution | For Acidification |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For TLC |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For TLC |
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thermometer or temperature probe
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Standard laboratory glassware for work-up (beakers, Büchner funnel, etc.)
One-Pot Reaction Procedure
-
Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq, e.g., 2.22 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol) followed by anhydrous DMSO (40 mL).
-
Nucleophile Addition: Add aniline (1.1 eq, 1.02 g, 11.0 mmol) to the suspension via syringe.
-
SNA_r_ Reaction: Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes/Ethyl Acetate) until the starting material is fully consumed (typically 4-6 hours).
-
In-Situ Saponification: Once the first step is complete, cool the mixture to 60 °C. Prepare a solution of Lithium Hydroxide monohydrate (3.0 eq, 1.26 g, 30.0 mmol) in deionized water (10 mL) and add it directly to the reaction flask.
-
Hydrolysis Reaction: Increase the temperature back to 90 °C and continue stirring. Monitor the disappearance of the intermediate ester by TLC (typically 2-4 hours).
-
Cooling: After completion, turn off the heat and allow the reaction mixture to cool to room temperature.
Work-up and Purification
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Acidification: While stirring vigorously, slowly add 2 M aqueous HCl to the aqueous mixture until the pH reaches ~2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove inorganic salts.
-
Drying: Dry the purified solid product in a vacuum oven at 50 °C overnight. The final product, 4-(phenylamino)-3-(trifluoromethyl)benzoic acid, should be obtained as a white to off-white solid.
Visualizing the Core Mechanism
Diagram 2: Simplified reaction mechanism. Note: Images are placeholders.
Troubleshooting and Self-Validation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| SNA_r_ reaction is sluggish or incomplete. | 1. Insufficient temperature. 2. Impure or wet solvent/reagents. 3. Nucleophile is not sufficiently reactive. | 1. Increase temperature to 100-120 °C. 2. Ensure use of anhydrous solvent and high-purity reagents. 3. Consider using a stronger, non-nucleophilic base (e.g., DBU) or a more nucleophilic amine. |
| Saponification is incomplete. | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester. | 1. Increase equivalents of LiOH to 4-5 eq. and extend reaction time. 2. Increase temperature slightly (e.g., to 100 °C). |
| Low yield of final product. | 1. Product is partially soluble in the acidic aqueous phase. 2. Incomplete reaction in either step. | 1. After filtration, extract the aqueous filtrate with ethyl acetate, then wash, dry, and concentrate the organic layer to recover more product. 2. Re-optimize reaction times and temperatures based on TLC monitoring. |
| Product is discolored or oily. | 1. Impurities from starting materials. 2. Side reactions due to excessive heat. | 1. Purify the final product by recrystallization from a suitable solvent system (e.g., Ethanol/Water). 2. Ensure careful temperature control throughout the reaction. |
Safety Considerations
-
General: All operations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
-
Reagents: this compound and aniline are irritants and toxic. Avoid inhalation and skin contact. DMSO can enhance skin absorption of other chemicals.
-
Reaction: The reaction involves heating; use appropriate caution. The acidification step is exothermic and should be performed slowly with cooling if necessary.
Conclusion
This application note presents a highly efficient and practical one-pot method for synthesizing 4-amino-3-(trifluoromethyl)benzoic acids from this compound. By combining a nucleophilic aromatic substitution with an in-situ saponification, this protocol offers significant advantages in terms of operational simplicity, time efficiency, and atom economy. The methodology is robust and can be adapted for various amine nucleophiles, providing a valuable tool for researchers in medicinal chemistry and materials science for the rapid generation of diverse chemical libraries.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development.
-
ResearchGate. (2025). Efficient One-Pot Synthesis of Fluorinated Benzimidazolines, Benzothiazolines, Benzoxazolines, and Dihydrobenzoxazinones Using Gallium(III) Triflate as a Catalyst. Available from: [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Poly(trifluoromethyl)benzenes.
- BenchChem. (2025). Protocols for Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene: Application Notes for Researchers.
-
PubMed. (2007). Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst. Available from: [Link]
-
DASH (Harvard). (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Available from: [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
NIH. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficient one-pot synthesis of fluorinated benzimidazolines, benzothiazolines, benzoxazolines, and dihydrobenzoxazinones using gallium(III) triflate as a catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of Protecting Groups in the Synthesis of Derivatives from Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a valuable trifunctional building block in medicinal chemistry and materials science, offering a unique combination of reactive sites. However, the interplay between the methyl ester, the activated fluoro group, and the robust trifluoromethyl group presents significant synthetic challenges. Achieving chemoselectivity in reactions targeting one functional group while preserving the others necessitates a well-defined protecting group strategy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complex reactivity of this molecule. We delve into the chemical profile of each functional group, outline core synthetic challenges, and present detailed, field-proven protocols for protecting the ester functionality to enable reactions that would otherwise be unfeasible, such as ortho-directed functionalization and nucleophilic aromatic substitution (SNAr) control.
Introduction: The Synthetic Challenge
The utility of this compound stems from its three distinct functional domains. The trifluoromethyl (-CF₃) group is a metabolically stable, strongly electron-withdrawing moiety that enhances lipophilicity and binding affinity in many drug candidates.[1][2] The methyl ester (-COOCH₃) serves as a versatile handle for conversion into carboxylic acids, amides, or alcohols. The fluoro (-F) group, activated by the para-ester and meta-CF₃ groups, is a prime site for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.[3]
This confluence of reactivity, however, creates a synthetic puzzle. For instance:
-
Use of Organometallics: Reagents like Grignards or organolithiums, intended for ring functionalization, will preferentially attack the electrophilic ester carbonyl.
-
Control of SNAr: The electron-withdrawing ester is crucial for activating the C-F bond towards SNAr.[4][5] If a reaction must be performed elsewhere on a larger molecule without triggering fluoride displacement, the electronic influence of this group must be temporarily masked.
This guide provides the strategic framework and actionable protocols to overcome these challenges by temporarily masking the most labile group—the methyl ester.
Chemical Reactivity Profile
A successful protecting group strategy is built upon a fundamental understanding of the molecule's inherent reactivity.
-
Methyl Ester (-COOCH₃): This is the most reactive site towards common nucleophiles and strong bases. It is readily hydrolyzed under both acidic and basic conditions to the corresponding carboxylic acid.[6] It is also susceptible to attack by organometallic reagents and strong reducing agents like lithium aluminum hydride.
-
Aromatic Fluoro (-F) Group: The C-F bond is intrinsically strong. However, in this molecule, the aromatic ring is rendered electron-deficient by the powerful withdrawing effects of the para-ester and meta-CF₃ groups. This significantly lowers the energy barrier for the addition-elimination mechanism of SNAr, making the fluoride a viable leaving group in the presence of suitable nucleophiles (e.g., amines, alkoxides, thiolates).[3][7]
-
Trifluoromethyl (-CF₃) Group: The CF₃ group is exceptionally stable under most synthetic conditions, including strongly acidic, basic, and reductive environments, owing to the high bond dissociation energy of the C-F bond.[1][8] While it can be hydrolyzed to a carboxylic acid under forcing conditions (e.g., fuming sulfuric acid), this requires a deliberate and harsh protocol not encountered in typical synthetic transformations.[9][10]
This analysis reveals that the methyl ester is the "lynchpin" of reactivity. Protecting it is the key to unlocking a wider range of selective transformations on the aromatic core.
Decision Workflow for Protecting Group Strategy
The choice of whether to protect the ester, and how, depends entirely on the intended subsequent reaction. The following decision tree illustrates the logical process for strategy selection.
Caption: Workflow for ortho-functionalization via oxazoline protection.
Protocol 1: Ortho-Iodination via Oxazoline Protection
Step 1A: Saponification of Methyl Ester
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-3-(trifluoromethyl)benzoic acid as a white solid.
Step 1B: Oxazoline Formation
-
Causality: Thionyl chloride (SOCl₂) is used to convert the carboxylic acid to a more reactive acyl chloride intermediate in situ, facilitating amide bond formation.
-
Suspend the carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.
-
Add thionyl chloride (1.2 eq) dropwise. Stir at room temperature for 2 hours.
-
In a separate flask, dissolve 2-amino-2-methyl-1-propanol (1.2 eq) in DCM and cool to 0 °C.
-
Slowly add the acyl chloride solution to the amine solution. Add pyridine (2.5 eq) and stir overnight at room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the oxazoline-protected compound.
Step 1C: Ortho-Lithiation and Iodination
-
Causality: The reaction is conducted at -78 °C to ensure kinetic deprotonation at the most acidic site (ortho to both directing groups) and to prevent degradation of the organolithium intermediate.
-
Dissolve the oxazoline (1.0 eq) in anhydrous THF under nitrogen and cool to -78 °C.
-
Add sec-butyllithium (s-BuLi, 1.1 eq) dropwise, maintaining the temperature. A deep color change indicates anion formation. Stir for 1 hour.
-
Add a solution of iodine (I₂) (1.2 eq) in THF dropwise.
-
Stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Quench with saturated aqueous Na₂S₂O₃ solution to remove excess iodine. Extract with ethyl acetate, wash with brine, dry, and concentrate.
Step 1D: Oxazoline Deprotection
-
Dissolve the crude iodinated intermediate in a 1:1 mixture of ethanol and 6 M aqueous HCl.
-
Heat the mixture to reflux (approx. 90-100 °C) for 12-18 hours.
-
Cool to room temperature, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography to afford 2-iodo-4-fluoro-3-(trifluoromethyl)benzoic acid.
Strategy 2: Reduction and Protection as an Ether to Deactivate SNAr
To prevent SNAr on the fluoroaromatic ring, the electron-withdrawing character of the ester must be nullified. This is achieved by reducing the ester to a benzylic alcohol and protecting it as an ether (e.g., silyl or benzyl ether). This transforms the substituent from a strong electron-withdrawing group to a neutral/weakly donating one, deactivating the ring towards nucleophilic attack.
Protocol 2: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether
Step 2A: Reduction of the Ester
-
Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol without affecting the fluoro or trifluoromethyl groups under controlled conditions.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF under nitrogen at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in THF.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Cool back to 0 °C and carefully quench the reaction by sequential addition of water, 15% aq. NaOH, and then more water (Fieser workup).
-
Filter the resulting solids through celite, washing with ethyl acetate. Concentrate the filtrate to yield (4-fluoro-3-(trifluoromethyl)phenyl)methanol.
Step 2B: Silyl Ether Protection
-
Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under nitrogen.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at room temperature.
-
Stir for 12-16 hours, monitoring by TLC.
-
Pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Step 2C: Deprotection of TBDMS Ether
-
Causality: The fluoride ion has a very high affinity for silicon, allowing for selective cleavage of the Si-O bond under mild conditions that will not affect other functional groups. [11]2. Dissolve the TBDMS-protected compound (1.0 eq) in THF.
-
Add a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir at room temperature for 1-2 hours.
-
Quench with water, extract with ethyl acetate, wash with brine, dry, and concentrate to recover the alcohol.
Summary of Protecting Group Stability
The selection of a protecting group is governed by its stability to the desired reaction conditions and the orthogonality of its removal. [12][13]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stable To | Unstable To |
|---|---|---|---|---|---|
| Methyl Ester | -COOCH₃ | (Starting Material) | LiOH (Base); H₂SO₄ (Acid) | Mild non-nucleophilic conditions | Strong Base/Acid, Organometallics, Hydrides |
| Oxazoline | Cyclic Amide Acetal | SOCl₂, 2-amino-2-methyl-1-propanol | Strong Acid (e.g., 6M HCl, heat) | Organometallics, Bases, Reductants, Oxidants | Strong hot acid |
| TBDMS Ether | -CH₂-O-Si(Me)₂(t-Bu) | TBDMSCl, Imidazole | TBAF (Fluoride); Acetic Acid (Acid) | Bases, Organometallics, Hydrogenolysis, Mild Oxidants | Fluoride sources, Strong Acid |
| Benzyl Ether | -CH₂-O-Bn | NaH, Benzyl Bromide | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Organometallics, Mild Reductants | Hydrogenolysis, Strong Oxidants |
Conclusion
The synthetic versatility of this compound can only be fully realized through the judicious application of protecting group strategies. By identifying the methyl ester as the most vulnerable yet syntactically critical functional group, chemists can mask its reactivity to perform transformations previously hindered by chemoselectivity issues. Protection as an oxazoline enables powerful ortho-directed metalation reactions, while a reduction-protection sequence deactivates the aromatic ring towards SNAr, preserving the valuable C-F bond. The protocols and strategic guidance provided herein offer a robust framework for researchers to confidently design and execute complex synthetic routes using this important fluorinated building block.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
-
Trifluoromethylation - Wikipedia. Wikipedia. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. ResearchGate. Available at: [Link]
-
Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. National Institutes of Health. Available at: [Link]
-
Selective difluoromethylation and monofluoromethylation reactions. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PubMed Central. Available at: [Link]
-
Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Reddit. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. Available at: [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]
-
Highly Chemically Stable MOFs with Trifluoromethyl Groups: Effect of Position of Trifluoromethyl Groups on Chemical Stability. ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Protecting group - Wikipedia. Wikipedia. Available at: [Link]
-
Understanding the role of the trifluoromethyl group in reactivity and regioselectivity in [3+2] cycloaddition reactions of enol acetates with nitrones. A DFT study. Africa Research Connect. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. PubMed Central. Available at: [Link]
-
Protecting Groups for Carboxylic acid. YouTube. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Methyl 4-(trifluoromethyl)benzoate. PubChem. Available at: [Link]
- Hydrolysis of methyl esters. Google Patents.
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Available at: [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]
-
Methyl 3-(trifluoromethyl)benzoate. PubChem. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. jocpr.com [jocpr.com]
- 13. Protective Groups [organic-chemistry.org]
The Strategic Application of Methyl 4-fluoro-3-(trifluoromethyl)benzoate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Rationale for Fluorination in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the development of potent and selective kinase inhibitors remains a cornerstone of targeted cancer therapy. The strategic incorporation of fluorine-containing functional groups into drug candidates has emerged as a powerful tool to enhance their pharmacological properties. Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key building block in this endeavor, offering a unique combination of substituents that bestow significant advantages upon the final active pharmaceutical ingredient (API).
The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to the target kinase.[1] The fluorine atom at the 4-position further modulates the electronic properties of the benzene ring, influencing reactivity and potentially enhancing interactions within the ATP-binding pocket of the kinase. This guide provides a comprehensive overview of the application of this compound in the synthesis of a prominent class of kinase inhibitors, the N,N'-diaryl ureas, exemplified by the multi-kinase inhibitor Sorafenib.
The Role of this compound as a Precursor to a Key Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of crucial intermediates, most notably 4-chloro-3-(trifluoromethyl)aniline. This aniline derivative is a cornerstone in the synthesis of numerous kinase inhibitors. The synthetic strategy involves a series of well-established organic transformations to convert the methyl ester into the desired aniline.
Synthetic Workflow: From Benzoate to Aniline Intermediate
The conversion of this compound to 4-chloro-3-(trifluoromethyl)aniline can be conceptualized through a multi-step synthetic sequence. While various routes are plausible, a common approach involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to an amide, and subsequent Hofmann rearrangement to yield the aniline. A chlorination step is also necessary to replace the fluorine with chlorine.
Caption: Conceptual synthetic workflow from the starting material to the key aniline intermediate.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from a Related Precursor
While a direct, multi-step protocol starting from this compound is proprietary to many manufacturing processes, a well-documented synthesis of the key intermediate, 4-chloro-3-(trifluoromethyl)aniline, from a structurally related starting material, o-chlorotrifluoromethyl benzene, provides a clear and instructive example of the chemical principles involved.[2]
Objective: To synthesize 4-chloro-3-(trifluoromethyl)aniline, a crucial intermediate for diaryl urea kinase inhibitors.
Materials:
-
o-chlorotrifluoromethyl benzene
-
Acetic anhydride
-
Concentrated nitric acid
-
Activated carbon
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., for extraction and purification)
Procedure:
-
Nitration: React o-chlorotrifluoromethyl benzene with a mixture of acetic anhydride and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene. The use of an acetic anhydride/concentrated nitric acid system provides a strong nitrating agent, acetyl nitrate, allowing the reaction to proceed at a lower temperature and with fewer multi-nitration byproducts compared to traditional mixed acid nitration.[2]
-
Reduction: The resulting 4-nitro-2-trifluoromethyl chlorobenzene is then reduced to 4-chloro-3-(trifluoromethyl)aniline. A common method involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst system like activated carbon and FeCl₃·6H₂O.[2] This approach is often preferred over traditional iron powder reduction as it avoids the generation of large amounts of iron sludge, reducing the environmental impact.[2]
-
Purification: The crude 4-chloro-3-(trifluoromethyl)aniline is purified using standard laboratory techniques such as extraction and distillation or crystallization to yield the final, high-purity intermediate.
Data Summary:
| Step | Key Reagents | Typical Yield | Purity |
| Nitration | o-chlorotrifluoromethyl benzene, Acetic anhydride, Conc. HNO₃ | >90% | >98% |
| Reduction | 4-nitro-2-trifluoromethyl chlorobenzene, Hydrazine hydrate, Activated Carbon, FeCl₃·6H₂O | >85% | >99% |
Protocol 2: Synthesis of a Diaryl Urea Kinase Inhibitor (Sorafenib Analogue)
This protocol outlines the synthesis of a diaryl urea-based kinase inhibitor, exemplified by Sorafenib, utilizing the previously synthesized 4-chloro-3-(trifluoromethyl)aniline. The core of this synthesis is the formation of a urea linkage between two different aniline moieties.
Objective: To synthesize a N,N'-diaryl urea kinase inhibitor.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Phenyl chloroformate
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Pyridine (or another suitable base)
-
Appropriate solvents (e.g., dichloromethane, pyridine)
Procedure:
-
Formation of the Isocyanate or Carbamate Intermediate: A common strategy for forming unsymmetrical ureas is to first convert one of the aniline components into a more reactive species.
-
Isocyanate Formation: 4-chloro-3-(trifluoromethyl)aniline can be reacted with phosgene or a phosgene equivalent like triphosgene to form 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2]
-
Carbamate Formation: Alternatively, 4-chloro-3-(trifluoromethyl)aniline can be reacted with phenyl chloroformate in the presence of a base to form a phenyl carbamate intermediate.[3] This method avoids the use of highly toxic phosgene.
-
-
Urea Formation: The resulting isocyanate or carbamate intermediate is then reacted with the second aniline component, 4-(4-aminophenoxy)-N-methylpicolinamide, in a suitable solvent such as pyridine or dichloromethane. The reaction typically proceeds at an elevated temperature to ensure complete conversion.[4]
-
Purification: The crude diaryl urea product is purified by column chromatography or recrystallization to yield the final kinase inhibitor.
Caption: Synthetic workflow for the formation of a diaryl urea kinase inhibitor.
Targeted Signaling Pathways and Mechanism of Action
The diaryl urea class of kinase inhibitors, including Sorafenib and the structurally similar Regorafenib, are multi-kinase inhibitors, meaning they target several different kinases involved in tumor growth and angiogenesis (the formation of new blood vessels). The primary targets include the RAF/MEK/ERK signaling pathway and Vascular Endothelial Growth Factor Receptors (VEGFRs).
The RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis (programmed cell death).[5] In many cancers, mutations in components of this pathway, such as the BRAF kinase, lead to its constitutive activation, promoting uncontrolled cell proliferation.
Caption: The RAF/MEK/ERK signaling pathway and the inhibitory action of diaryl urea compounds.
The VEGFR Signaling Pathway
VEGF and its receptors (VEGFRs) are key regulators of angiogenesis.[6] Tumors require a blood supply to grow beyond a certain size, and they achieve this by releasing VEGF, which stimulates the formation of new blood vessels from existing ones. By inhibiting VEGFRs, diaryl urea kinase inhibitors can cut off the tumor's blood supply, thereby impeding its growth and metastasis.
Sources
- 1. Design, Synthesis and Characterization of N', N”-Diaryl Ure...: Ingenta Connect [ingentaconnect.com]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. Design, synthesis and characterization of N', N"-diaryl ureas as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Methyl 4-fluoro-3-(trifluoromethyl)benzoate for the rational design of novel drug candidates
Abstract
The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to enhance the metabolic stability, binding affinity, lipophilicity, and membrane permeability of drug candidates.[1][2][3][4][5] Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a readily available and highly versatile chemical building block, presenting an ideal scaffold for introducing these privileged motifs. This guide provides an in-depth exploration of its chemical properties and outlines detailed protocols for its application in the synthesis of novel molecular entities. We will delve into key synthetic transformations, including amide bond formation via the corresponding carboxylic acid and direct C-F bond functionalization through Nucleophilic Aromatic Substitution (SNAr), providing researchers with the foundational knowledge and practical methodologies to accelerate their drug discovery programs.
Introduction: The Strategic Advantage of Fluorination
In drug discovery, the modification of molecular scaffolds with specific functional groups is a critical strategy to optimize physicochemical and biological properties.[6] The trifluoromethyl group, in particular, is highly electronegative and lipophilic, offering several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as Cytochrome P450s, which often target C-H bonds. Replacing a metabolically vulnerable site (e.g., a methyl or methoxy group) with a CF₃ group can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[1][2]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronics of an aromatic ring and influence the pKa of nearby functional groups.[2][7] This modulation can lead to more potent and selective interactions with the target protein or receptor.
-
Improved Membrane Permeability: The lipophilicity conferred by the CF₃ group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[1][2]
This compound combines the benefits of a CF₃ group with a reactive fluoro-substituent and a versatile methyl ester handle, making it an exemplary starting point for combinatorial library synthesis and lead optimization.
Physicochemical Properties & Reactivity Profile
This compound is an aromatic ester with the molecular formula C₉H₆F₄O₂.[8] Its structure is characterized by a benzene ring substituted with a methyl ester, a fluorine atom at the para-position, and a trifluoromethyl group at the meta-position relative to the ester.[8]
| Property | Value | Source |
| Molecular Formula | C₉H₆F₄O₂ | [8] |
| Molecular Weight | 222.14 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| CAS Number | 176694-36-3 | [9] |
The key to its utility lies in its electronic properties. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing. This has two major consequences for its reactivity:
-
Activation of the Fluoro Group: The CF₃ group ortho to the fluorine atom strongly activates this position for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing power of the CF₃ group helps to stabilize the negative charge in the intermediate Meisenheimer complex.
-
Reactivity of the Ester: The methyl ester can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, which serves as a handle for a multitude of subsequent reactions, most notably amide bond formation.
Synthetic Workflow Overview
The journey from this building block to a potential drug candidate can follow several high-yield pathways. The diagram below illustrates two primary strategies: derivatization via amide coupling and core scaffold modification via SNAr, which can then be used for further diversification.
Caption: General synthetic workflows starting from this compound.
Application Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is arguably the most common reaction in medicinal chemistry.[10] This protocol first involves the saponification (hydrolysis) of the methyl ester to the carboxylic acid, followed by a standard peptide coupling reaction with a primary or secondary amine.
Part A: Hydrolysis to 4-Fluoro-3-(trifluoromethyl)benzoic Acid
Rationale: The ester is converted to a carboxylic acid to enable activation with standard coupling reagents. Lithium hydroxide (LiOH) is a common choice as it effectively cleaves the ester bond with minimal side reactions at room temperature. A mixture of THF and water is used to ensure solubility of both the organic starting material and the inorganic base.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate (1.5 eq.) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 4-fluoro-3-(trifluoromethyl)benzoic acid, which is often pure enough for the next step.
Part B: Amide Bond Formation with a Representative Amine
Rationale: This step utilizes a coupling reagent to form an active ester intermediate, which is then readily attacked by the amine. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is a classic and effective choice that minimizes racemization for chiral substrates and proceeds with high efficiency.[11] A non-nucleophilic base like Diisopropylethylamine (DIPEA) is added to neutralize any hydrochloride salts present (if the amine is a salt) and to facilitate the coupling.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid (from Part A)
-
Desired primary or secondary amine (e.g., benzylamine) (1.0-1.2 eq.)
-
EDC hydrochloride (1.2 eq.)
-
HOBt or HOAt (1.2 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Protocol:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Add the amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.). Stir the solution for 5 minutes.
-
Add EDC hydrochloride (1.2 eq.) portion-wise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final amide.
Application Protocol 2: Core Diversification via SNAr
This protocol leverages the activated C-F bond for nucleophilic aromatic substitution, providing a direct route to introduce new functionality onto the aromatic core. This is a powerful method for rapidly building a library of analogues.
Rationale: As previously mentioned, the fluorine at C-4 is activated for SNAr by the strongly electron-withdrawing CF₃ group at the adjacent C-3 position. This allows for the displacement of the fluoride ion by a range of nucleophiles, such as amines, thiols, or alkoxides, under relatively mild conditions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of a 4-amino derivative
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine) (2.0-3.0 eq.)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Protocol:
-
To a flask, add this compound (1.0 eq.), the amine (2.5 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water (3x) to remove DMSO, then wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted product.
Scientist's Note: The products from this SNAr reaction are themselves valuable intermediates. The newly introduced functional group can be used for further derivatization, and the intact methyl ester can still be hydrolyzed to a carboxylic acid for amide coupling, creating a new family of drug candidates from a single, efficient core modification step. For example, if a bromo-functionalized amine is used as the nucleophile, the resulting product would be an excellent substrate for subsequent Suzuki or other palladium-catalyzed cross-coupling reactions.[13][14]
Conclusion
This compound is a potent and versatile building block for modern drug discovery. Its unique substitution pattern allows for orthogonal reactivity, enabling researchers to rapidly generate diverse libraries of novel compounds through either ester manipulation or direct C-F bond functionalization. The protocols outlined in this guide provide a robust starting point for synthesizing amide-based candidates and for diversifying the core aromatic scaffold via SNAr. By understanding the underlying chemical principles and applying these methodologies, scientists can effectively leverage the beneficial properties of fluorine and trifluoromethyl groups to design the next generation of therapeutic agents.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. (n.d.). Benchchem.
- CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa... (n.d.). CymitQuimica.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2054. MDPI. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Retrieved from [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Request PDF. ResearchGate. Retrieved from [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Application Notes and Protocols for Coupling Reactions with Methyl Glycinate. (n.d.). Benchchem.
-
Green Chemistry. (2024). BORIS Portal. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Molecules, 25(5), 1204. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 9. This compound | 176694-36-3 [chemicalbook.com]
- 10. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 4-fluoro-3-(trifluoromethyl)benzoate synthesis
Introduction: Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and materials science, frequently used in the synthesis of complex molecules due to its unique electronic properties. This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring robust and reproducible results.
Section 1: Foundational Synthesis Route: Fischer-Speier Esterification
The most common and direct method for synthesizing this compound is the acid-catalyzed esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol. This reaction, a classic example of Fischer-Speier esterification, is favored for its cost-effectiveness and operational simplicity.
Reaction Mechanism Overview
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the benzoic acid, activating the carbonyl carbon towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst.
Caption: Fischer-Speier esterification mechanism for the target synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Answer: Low yield is a common issue often attributable to the equilibrium nature of the Fischer esterification. Several factors can be optimized to drive the reaction towards the product side.
-
Causality: The reaction is reversible, meaning the ester can be hydrolyzed back to the carboxylic acid by the water generated during the reaction. To achieve high yields, this equilibrium must be shifted to the right, in accordance with Le Châtelier's principle.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
-
Recommended Actions:
-
Use Excess Methanol: The simplest method to shift the equilibrium is to use a large excess of methanol, which also serves as the reaction solvent. This mass action effect favors the forward reaction.
-
Water Removal: For larger-scale reactions, employing a Dean-Stark apparatus with a co-solvent like toluene can effectively remove water as it forms, driving the reaction to completion.
-
Catalyst Loading: Ensure sufficient catalyst (e.g., concentrated H₂SO₄) is used. A typical loading is 3-5 mol%, but this can be increased if the reaction is sluggish.
-
Temperature: The reaction should be run at the reflux temperature of methanol (~65 °C) to ensure an adequate reaction rate.
-
Q2: My final product is contaminated with the starting carboxylic acid, even after workup. How can I improve purification?
Answer: The presence of the acidic starting material is a frequent purification challenge due to its similar polarity to the ester product in some chromatographic systems. The key is an effective acid-base workup.
-
Causality: 4-fluoro-3-(trifluoromethyl)benzoic acid is a solid with limited solubility in non-polar organic solvents. If not fully neutralized and removed in an aqueous wash, it can co-extract with the product or precipitate during solvent evaporation.
-
Detailed Protocol for Workup & Purification:
-
Neutralization: After the reaction is complete, cool the mixture and slowly quench it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Crucially, ensure the aqueous phase is basic (pH > 8) using pH paper. This deprotonates the unreacted carboxylic acid to its highly water-soluble sodium salt.
-
Extraction: Extract the mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The desired ester will move to the organic layer, while the sodium carboxylate salt remains in the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (to remove any residual acid).
-
Brine (saturated NaCl solution) to break up emulsions and remove bulk water.
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Data Summary: Solvent Properties for Extraction
Solvent Boiling Point (°C) Density (g/mL) Polarity Notes Ethyl Acetate 77.1 0.902 Medium Good solvent for the product, easily removed. Dichloromethane 39.6 1.33 Medium Can form tighter emulsions; higher density (bottom layer). | Diethyl Ether | 34.6 | 0.713 | Low | High volatility can be a fire hazard. |
Q3: I am seeing an unknown impurity with a similar retention time to my product in chromatography. What could it be?
Answer: A common side reaction, especially if the reaction is overheated or prolonged, is the formation of methyl ether byproducts from the reaction of the catalyst with methanol, or potential side reactions involving the trifluoromethyl group under harsh conditions. However, a more likely source is an impurity in the starting material.
-
Expertise-Driven Insight: The synthesis of the 4-fluoro-3-(trifluoromethyl)benzoic acid starting material can sometimes result in isomeric impurities, such as 2-fluoro-5-(trifluoromethyl)benzoic acid. These isomers will undergo esterification alongside the primary reactant, leading to an isomeric ester product that is very difficult to separate chromatographically from the desired product.
-
Validation & Verification Steps:
-
Analyze Starting Material: Before starting the reaction, analyze the 4-fluoro-3-(trifluoromethyl)benzoic acid by ¹H NMR, ¹⁹F NMR, and LC-MS to confirm its purity and isomeric integrity.
-
Characterize the Impurity: If possible, isolate the impurity or use techniques like LC-MS/MS to determine its mass and fragmentation pattern, which can help confirm if it is an isomer.
-
Source High-Purity Reagents: If isomeric contamination is confirmed, the most reliable solution is to source starting material with a higher purity specification (>99%).
-
References
-
Fischer-Speier Esterification Mechanism: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]
-
General Organic Chemistry Principles: Organic Chemistry, 12th Edition. John Wiley & Sons. [Link]
-
Properties of this compound: PubChem Compound Summary for CID 13903104. National Center for Biotechnology Information. [Link]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Introduction
Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and trifluoromethyl substituents, make it a valuable precursor for synthesizing complex pharmaceutical agents and advanced materials. The primary and most direct route to this compound is the Fischer esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol, catalyzed by a strong acid.
While the reaction appears straightforward, achieving high yields and purity can be challenging due to equilibrium limitations, potential side reactions, and the specific properties of the fluorinated starting material. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common obstacles and optimize their reaction outcomes.
Troubleshooting Guide: Enhancing Reaction Yield & Purity
This section addresses common issues encountered during the synthesis of this compound through a question-and-answer format, focusing on the causal relationships behind the proposed solutions.
Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?
Low yields in Fischer esterifications are almost always tied to the equilibrium nature of the reaction.[1] The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, and the accumulation of water can drive the reaction backward, hydrolyzing the ester product back to the starting material.
Core Areas to Troubleshoot:
-
Inefficient Water Removal: The presence of water deactivates the acid catalyst through preferential solvation and shifts the equilibrium away from the product.[1]
-
Solution: While a Dean-Stark apparatus is a classic solution for removing water, it is often impractical with a low-boiling alcohol like methanol. A more effective strategy is to use a significant excess of methanol. This shifts the equilibrium towards the product side according to Le Châtelier's principle. Using methanol as the solvent is standard practice.[2] Additionally, ensuring all glassware is oven-dried and using anhydrous methanol is critical.
-
-
Insufficient Catalyst Activity or Loading: The reaction rate is dependent on the concentration and strength of the acid catalyst.
-
Solution: Concentrated sulfuric acid (H₂SO₄) is a highly effective and common catalyst.[3] Ensure you are using a sufficient catalytic amount (typically 5-10 mol%). If yields remain low, consider using a stronger acid catalyst system or increasing the temperature to improve the reaction rate.
-
-
Sub-Optimal Reaction Time and Temperature: The electron-withdrawing nature of the fluoro- and trifluoromethyl- groups can deactivate the carbonyl carbon, making it less electrophilic and slowing the reaction rate compared to unsubstituted benzoic acid.[4]
-
Solution: The reaction should be heated to reflux (approx. 65-70 °C for methanol) to ensure a reasonable reaction rate.[5] It is crucial to monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Continue heating until the starting carboxylic acid is no longer detected. Typical reaction times can range from 3 to 12 hours.[2][5]
-
Question 2: I'm seeing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
The appearance of multiple spots indicates the formation of impurities or the presence of unreacted starting material.
Potential Side Products & Causes:
-
Unreacted Starting Material: The most common "impurity" is simply the 4-fluoro-3-(trifluoromethyl)benzoic acid starting material.
-
Cause: Incomplete reaction due to factors mentioned in Question 1 (insufficient time, temperature, or catalyst; presence of water).
-
Solution: Optimize reaction conditions as described above. Ensure the reaction is monitored to completion.
-
-
Ether Formation (Minor): Under harsh acidic conditions and high temperatures, methanol can dehydrate to form dimethyl ether.
-
Cause: Excessively high temperatures or prolonged reaction times beyond what is necessary for esterification.
-
Solution: Maintain the reaction at a gentle reflux. Do not overheat. Once the reaction is complete by TLC, proceed with the workup promptly.
-
Caption: Workflow for synthesis and purification.
References
- International journal of physical sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. American Academic Publisher.
- Hamzah, N., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- Hamzah, N., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Hamzah, N., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
- Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.
- Lab5 procedure esterification. (n.d.).
- BenchChem. (n.d.). Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate.
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.
- Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates.
Sources
- 1. jps.usm.my [jps.usm.my]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important fluorinated building block. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, most commonly via the Fischer esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid, is a generally robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. The presence of two electron-withdrawing groups on the aromatic ring, the fluorine and the trifluoromethyl group, influences the reactivity of the starting material and the stability of the product. This guide will walk you through the common byproducts, their mechanisms of formation, and strategies to mitigate their presence, ensuring a high-purity final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction seems to be incomplete, as I see a significant amount of starting material in my crude product. What can I do to drive the reaction to completion?
This is the most common issue in Fischer esterification, which is an equilibrium-controlled process.
Causality: The presence of water, either from the reagents or produced during the reaction, can shift the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Water Removal:
-
Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed.
-
Drying Agents: Ensure your methanol and any other solvents are anhydrous. While not typically added directly to the reaction, pre-drying of solvents is crucial.
-
-
Excess Reagent:
-
Use a large excess of methanol, as it is inexpensive and can be easily removed post-reaction. This shifts the equilibrium towards the product side according to Le Chatelier's principle.
-
-
Catalyst Loading:
-
Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. A typical loading is 1-5 mol%.
-
-
Reaction Time and Temperature:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. These reactions are often run at reflux for several hours.[1]
-
| Parameter | Recommendation | Rationale |
| Methanol | Use as solvent (large excess) | Shifts equilibrium towards product |
| Catalyst | Conc. H₂SO₄ or p-TsOH (1-5 mol%) | Accelerates the reaction rate |
| Temperature | Reflux | Provides energy to overcome activation barrier |
| Water | Use anhydrous reagents | Prevents backward reaction |
FAQ 2: I've identified a byproduct with a mass corresponding to the hydrolysis of the trifluoromethyl group. How can this happen and how can I prevent it?
The formation of a carboxylic acid from the trifluoromethyl group is a known, though not always common, side reaction under certain conditions.
Byproduct: Methyl 4-fluoro-3-carboxybenzoate
Mechanism of Formation: The trifluoromethyl group is generally stable, but under harsh acidic conditions, it can undergo hydrolysis.[2][3] This is more likely with superacids like triflic acid but can occur to a lesser extent with concentrated sulfuric acid at high temperatures over prolonged reaction times. The reaction proceeds through a series of C-F bond activations.
Prevention and Mitigation:
-
Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. If the esterification is sluggish, it is better to address the water content or methanol excess rather than simply increasing the heat or time indefinitely.
-
Choice of Catalyst: If hydrolysis is a persistent issue, consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst which can sometimes offer milder reaction conditions.[4]
-
Purification: This byproduct, being a carboxylic acid, can be removed during an aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The desired ester will remain in the organic phase, while the carboxylate salt of the byproduct will be extracted into the aqueous phase.
Workflow for Byproduct Removal
Caption: Aqueous workup for acidic byproduct removal.
FAQ 3: My analysis shows an isomeric impurity. What is the likely source?
Positional isomers can be challenging to remove due to their similar physical properties to the desired product.
Potential Isomer: Methyl 3-fluoro-4-(trifluoromethyl)benzoate
Origin of Impurity: The most probable source of this impurity is the presence of the corresponding isomeric acid, 3-fluoro-4-(trifluoromethyl)benzoic acid, in your starting material.[5] These isomers can be formed during the synthesis of the benzoic acid precursor, for example, during the initial halogenation or trifluoromethylation of a substituted toluene.
Troubleshooting and Prevention:
-
Starting Material Purity: The most effective way to prevent isomeric impurities in your final product is to ensure the purity of your starting 4-fluoro-3-(trifluoromethyl)benzoic acid. Analyze the starting material by a suitable method (e.g., GC, HPLC, or NMR) before beginning the esterification.
-
Purification of Starting Material: If the starting acid is impure, consider purifying it by recrystallization before use.
-
Purification of Final Product: If the isomeric impurity is already present in your ester, careful column chromatography may be required for separation. Due to the similar polarity, a high-resolution separation may be necessary.
Summary of Potential Byproducts and Their Origins
| Byproduct | Structure | Origin | Mitigation/Removal |
| Unreacted Starting Acid | 4-fluoro-3-(trifluoromethyl)benzoic acid | Incomplete reaction (equilibrium) | Drive reaction to completion (excess methanol, water removal); Basic aqueous wash. |
| Hydrolyzed CF₃ Group | Methyl 4-fluoro-3-carboxybenzoate | Harsh acidic conditions, high temperature | Use milder conditions; Basic aqueous wash. |
| Positional Isomer | Methyl 3-fluoro-4-(trifluoromethyl)benzoate | Impurity in starting benzoic acid | Purify starting material; Column chromatography of the final product. |
| Dimethyl Ether | CH₃-O-CH₃ | Dehydration of methanol | Generally a minor byproduct under typical conditions; easily removed by evaporation. |
Detailed Experimental Protocol: Fischer Esterification
This protocol is a standard procedure for the synthesis of this compound.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzoic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Add anhydrous methanol to dissolve the starting material (approximately 10-15 mL per gram of acid).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly and cautiously add concentrated sulfuric acid (0.02-0.05 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C).
-
Stir at reflux for 4-8 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid and the H₂SO₄ catalyst.
-
Wash the organic layer with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel.
Reaction Pathway and Byproduct Formation
Caption: Synthesis pathway and common byproduct formation.
References
-
PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]
-
NIST. 4-Fluoro-3-(trifluomethyl)benzoic acid. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Available at: [Link]
-
YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]
- Hu, J. et al. Brønsted Acid Mediated (sp3)Carbon-Fluorine Bond Activation: Inter- and Intramolecular Arylation of Trifluoromethylated Arenes. Chinese Journal of Chemistry.
-
Prakash, G. K. S. et al. Protolytic defluorination of trifluoromethyl-substituted arenes. National Institutes of Health. Available at: [Link]
-
ACS Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Available at: [Link]
-
Cheméo. Chemical Properties of 4-Fluoro-3-trifluoromethylbenzoic acid, octyl ester. Available at: [Link]
-
ACS Publications. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-3-(trifluoromethyl)benzoic Acid: A Precision Tool for Analytical Chemistry. Available at: [Link]
-
RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]
-
ResearchGate. Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Available at: [Link]
Sources
Technical Support Center: Recrystallization of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to the technical support guide for the purification of Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the recrystallization of this and other low-melting-point compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Initial Assessment & Core Challenges
This section addresses the fundamental properties of this compound and how they dictate the purification strategy.
Q: What are the key physical properties of this compound that complicate standard recrystallization?
A: The primary challenge stems from the compound's low melting point. While specific data for this compound is not widely published, a structurally analogous compound, Methyl 4-(trifluoromethyl)benzoate, has a reported melting point of 13-14 °C.[1] This indicates that your target compound is likely a liquid or a very low-melting solid at or near room temperature.
This property makes it highly susceptible to a common purification problem known as "oiling out," where the compound separates from the cooling solution as a liquid instead of forming a crystalline lattice.[2][3] Oils are undesirable because they tend to trap impurities, defeating the purpose of recrystallization.[3] Therefore, a standard recrystallization procedure involving cooling to room temperature or 0 °C may be ineffective. A successful strategy will likely require very slow cooling, specialized solvent systems, or low-temperature techniques.
Part 2: Troubleshooting Guide: Common Experimental Issues
This guide addresses the most frequent problems encountered during the purification process in a direct question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A: Oiling out occurs when a solute's concentration in the recrystallization solvent exceeds its solubility limit at a temperature that is above the solute's melting point.[2] Given the low melting point of your compound, this is the most probable issue.
Causality: The solution becomes supersaturated while it is still warm enough for the compound to exist as a liquid. Instead of precipitating as a solid, it separates as a second liquid phase, often appearing as oily droplets or a cloudy suspension.
Step-by-Step Recovery Protocol:
-
Re-dissolve the Oil: Gently heat the mixture until the oil completely redissolves into a homogeneous solution.
-
Add More Solvent: Add a small, measured amount of the same hot solvent (e.g., 10-20% more volume). This lowers the saturation temperature of the solution, increasing the likelihood that crystallization will begin below the compound's melting point.[2]
-
Ensure Slow Cooling: This is the most critical step. Rapid cooling encourages oiling out.[4]
-
Leave the flask on the benchtop, insulated from the cold surface with a cork ring or folded paper towels. Do not place it directly in an ice bath.
-
For extremely sensitive compounds, allowing the hot plate to cool down with the flask still on it can provide a very gradual temperature decrease.[4]
-
-
Induce Crystallization: Once the solution has cooled significantly, gently scratch the inside of the flask just below the solvent line with a glass rod.[5] The microscopic scratches provide nucleation sites for crystal growth.
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent may be unsuitable. A solvent in which the compound is less soluble may be required (see Part 3).
Q2: No crystals are forming, even after the solution has cooled for an extended period. What should I do?
A: This is typically due to one of two issues: the use of excessive solvent, or the formation of a stable supersaturated solution.[4]
Causality:
-
Excess Solvent: If too much solvent was used, the solution may not be saturated even at low temperatures, preventing crystallization.[5][6]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should at that temperature. Crystal formation requires an initial energy barrier to be overcome (nucleation), and sometimes this does not happen spontaneously.[4]
Troubleshooting Steps:
-
Induce Nucleation:
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.[6] Gently heat the solution and boil off a portion of the solvent in a fume hood. Allow the solution to cool again. Be careful not to reduce the volume too much, or the compound may crash out of solution too quickly.
-
Utilize an Anti-Solvent (Mixed-Solvent System): If you are using a single solvent, you can try adding a second, miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the original solvent to redissolve the cloudiness before allowing it to cool slowly.[7]
-
Cool to a Lower Temperature: If the solvent's freezing point allows, cool the solution in a dry ice/acetone bath (-78 °C).[3] This can sometimes overcome the nucleation barrier, but be aware that it may also cause impurities to precipitate if the cooling is too rapid.
Q3: My purified material still shows unreacted 4-fluoro-3-(trifluoromethyl)benzoic acid. How can I remove this impurity?
A: Recrystallization separates compounds based on differences in solubility. If the starting acid has similar solubility properties to the ester product, co-crystallization can occur. A more effective method is to exploit the chemical differences between the acidic impurity and the neutral ester product.
Recommended Pre-Purification Protocol (Acid Wash):
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic benzoic acid impurity, converting it to its water-soluble sodium salt.
-
Drain the aqueous layer. Repeat the wash one more time to ensure complete removal.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
The resulting crude product should now be free of the acidic impurity and ready for recrystallization.
Part 3: FAQs - Solvent Selection & Protocol Design
Q1: How do I select the best solvent system for a low-melting-point compound like this?
A: The ideal solvent for any recrystallization is one in which the target compound is highly soluble when hot and poorly soluble when cold.[8] For low-melting-point compounds, it is especially critical that the compound is very insoluble at cold temperatures.
Systematic Solvent Screening Protocol:
-
Place a small amount of your crude material (~20-30 mg) into several different test tubes.
-
To each tube, add a small volume (~0.5 mL) of a different test solvent at room temperature. Choose solvents with a range of polarities.
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[9]
-
Gently heat the tubes that did not show solubility. A good solvent will dissolve the compound completely at or near its boiling point.[9]
-
Allow the dissolved solutions to cool slowly to room temperature, and then cool further in an ice-water bath.
-
The best solvent will produce a high yield of crystalline solid upon cooling.
Table 1: Solvent Screening Guide for this compound This table should be used as a template to record your experimental observations.
| Solvent | Polarity | Boiling Point (°C) | Solubility (Cold) | Solubility (Hot) | Observations on Cooling |
| Non-Polar | |||||
| Hexanes/Heptane | Low | 69 / 98 | Record I, SS, or S¹ | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Toluene | Low | 111 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Intermediate | |||||
| Diethyl Ether | Med-Low | 35 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Ethyl Acetate | Medium | 77 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Polar Aprotic | |||||
| Acetone | Med-High | 56 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Polar Protic | |||||
| Isopropanol | High | 82 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Ethanol | High | 78 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Methanol | High | 65 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
| Water | Very High | 100 | Record I, SS, or S | Record I, SS, or S | e.g., Crystals form, oils out, no change |
¹ I = Insoluble, SS = Sparingly Soluble, S = Soluble
Insight: Based on the structure (an ester with fluorinated groups), a good starting point for a single solvent might be a hydrocarbon like heptane or a heptane/toluene mixture. A mixed-solvent system, such as methanol/water or acetone/hexanes, is also a very strong candidate.
Q2: Can you provide a recommended starting protocol for recrystallization?
A: A mixed-solvent, low-temperature recrystallization is the most promising approach. This protocol uses a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble.[7]
Recommended Protocol: Mixed-Solvent Recrystallization (e.g., Methanol/Water)
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of methanol dropwise at room temperature to just dissolve the material.
-
Cool the solution in an ice-water bath (0 °C).
-
While stirring, add ice-cold water (the anti-solvent) dropwise until the solution becomes persistently cloudy. This indicates that the solution is saturated.
-
Add one or two drops of methanol to make the solution clear again.
-
Remove the flask from the ice bath and allow it to stand undisturbed at room temperature. If no crystals form, place it in a refrigerator (4 °C), and if necessary, a freezer (-20 °C). Avoid rapid cooling.
-
Once a sufficient quantity of crystals has formed, collect them by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a minimal amount of ice-cold methanol/water mixture (using the same ratio as the final crystallization mixture). It is critical to use ice-cold solvent to avoid re-dissolving the product.[5]
-
Dry the crystals under vacuum to remove all residual solvent.
Part 4: Visual Workflow for Troubleshooting
This diagram outlines the decision-making process when encountering common recrystallization issues.
Caption: Decision workflow for troubleshooting common recrystallization problems.
References
-
Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]
-
Methyl 4-(trifluoromethyl)benzoate. ChemBK. [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry. [Link]
-
Recrystallization1. University of Colorado Boulder - Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Methyl 4-(trifluoromethyl)benzoate. PubChem. [Link]
-
CAS 115933-50-1: METHYL 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZOATE. DC Fine Chemicals. [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Technical Support Center: Purification of Crude Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to the technical support center for the purification of Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining a high-purity product. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is critical for reliable and reproducible downstream applications.
This resource is structured to address common challenges encountered during the purification process, offering scientifically grounded explanations and practical, field-proven solutions.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification of crude this compound in a question-and-answer format.
Question 1: My crude product is an oil/waxy solid and appears to be wet. What are the likely contaminants?
Answer: A wet, oily, or waxy appearance in your crude this compound is often indicative of residual solvents, water, and unreacted starting materials. The most common synthesis route is the Fischer esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol, using an acid catalyst like sulfuric acid[1].
-
Residual Methanol and Water: The esterification reaction produces water as a byproduct. Insufficient drying during the work-up will leave both water and excess methanol in your crude product.
-
Unreacted 4-fluoro-3-(trifluoromethyl)benzoic acid: Incomplete esterification will result in the presence of the starting carboxylic acid. This can contribute to the oily or sticky nature of the crude product.
-
Residual Acid Catalyst: If an acid catalyst such as sulfuric acid was used, improper neutralization during the work-up will leave residual acid, which can also lead to a dark and oily product.
Question 2: After purification by column chromatography, I have multiple fractions that seem to contain the product according to TLC. How do I identify the pure fractions?
Answer: When purifying fluorinated aromatic compounds by column chromatography, it is not uncommon to have closely eluting spots on a TLC plate, especially if isomeric impurities are present[2].
-
Isomeric Impurities: The synthesis of the starting material, 4-fluoro-3-(trifluoromethyl)benzoic acid, may produce isomeric byproducts. These isomers will have very similar polarities and, therefore, similar Rf values on a TLC plate.
-
Confirmation by NMR: To definitively identify the pure fractions, it is essential to analyze them by ¹H and ¹⁹F NMR spectroscopy. The ¹⁹F NMR spectrum is particularly useful for identifying and quantifying fluorine-containing impurities[3][4]. The pure product should show a single peak for the trifluoromethyl group.
-
GC-MS Analysis: Gas chromatography-mass spectrometry (GC-MS) is another powerful technique to assess the purity of your fractions and identify any low-level impurities that may not be visible by NMR[5][6].
Question 3: I am attempting to recrystallize my crude product, but it is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer: "Oiling out" during recrystallization occurs when the solute comes out of the solution as a liquid rather than a solid. This is a common issue when the boiling point of the solvent is higher than the melting point of the solute or when there are significant impurities present.
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[7]. If the compound is too soluble even at low temperatures, or if the solvent's boiling point is too high, oiling out can occur. Experiment with different solvent systems, such as a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane), to find the optimal conditions.
-
Presence of Impurities: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation. It is often beneficial to first perform a rapid purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization for final polishing.
Purification Protocols
The following are detailed, step-by-step protocols for the most common and effective methods for purifying crude this compound.
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective method for the initial purification of the crude product to remove unreacted starting materials, baseline impurities, and polar byproducts.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as 5% ethyl acetate in hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent to 10-20% ethyl acetate in hexane to elute the product. The optimal gradient will depend on the specific impurities present.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Diagram 1: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining a highly pure, crystalline final product after initial purification by chromatography.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)
-
Erlenmeyer flask, beaker, Hirsch funnel, and filter flask
-
Hot plate and ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.
-
Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Hirsch funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagram 2: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Purity Analysis
After purification, it is crucial to assess the purity of the this compound. The following table summarizes the key analytical techniques and the expected results for a pure sample.
| Analytical Technique | Parameter to Observe | Expected Result for Pure Sample |
| ¹H NMR | Chemical shifts, integration, and splitting patterns | Signals corresponding to the methyl ester protons and the aromatic protons with the correct integration and splitting. Absence of signals from starting materials or other organic impurities. |
| ¹⁹F NMR | Chemical shift and number of signals | A single sharp singlet for the -CF₃ group. The absence of other fluorine-containing signals indicates high isomeric purity[3][4]. |
| ¹³C NMR | Number of signals and chemical shifts | The correct number of signals corresponding to the unique carbon atoms in the molecule. |
| GC-MS | Peak purity and mass spectrum | A single major peak in the chromatogram with the correct mass-to-charge ratio for the molecular ion. |
| Melting Point | Melting point range | A sharp melting point range. A broad melting range is indicative of impurities. |
References
-
Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
-
Couturier, M. A., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3284-3288. [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. [Link]
-
Supporting Information for a scientific article. Royal Society of Chemistry. [Link]
-
Kumar, A., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4229. [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Semantic Scholar. [Link]
- Preparation method for 2-methylmercapto-4-thrifluoromethyl benzoate.
-
METHYL 4-(TRIFLUOROMETHYL)BENZOATE. precisionFDA. [Link]
-
Kumar, A., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. [Link]
-
4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]
-
Methyl 3-(trifluoromethyl)benzoate. PubChem. [Link]
-
Methyl 4-(trifluoromethyl)benzoate. PubChem. [Link]
-
Esterification of benzoic acid to methyl benzoate. University of California, Los Angeles. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions with Methyl 4-fluoro-3-(trifluoromethyl)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for professionals using this versatile reagent. My goal is to move beyond simple procedural lists and delve into the causality behind experimental outcomes, empowering you to diagnose and resolve challenges in your synthetic routes.
This compound is an aromatic ester widely used as a building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its structure, featuring a fluorine atom activated by two strong electron-withdrawing groups (a trifluoromethyl group and a methyl ester), makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] However, like any chemical reaction, challenges can arise. This document will address the most common issues encountered, from low yields and incomplete conversions to unexpected side products.
Frequently Asked Questions (FAQs)
Reagent Handling and Stability
Q1: My reaction is failing. Could the starting material, this compound, be the problem?
A1: While this compound is a relatively stable compound, improper storage or handling can lead to degradation.[1]
-
Moisture Sensitivity: The primary concern is hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-fluoro-3-(trifluoromethyl)benzoic acid.[4] This is accelerated by the presence of moisture, especially under basic or acidic conditions. The resulting carboxylic acid can complicate your reaction by reacting with your base, altering solubility, and making purification difficult.
-
Verification: To check for significant hydrolysis, you can use 1H NMR to look for the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton peak. An LC-MS analysis is also highly effective for detecting the acid impurity.
-
-
Storage: Always store the reagent in a tightly sealed container in a cool, dry place.[4] For long-term storage, consider a desiccator or an inert atmosphere (Nitrogen or Argon).
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary application for this reagent is the SNAr reaction, where a nucleophile displaces the fluoride. The reaction is highly favored due to the electron-deficient nature of the aromatic ring.[3] The trifluoromethyl and ester groups at the ortho and para positions, respectively, stabilize the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step.[3][5]
}
General mechanism for SNAr reactions.
Q2: My SNAr reaction shows low or no conversion of the starting material. What are the likely causes?
A2: This is a common issue that can typically be traced back to reaction conditions or the nature of the nucleophile.
-
Insufficiently Strong Base/Nucleophile:
-
The "Why": If your nucleophile is a neutral species (e.g., an alcohol or an amine), a base is required to deprotonate it, generating the more potent anionic nucleophile. If the base is not strong enough to deprotonate the nucleophile effectively, the concentration of the active nucleophile will be too low to initiate the reaction. The pKa of your nucleophile's conjugate acid should be lower than the pKa of the base's conjugate acid.
-
The Fix:
-
Choose a Stronger Base: For alcohols, sodium hydride (NaH) is often more effective than carbonate bases. For amines, non-nucleophilic organic bases like DBU or DIPEA are common, but sometimes a stronger inorganic base is needed if the amine is not sufficiently nucleophilic on its own.
-
Pre-form the Nucleophile: You can pre-treat your alcohol or other weakly acidic nucleophile with a strong base (like NaH, KHMDS, or NaHMDS) to form the alkoxide or corresponding anion before adding the this compound. This ensures a high concentration of the active nucleophile from the start.[2][6]
-
-
-
Inappropriate Solvent:
-
The "Why": SNAr reactions proceed best in polar aprotic solvents like DMF, DMSO, THF, or NMP. These solvents are polar enough to dissolve the anionic nucleophile and the Meisenheimer complex but do not solvate the nucleophile so strongly as to blunt its reactivity (as protic solvents like water or ethanol would).
-
The Fix: Ensure your solvent is anhydrous and polar aprotic. If solubility is an issue, DMSO is an excellent choice due to its high polarity.
-
-
Low Reaction Temperature:
-
The "Why": While the C-F bond is highly activated, some reactions still require thermal energy to overcome the activation barrier of the initial nucleophilic attack.
-
The Fix: If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
Q3: My reaction is messy, showing multiple spots on the TLC plate and a low yield of the desired product. What's going on?
A3: A "messy" reaction often points to side reactions or decomposition. For this substrate, there are two primary culprits.
-
Side Reaction 1: Hydrolysis of the Methyl Ester
-
The "Why": If your nucleophile is generated using a strong base in the presence of trace water, or if the reaction is run for extended periods at high temperatures with a hydroxide-generating base, the methyl ester can be saponified (hydrolyzed) to the corresponding carboxylate. This anion is generally unreactive as a nucleophile and will remain in the aqueous layer during workup after re-acidification.
-
The Fix:
-
Use Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use a fresh, high-purity base.
-
Protect the Ester: If hydrolysis is unavoidable, you may need to consider a different synthetic route where the ester is introduced at a later stage.
-
Base Selection: Use non-hydroxide bases where possible. For example, use NaH to generate an alkoxide instead of using NaOH.
-
-
-
Side Reaction 2: Attack at the Ester Carbonyl
-
The "Why": Highly reactive, "hard" nucleophiles (like small, highly charged anions) can sometimes attack the electrophilic carbonyl carbon of the ester group in addition to the aromatic ring. This is less common than SNAr but can occur with certain nucleophiles under harsh conditions. For example, using a trifluoromethylating agent can lead to the formation of a trifluoromethyl ketone.[6][7]
-
The Fix:
-
Moderate Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Softer Nucleophiles: If possible, use a "softer," more polarizable nucleophile (e.g., a thiol instead of an alcohol) which will preferentially attack the "softer" aromatic carbon over the "hard" carbonyl carbon.
-
-
}
Troubleshooting decision tree for failed reactions.
Quantitative Data Summary
For successful SNAr reactions, the selection of base and solvent is critical. The following table provides a general guide for common classes of nucleophiles. Conditions should be optimized for each specific substrate.
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. Range | Key Considerations |
| Alcohols (ROH) | NaH, KH, K2CO3 | DMF, THF, Dioxane | 25 - 100 °C | NaH is most effective for forming the alkoxide. Ensure anhydrous conditions. |
| Phenols (ArOH) | K2CO3, Cs2CO3, KOH | DMF, DMSO, Acetonitrile | 25 - 120 °C | Carbonate bases are usually sufficient due to the higher acidity of phenols. |
| Amines (R2NH) | DIPEA, Et3N, K2CO3 | DMF, DMSO, NMP | 50 - 150 °C | Often requires higher temperatures. The amine can act as its own base if used in excess. |
| Thiols (RSH) | K2CO3, NaH, Et3N | DMF, THF, Ethanol | 0 - 50 °C | Thiols are very potent nucleophiles; reactions are often fast at room temperature. |
Experimental Protocol Example: Synthesis of an Aryl Ether
This section provides a representative, step-by-step methodology for a typical SNAr reaction.
Objective: To synthesize Methyl 4-(isopropoxy)-3-(trifluoromethyl)benzoate from this compound and isopropanol.
Methodology:
-
Preparation (Under Inert Atmosphere):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a slurry.
-
-
Nucleophile Formation:
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add isopropanol (1.1 equivalents) dropwise to the NaH slurry.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. This confirms the formation of sodium isopropoxide.
-
-
SNAr Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the starting material dropwise to the sodium isopropoxide mixture at room temperature.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aryl ether.
-
References
Sources
Technical Support Center: Managing Exothermic Reactions Involving Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to the Technical Support Center for handling exothermic reactions with Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions. Our focus is on ensuring the safety and success of your experiments by providing a deep understanding of the causal factors behind potential issues and their solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the safe handling and reaction management of this compound.
Q1: What are the primary hazards associated with this compound?
Q2: I am planning a nucleophilic aromatic substitution (SNAr) reaction. What are the key safety considerations?
A2: SNAr reactions with highly activated substrates like this compound can be vigorous. Key considerations include:
-
Rate of Addition: The nucleophile should be added slowly and in a controlled manner to manage the rate of heat generation.[4][5]
-
Cooling Capacity: Ensure your cooling system (e.g., ice bath, cryocooler) is adequate for the scale of your reaction and can efficiently dissipate the heat produced.[4] A temperature probe in the reaction mixture is essential for real-time monitoring.
-
Solvent Choice: The selection of a solvent with a suitable boiling point and heat capacity can help to moderate the reaction temperature.[6]
-
Scale: Be particularly cautious when scaling up. The surface-area-to-volume ratio decreases on a larger scale, which can significantly reduce heat dissipation efficiency.[7]
Q3: My reaction is not starting, even after adding the reagents. What should I do?
A3: An induction period can sometimes occur.[4] However, if the reaction fails to initiate, consider these points before taking any action:
-
Reagent Purity: Ensure all reagents and solvents are of the required purity and are anhydrous if the reaction is moisture-sensitive. Impurities can sometimes inhibit a reaction.[4]
-
Activation Energy: Some reactions require a small amount of initial energy to overcome the activation barrier. Gentle warming of a small, localized spot on the flask with a heat gun can be attempted, but only with extreme caution and continuous monitoring of the internal temperature.[4]
-
Catalyst Activity: If a catalyst is used, ensure it is active and has not been poisoned.
-
Avoid Accumulation: Do not add a large excess of reagents if the reaction hasn't started. This can lead to a dangerous accumulation of unreacted starting materials, which could then react uncontrollably once initiated.[7]
Q4: What are the immediate steps to take if I observe a rapid, uncontrolled temperature rise (a runaway reaction)?
A4: A runaway reaction is a critical emergency. Your immediate actions should be:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.[4]
-
Enhance Cooling: Increase the efficiency of your cooling system. This could mean adding more ice/dry ice to the bath or lowering the set point on a cryocooler.[4]
-
Alert Personnel: Inform colleagues in the immediate vicinity of the situation.
-
Prepare for Quenching (if safe): If a safe and effective quenching agent is known for your specific reaction and can be added without causing a more hazardous situation (e.g., gas evolution in a closed system), have it ready.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably and there is a risk of vessel over-pressurization or explosion, evacuate the area immediately and contact your institution's emergency response team.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Guide 1: Unexpectedly High Exotherm During a Reaction
| Potential Cause | Underlying Reason | Recommended Solution |
| Reagent addition is too fast. | The rate of heat generation is exceeding the rate of heat removal by the cooling system.[5][7] | Immediately stop the addition of the reagent. Allow the temperature to stabilize before resuming at a much slower rate. Consider diluting the reagent to be added. |
| Inadequate cooling. | The cooling bath may be too small, not cold enough, or there is poor thermal contact with the reaction flask.[4] | Ensure the reaction flask is sufficiently immersed in the cooling bath. Use a larger or colder cooling bath (e.g., dry ice/acetone instead of ice/water). |
| Poor stirring. | Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster, leading to a sudden overall temperature increase.[4] | Increase the stirring rate to ensure homogenous mixing and heat distribution. |
| Incorrect reagent concentration. | Using more concentrated reagents than specified in the protocol will lead to a faster reaction rate and greater heat output per unit of time. | Double-check the concentrations of all reagents against the established protocol. |
Troubleshooting Guide 2: Reaction Appears Sluggish or Does Not Go to Completion
| Potential Cause | Underlying Reason | Recommended Solution |
| Low reaction temperature. | While controlling exotherms is crucial, an excessively low temperature may slow the reaction rate to an impractical level. | If the reaction is known to be safe at a slightly higher temperature, cautiously and slowly allow the temperature to rise to the recommended level while carefully monitoring for any exotherm. |
| Deactivated catalyst or reagent. | The catalyst may have degraded, or a key reagent may have decomposed or been contaminated. | Use fresh, high-purity reagents and catalysts. If applicable, ensure any catalysts are properly activated. |
| Insufficient reaction time. | Some reactions, especially at a controlled, lower temperature, may simply require a longer time to reach completion. | Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS). Allow for a sufficient reaction time before workup. |
Section 3: Experimental Protocols & Visualizations
Protocol: General Procedure for a Controlled Nucleophilic Aromatic Substitution (SNAr)
This is a generalized protocol and should be adapted based on the specific nucleophile and reaction conditions.
-
Reactor Setup: In a well-ventilated fume hood[8], equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: Charge the flask with this compound and the chosen solvent.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Reagent Addition: Dissolve the nucleophile in the reaction solvent and add it to the dropping funnel. Add the nucleophile solution dropwise to the stirred reaction mixture, carefully monitoring the internal temperature. The rate of addition should be adjusted to maintain the desired temperature range.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at the designated temperature and monitor its progress using a suitable analytical technique.
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification procedures.
Diagram: Decision-Making Workflow for Managing a Potential Exotherm
Caption: Decision-making workflow for managing potential exothermic events.
Section 4: References
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
-
Benchchem. (n.d.). Managing exothermic reactions during cyclopropylbenzene synthesis.
-
American Chemical Society. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
-
IChemE. (n.d.). An overview of the Shell fluoroaromatics plant explosion.
-
Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - Methyl 4-(trifluoromethyl)benzoate.
-
American Chemical Society. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. ACS Publications.
-
Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.
-
ECHEMI. (n.d.). Methyl4-trifluoromethylbenzoate SDS, 2967-66-0 Safety Data Sheets.
-
Synquest Labs. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
-
Synquest Labs. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
-
American Chemical Society. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
-
Chen, J.-R. (1998). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Process Safety Progress, 17(4), 259.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. icheme.org [icheme.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on Methyl 4-fluoro-3-(trifluoromethyl)benzoate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed to provide in-depth, field-proven insights into the critical role of solvent selection on the reactivity of this versatile building block. We will explore common experimental challenges and provide troubleshooting strategies in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Principles & Solvent Selection
Question 1: Why is solvent selection so critical for reactions involving this compound?
Answer: this compound is specifically designed for nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is dictated by the electronic properties of the aromatic ring. The trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups are powerful electron-withdrawing groups (EWGs). These groups pull electron density away from the aromatic ring, making it 'electron-poor' and thus highly susceptible to attack by nucleophiles.[1][2] The fluorine atom serves as an excellent leaving group in this activated system.
The solvent's role is multifaceted and crucial for a successful reaction:
-
Stabilizing Intermediates: The key step in an SNAr reaction is the formation of a negatively charged intermediate known as a Meisenheimer complex.[2][3] The solvent must be able to stabilize this charged species.
-
Solvating the Nucleophile: The solvent's interaction with the nucleophile can dramatically enhance or suppress its reactivity.[4][5]
-
Influencing Reaction Rate: The right solvent can accelerate reaction rates by orders of magnitude, while an inappropriate choice can stall the reaction completely.[4]
A logical workflow for solvent selection is crucial for optimizing your reaction.
Caption: A decision workflow for selecting the appropriate solvent class.
Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 2: I am running an SNAr reaction with an amine nucleophile and getting a very slow conversion rate. What is the most likely cause related to my solvent?
Answer: The most common issue is the use of an incorrect solvent class. For SNAr reactions, polar aprotic solvents are strongly recommended.[6][7] If you are using a polar protic solvent (like ethanol, methanol, or water), it is likely hindering your reaction.
Causality: Protic solvents have acidic protons (e.g., -OH, -NH) that can form hydrogen bonds with the nucleophile.[8] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its energy and, consequently, its reactivity.[4][5] In SNAr, a highly reactive, high-energy nucleophile is needed to attack the electron-poor aromatic ring.
Polar aprotic solvents (like DMSO, DMF, acetonitrile) possess high dipole moments to dissolve reagents but lack acidic protons.[4] They solvate the cation (e.g., K+ if using K2CO3 as a base) but leave the anionic nucleophile "naked" and highly reactive.[5] This dramatically increases the rate of nucleophilic attack.[4]
Troubleshooting Steps:
-
Verify Solvent Type: Ensure you are using a high-purity, anhydrous polar aprotic solvent.
-
Switch Solvents: If using a protic solvent, switch to DMSO, DMF, or NMP.
-
Ensure Anhydrous Conditions: Traces of water can act as a protic contaminant and may also lead to unwanted hydrolysis of the ester.[7]
Question 3: Why is fluorine the leaving group in this SNAr reaction? I thought fluoride was a poor leaving group.
Answer: This is a critical concept in SNAr that differs from aliphatic substitution (SN1/SN2). In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[2][7]
Fluorine's high electronegativity makes the carbon atom it's attached to (C4) highly electrophilic and thus very susceptible to nucleophilic attack. This strong inductive effect activates the ring and accelerates the rate-determining addition step.[2][7] While the carbon-fluorine bond is strong, its cleavage occurs in the fast, second step of the reaction, where the aromaticity of the ring is restored. This restoration of aromaticity provides a strong thermodynamic driving force for the elimination of the fluoride ion.[2] Therefore, for SNAr, the leaving group ability is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[1]
Caption: Energy profile of a typical two-step SNAr mechanism.
Question 4: My reaction is still sluggish even after switching to DMSO. What other solvent-related factors should I consider?
Answer: If you've chosen the correct solvent class, other factors to investigate include:
-
Base Strength & Solubility: Many SNAr reactions with neutral nucleophiles (e.g., amines, phenols) require a base to deprotonate the nucleophile, making it more potent. The chosen base (e.g., K2CO3, Cs2CO3, DBU) must be sufficiently soluble in your solvent. If the base is not dissolving, it cannot effectively deprotonate the nucleophile. Consider a stronger or more soluble base.
-
Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier.[7] However, be aware of the solvent's boiling point and potential for decomposition. DMF, for instance, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[7] DMSO is generally more thermally stable.
-
Competing Reactions with Solvent: As mentioned, some solvents can participate in the reaction. Ensure your reaction temperature is appropriate for the chosen solvent to avoid side product formation.[7]
Section 3: Ester Hydrolysis & Side Reactions
Question 5: I am observing a significant amount of the carboxylic acid byproduct, 4-fluoro-3-(trifluoromethyl)benzoic acid. How can I prevent this?
Answer: This indicates hydrolysis of the methyl ester. This side reaction is highly dependent on the solvent and reaction conditions.
Causality:
-
Presence of Water: The most common cause is adventitious water in your solvent or reagents, especially when combined with a base. Basic (saponification) or acidic conditions can catalyze the hydrolysis of the ester.[9]
-
Protic Solvents: Using protic solvents like methanol or ethanol in the presence of a strong base can lead to transesterification, although hydrolysis is more common if water is present.
-
High Temperatures & Long Reaction Times: Prolonged exposure to heat in the presence of nucleophilic species (including trace water or hydroxide) can promote ester cleavage.
Troubleshooting & Prevention Protocol:
-
Use Anhydrous Solvents: Use freshly dried or commercially available anhydrous grade solvents. Store them over molecular sieves.
-
Dry Reagents: Ensure your nucleophile and base are dry. If necessary, dry them in a vacuum oven before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.
-
Purification: If hydrolysis occurs, the resulting carboxylic acid can often be separated from the desired product by an acidic/basic extraction during the workup or by column chromatography.
Data Summary: Solvent Properties and Their Impact on SNAr
The following table summarizes key properties of common solvents and their general suitability for SNAr reactions with this compound.
| Solvent | Class | Dielectric Constant (ε) | Suitability for SNAr | Key Considerations |
| DMSO | Polar Aprotic | 47 | Excellent | High boiling point, hygroscopic. Ideal for accelerating rates.[6] |
| DMF | Polar Aprotic | 37 | Excellent | Can decompose at high temperatures to form amine byproducts.[7] |
| Acetonitrile | Polar Aprotic | 38 | Good | Lower boiling point may limit reaction temperature. |
| THF | Polar Aprotic | 7.5 | Moderate | Lower polarity may not be sufficient to dissolve all reagents or stabilize the intermediate effectively. |
| Methanol | Polar Protic | 33 | Poor | Solvates and deactivates nucleophiles via H-bonding.[4][10] |
| Ethanol | Polar Protic | 25 | Poor | Similar to methanol, will significantly slow down the reaction.[11] |
| Water | Polar Protic | 80 | Very Poor | Deactivates nucleophile and promotes hydrolysis of the ester. |
| Toluene | Non-polar | 2.4 | Unsuitable | Fails to dissolve ionic reagents or stabilize charged intermediates. |
References
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Sn1 vs Sn2: Solvent effects. Khan Academy. Available at: [Link]
-
Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. Available at: [Link]
-
SN1 vs SN2. Chemistry LibreTexts. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
-
Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. Available at: [Link]
-
Methyl 4-(trifluoromethyl)benzoate. PubChem. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information (PMC). Available at: [Link]
-
METHYL 4-(TRIFLUOROMETHYL)BENZOATE. precisionFDA. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. ACG Publications. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information (PMC). Available at: [Link]
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate. Google Patents.
-
Trifluoromethyl triflate: synthesis and reactions. The Journal of Organic Chemistry. Available at: [Link]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. Available at: [Link]
-
Selective C–F Functionalization of Unactivated Trifluoromethylarenes. National Center for Biotechnology Information (PMC). Available at: [Link]
-
(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available at: [Link]
-
Methyl 3-fluoro-4-(trifluoromethyl)benzoate. PubChem. Available at: [Link]
-
4-Fluoro-3-nitrobenzotrifluoride. PubChem. Available at: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. zenodo.org [zenodo.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic applications involving Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The unique electronic properties of this substrate—namely the strong electron-withdrawing effects of the trifluoromethyl and methyl ester groups—make the C-F bond susceptible to certain transformations, yet its inherent strength presents significant catalytic challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The fluorine atom on this compound is activated towards nucleophilic attack due to the electron-withdrawing groups in the ortho and para positions. However, achieving efficient substitution often requires moving beyond classical thermal conditions.
Frequently Asked Questions (FAQs)
Question 1: My standard SNAr reaction with an amine or alcohol nucleophile is sluggish and requires harsh conditions (>150 °C). Why isn't the C-F bond more reactive, and how can I improve this?
Answer: While the aryl fluoride is electronically activated, the carbon-fluorine bond is the strongest single bond to carbon in organic chemistry. Overcoming this high bond dissociation energy often requires significant thermal energy, which can lead to side reactions and decomposition. The key to improving efficiency and mildness is catalysis.
Recent advancements have shown that organic superbases, such as the phosphazene base t-Bu-P4, can dramatically accelerate these reactions. The mechanism is believed to involve a dual activation role: the superbase deprotonates the nucleophile to generate a highly reactive, naked anion, and simultaneously interacts with the aryl fluoride, facilitating the substitution. This catalytic approach allows reactions to proceed at lower temperatures with excellent functional group tolerance.[1]
Another modern approach for unactivated or less-activated fluoroarenes is organic photoredox catalysis. This method uses a photocatalyst to mediate single-electron transfer (SET), generating a radical cation from the fluoroarene. This intermediate is significantly more susceptible to nucleophilic attack. While your substrate is already electron-poor, this strategy can be invaluable for more complex derivatives or when using sensitive nucleophiles.[2]
Question 2: I am observing significant side product formation, possibly from reaction with my solvent or base. What are the optimal, self-validating conditions for a catalyzed SNAr?
Answer: Side reactions are often a consequence of harsh conditions or poorly chosen reagents. A well-designed catalytic system should be self-validating, meaning it favors the desired pathway so strongly that side reactions are minimized. For the t-Bu-P4 system, optimization has shown that non-coordinating, aprotic solvents like toluene or 1,4-dioxane are superior.[1]
The choice of base is critical. While t-Bu-P4 is the catalyst, a stoichiometric base is often required to neutralize the generated HF. Molecular sieves can be employed to trap HF and drive the reaction forward, completing the catalytic cycle.[1] It is crucial to ensure the purity of all reagents, as trace water can hydrolyze the ester and other functional groups.
Troubleshooting Guide: Catalyzed SNAr
| Symptom | Potential Cause | Recommended Troubleshooting Action |
| No or Low Conversion | Insufficient activation of the nucleophile or aryl fluoride. | 1. Switch from a thermal reaction to a catalytic system (t-Bu-P4 is highly effective)[1]. 2. Ensure the nucleophile is fully deprotonated; consider a stronger base if necessary. 3. Use an anhydrous, aprotic solvent like toluene. |
| Reaction Stalls | Catalyst inhibition by the fluoride byproduct (HF). | 1. Add powdered 4Å molecular sieves to the reaction mixture to act as an HF scavenger[1]. 2. Ensure the catalytic cycle can turn over; sometimes a slight excess of the nucleophile is beneficial. |
| Formation of Side Products | Reaction temperature is too high, causing decomposition or reaction with the solvent. | 1. Employ a catalytic system to lower the required reaction temperature. 2. Screen alternative solvents (e.g., cyclohexane, 1,4-dioxane) that are inert under the reaction conditions[1]. |
Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for SNAr reaction mediated by the t-Bu-P4 superbase.[1]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Activating the C-F bond of this compound for cross-coupling reactions like Suzuki-Miyaura is a significant challenge. Success hinges on a highly active catalyst system capable of performing the difficult oxidative addition step.
Frequently Asked Questions (FAQs)
Question 1: I am attempting a Suzuki-Miyaura coupling, but my standard Pd(PPh₃)₄ catalyst is completely inactive. What catalyst system is required for C(sp²)-F bond activation?
Answer: The oxidative addition of a palladium(0) complex into an aryl fluoride bond is the rate-limiting and most challenging step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are generally not sufficiently electron-rich or reactive to break this bond.
For successful coupling, you must use specialized catalyst systems:
-
Palladium with Bulky, Electron-Rich Ligands: The most common strategy involves using palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with sterically demanding and highly electron-donating phosphine ligands. Examples include trialkylphosphines (e.g., PtBu₃, PCy₃) and biaryl phosphines (e.g., SPhos, XPhos, DavePhos, CyJohnPhos)[3]. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species essential for C-F activation.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that can form very stable and highly active palladium complexes. They have proven effective in challenging cross-coupling reactions, including those involving aryl fluorides.[4]
-
Nickel Catalysts: It is important to recognize that nickel catalysts are often more effective than palladium for C-F activation due to nickel's lower electronegativity[3]. If palladium systems fail, a switch to a nickel-based catalyst (e.g., Ni(COD)₂ with an appropriate ligand) is a primary troubleshooting step.
Question 2: My cross-coupling reaction starts but then stalls, leading to low conversion. I suspect catalyst deactivation. What is the likely cause and how can it be mitigated?
Answer: Catalyst deactivation, or poisoning, is a very common issue in these reactions. The primary culprit is often the fluoride ion (F⁻) generated as a byproduct of the substitution. Halide ions are well-known poisons for transition metal catalysts because they can bind strongly, and often irreversibly, to the metal center, blocking active sites needed for the catalytic cycle.[5]
Mitigation strategies include:
-
Use of Halide Scavengers: The addition of silver salts (e.g., Ag₂CO₃) can precipitate halide ions, but this can complicate the reaction mixture and is not always effective.
-
Employ Robust Ligands: Bulky ligands not only enhance reactivity but can also protect the metal center from coordination by poisons.[5]
-
Ensure Reagent Purity: Other contaminants in your reagents or solvents, such as sulfur or other halides, can also act as potent catalyst poisons[6][7]. Using high-purity materials is essential. If a reaction stalls, a common diagnostic test is to add a second charge of fresh catalyst. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Fluoride
This protocol is a representative example and may require optimization for specific substrates.
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reagents: Add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent: Add anhydrous solvent (e.g., toluene/H₂O mixture, 10:1 v/v). A biphasic system is often used in Suzuki couplings.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Catalytic Challenge
Caption: The Suzuki-Miyaura cycle for aryl fluorides, highlighting the challenging oxidative addition step.
Section 3: Selective Hydrogenation Reactions
Reducing the methyl ester on this compound to the corresponding benzyl alcohol presents a chemoselectivity challenge: avoiding reduction of the aromatic ring and preventing hydrodefluorination.
Frequently Asked Questions (FAQs)
Question 1: I need to reduce the methyl ester to a benzyl alcohol. Will standard catalysts like Pd/C or Raney Ni work without causing defluorination?
Answer: Standard heterogeneous hydrogenation catalysts like Palladium on Carbon (Pd/C) and Raney Nickel are generally too aggressive for this transformation. Under the conditions required to reduce an ester (high pressure and/or temperature), these catalysts are highly likely to cause hydrodefluorination (C-F bond cleavage) and potentially reduction of the aromatic ring.
For this selective transformation, specialized catalysts are required:
-
Homogeneous Ruthenium Catalysts: Complexes such as Ru-MACHO™ have demonstrated high efficacy for the homogeneous hydrogenation of perfluoroalkyl methyl esters to their corresponding alcohols under basic conditions. These catalysts offer high selectivity and operate under milder conditions than many heterogeneous systems.[8][9]
-
Manganese-Based Heterogeneous Catalysts: Recent research has shown that manganese oxide catalysts, often supported on materials like zirconia or alumina, can selectively hydrogenate methyl benzoate to benzaldehyde or benzyl alcohol. These systems are designed to have weaker metal-support interactions and specific oxygen vacancies that favor ester reduction over aromatic ring saturation or C-F bond cleavage.[10][11]
Troubleshooting Guide: Selective Ester Hydrogenation
| Symptom | Potential Cause | Recommended Troubleshooting Action |
| Incomplete Conversion | Catalyst is not active enough for ester reduction. | 1. Switch to a catalyst known for ester hydrogenation (e.g., Ru-MACHO, MnOₓ/ZrO₂)[8][10]. 2. Increase hydrogen pressure and/or reaction temperature within the catalyst's stable operating window. |
| Hydrodefluorination/Ring Reduction | Catalyst is too active and non-selective (e.g., Pd/C, Raney Ni). | 1. Immediately switch to a more chemoselective catalyst system. 2. If using a potentially viable catalyst, screen milder conditions (lower temperature, lower pressure). |
| Formation of Benzaldehyde | Incomplete reduction to the alcohol. | 1. Increase reaction time or hydrogen pressure. 2. Some catalysts (e.g., certain MnOₓ systems) are specifically designed to stop at the aldehyde; ensure your chosen catalyst is intended for alcohol formation[10]. |
Decision Workflow for Catalyst Selection
Sources
- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. revisiondojo.com [revisiondojo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN106964343A - A kind of methyl benzoate Hydrogenation is for catalyst of benzaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Work-up Procedures for Reactions Containing Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on work-up procedures for reactions involving Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is structured in a question-and-answer format to directly address common challenges and provide practical, field-proven solutions. Our focus is on explaining the "why" behind each step, ensuring both scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the work-up of reactions utilizing this compound.
Question 1: I've performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine. My reaction mixture is complex. What is a general work-up procedure?
Answer: Nucleophilic aromatic substitution (SNAr) is a common transformation for this substrate. The electron-withdrawing trifluoromethyl and methyl ester groups activate the aromatic ring for nucleophilic attack, typically at the position of the fluorine atom. A general work-up procedure aims to remove unreacted starting materials, the displaced fluoride ion, and any basic catalyst or excess nucleophile.
Causality Behind the Choices:
-
Quenching: The initial quench with water or a dilute acid serves to neutralize any strong base used in the reaction (e.g., potassium carbonate, DBU) and to protonate the amine, facilitating its separation from the desired product.
-
Extraction: Ethyl acetate is a common choice for extraction due to its moderate polarity, which allows for good solubility of a wide range of organic products while being immiscible with water.
-
Washes: The series of aqueous washes is critical. The dilute acid wash (e.g., 1M HCl) removes basic impurities like unreacted amine. The saturated sodium bicarbonate wash neutralizes any remaining acid and can help remove any hydrolyzed carboxylic acid byproduct. The brine wash removes bulk water from the organic layer before drying.
-
Drying and Concentration: Anhydrous sodium sulfate or magnesium sulfate are used to remove residual water from the organic phase. Rotary evaporation under reduced pressure is a standard method for removing the volatile organic solvent.
Step-by-Step Experimental Protocol:
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly add deionized water to quench the reaction. If a strong base was used, consider quenching with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize it.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The number of extractions will depend on the product's solubility. Typically, three extractions are sufficient.
-
Aqueous Washes:
-
Wash the combined organic layers with 1M HCl to remove any unreacted amine.
-
Wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine (saturated aqueous NaCl) to remove residual water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can then be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
Question 2: I am attempting to hydrolyze the methyl ester of my product derived from this compound using LiOH. During the acidic work-up to protonate the carboxylate, I am getting a low yield of my desired carboxylic acid. What could be the issue?
Answer: Low yields during the acidic work-up of a saponification reaction can often be attributed to incomplete protonation, precipitation issues, or product loss during extraction. The presence of the trifluoromethyl group can influence the acidity of the resulting carboxylic acid and its solubility.
Causality Behind the Choices:
-
Acidification: The choice of acid and the final pH are critical. The electron-withdrawing trifluoromethyl group increases the acidity of the carboxylic acid, so a lower pH may be required for complete protonation compared to a non-fluorinated analogue. Using a stronger acid like 1M HCl is generally effective.
-
Precipitation and Extraction: The protonated carboxylic acid may precipitate out of the aqueous solution. It is crucial to ensure that the product is either fully precipitated and collected by filtration or fully extracted into an organic solvent. Sometimes, the product may be partially soluble in both phases, leading to losses. Extracting with a more polar solvent like ethyl acetate or even a mixture of ethyl acetate and THF can improve recovery.
-
Emulsion Formation: Fluorinated compounds can sometimes form emulsions during extraction. Adding brine can help to break up emulsions.
Troubleshooting Steps:
-
Ensure Complete Protonation: After the hydrolysis is complete, cool the reaction mixture in an ice bath and acidify slowly with 1M HCl. Check the pH with a pH strip to ensure it is acidic (pH 1-2).
-
Observe for Precipitation: If a solid precipitates upon acidification, continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Efficient Extraction: If no solid precipitates or if you suspect product remains in the aqueous layer, perform a thorough extraction with ethyl acetate (3x). If the product has higher polarity, consider using a different solvent system.
-
Breaking Emulsions: If an emulsion forms, add a small amount of brine and gently swirl the separatory funnel. In some cases, filtering the entire mixture through a pad of Celite® can help.
Question 3: After my reaction and initial work-up, I have a persistent impurity with a similar polarity to my product, making purification by column chromatography difficult. What are some potential sources of this impurity and how can I address it?
Answer: A persistent impurity with similar polarity often arises from a side reaction of the starting material or product. Given the structure of this compound, potential side reactions include:
-
Hydrolysis of the Ester: If the reaction conditions are not strictly anhydrous and involve a base, the methyl ester can be partially or fully hydrolyzed to the corresponding carboxylic acid.
-
Incomplete Reaction: Unreacted starting material can be a common impurity.
-
Isomeric Products: In some reactions, substitution at other positions on the aromatic ring can occur, although this is less likely given the directing effects of the substituents.
Strategies for Removal:
-
Acid/Base Wash: If the impurity is the hydrolyzed carboxylic acid, a wash with a dilute base like saturated sodium bicarbonate solution during the work-up should remove it into the aqueous layer. Conversely, if your product is acidic and the impurity is neutral, you can use this technique to isolate your product.
-
Recrystallization: If the product is a solid, recrystallization is an excellent purification technique. The choice of solvent is critical and may require some screening. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at low temperatures, while the impurity remains in solution.
-
Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase chromatography (C18 silica) can also be effective for separating compounds with different polarities.
Data Presentation
| Work-up Step | Purpose | Common Reagents | Potential Issues & Solutions |
| Quenching | Neutralize reactive species, stop the reaction. | Water, dilute HCl, saturated NH₄Cl | Exothermic reaction: Add quenchant slowly at low temperature. |
| Extraction | Separate the product from the aqueous phase. | Ethyl acetate, Dichloromethane, Diethyl ether | Emulsion formation: Add brine, filter through Celite®. |
| Washing | Remove impurities. | 1M HCl, sat. NaHCO₃, brine | Incomplete removal: Perform multiple washes, check pH. |
| Drying | Remove residual water from the organic phase. | Anhydrous Na₂SO₄, MgSO₄ | Product adheres to drying agent: Wash with fresh solvent. |
| Purification | Isolate the pure product. | Silica gel chromatography, recrystallization | Co-elution of impurities: Optimize solvent system, try a different technique. |
Experimental Workflow Diagram
The following diagram illustrates a general work-up and purification workflow for a reaction involving this compound.
Caption: A generalized workflow for the work-up and purification of reactions.
References
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Retrieved from [Link]
Technical Support Center: Monitoring Reactions with Methyl 4-fluoro-3-(trifluoromethyl)benzoate by TLC
Welcome to the technical support guide for monitoring chemical reactions involving Methyl 4-fluoro-3-(trifluoromethyl)benzoate using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. This guide moves beyond a simple protocol, offering in-depth explanations for experimental choices and robust troubleshooting strategies to ensure reliable and reproducible results.
Fundamentals: Understanding the Analyte's TLC Behavior
This compound is an electron-deficient aromatic ester. Its two fluorine-containing substituents, a fluoro group and a trifluoromethyl group, significantly influence its polarity and, consequently, its behavior on a TLC plate. The trifluoromethyl group (-CF3) is highly lipophilic and electron-withdrawing, which can impact the molecule's interaction with the polar stationary phase (silica gel) and the mobile phase.[1][2] Understanding these properties is crucial for developing an effective TLC method.
Experimental Protocol: Establishing a Robust TLC Method
This protocol provides a step-by-step guide for monitoring a typical reaction, such as a nucleophilic aromatic substitution or hydrolysis, involving this compound.
Materials and Equipment:
-
Developing chamber (a beaker with a watch glass is sufficient)
-
Capillary tubes for spotting[3]
-
Mobile phase (solvent system)
-
Pencil and ruler
-
Optional: Staining solution (e.g., potassium permanganate or iodine chamber)[7]
Procedure:
-
Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting positions for your starting material (SM), a co-spot (Co), and the reaction mixture (RM).[4]
-
Sample Preparation: Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting:
-
Using a clean capillary tube, spot the diluted starting material on the 'SM' lane. Aim for a spot size of 1-2 mm in diameter.[8]
-
Spot the starting material again on the 'Co' lane.
-
With another clean capillary tube, spot the reaction mixture on the 'RM' lane and also directly on top of the starting material spot in the 'Co' lane. The co-spot is critical for distinguishing between the starting material and product, especially if they have similar Rf values.[9][10]
-
-
Development:
-
Add the chosen mobile phase to the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline on the TLC plate).[4][9]
-
Carefully place the spotted TLC plate into the chamber and cover it.[11]
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.[9]
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound will appear as dark spots on a fluorescent background.[6][12]
-
Circle the observed spots with a pencil, as they will disappear when the UV light is removed.[6]
-
If compounds are not UV-active or for secondary confirmation, use a chemical stain like potassium permanganate or an iodine chamber.[7][13]
-
Workflow Diagram:
Caption: Experimental workflow for monitoring reactions by TLC.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when monitoring reactions with this compound.
Spotting & Elution Problems
Q1: My spots are streaking down the plate. What's causing this and how can I fix it?
A1: Streaking is a common issue that can arise from several factors:
-
Overloaded Sample: The most frequent cause is applying too much sample to the plate.[14][15] This saturates the stationary phase.
-
Solution: Dilute your sample further and re-spot. Aim for the smallest, most concentrated spot possible.
-
-
Compound Acidity/Basicity: The silica gel on TLC plates is slightly acidic.[8] If your starting material or product is particularly acidic or basic, it can interact strongly with the silica, causing streaking.
-
Solution: For acidic compounds, add a small amount (0.5-1%) of acetic acid to your mobile phase. For basic compounds, add a small amount of triethylamine (0.5-1%).[16]
-
-
Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move the compound, leading to streaking.
-
Solution: Try a less polar solvent system.
-
Q2: My spots are either stuck on the baseline or have shot up to the solvent front.
A2: This indicates that the polarity of your mobile phase is not suitable for your compound.
-
Spots at the Baseline (Low Rf): Your mobile phase is not polar enough to move the compound up the plate.[16]
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a 20:80 ethyl acetate/hexane mixture, try increasing it to 30:70 or 40:60.
-
-
Spots at the Solvent Front (High Rf): Your mobile phase is too polar, causing the compound to travel with the solvent front without sufficient interaction with the stationary phase.[16]
-
Solution: Decrease the polarity of your mobile phase. For instance, change from a 30:70 ethyl acetate/hexane mixture to 20:80 or 10:90.
-
Q3: The solvent front is running unevenly. How do I get a straight solvent front?
A3: An uneven solvent front can lead to inaccurate Rf values.
-
Causes: The TLC plate might be chipped at the bottom, or the chamber might not be properly sealed, allowing for uneven solvent evaporation.[8][15]
-
Solution: Ensure the bottom of your TLC plate is smooth and not touching the sides of the chamber. Make sure the chamber is securely covered to maintain a saturated atmosphere.
-
Visualization Issues
Q4: I can't see any spots under the UV lamp.
A4: There are a few possibilities:
-
Sample is Too Dilute: The concentration of your compound may be too low to be detected.[16]
-
Solution: Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).[15]
-
-
Compound is Not UV-Active: While this compound and many of its derivatives are UV-active due to the aromatic ring, some reaction products may not be.[5][6]
-
Solvent Level Too High: If the initial solvent level in the chamber is above your baseline, your sample will dissolve into the solvent pool instead of eluting up the plate.[15]
-
Solution: Always ensure the solvent level is below the baseline.
-
Interpretation Challenges
Q5: My starting material and product have very similar Rf values, making it hard to monitor the reaction.
A5: This is a common challenge, especially when the reaction involves a subtle structural change.
-
Solutions:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition or using a different solvent altogether (e.g., dichloromethane/methanol) can improve separation.[17]
-
Utilize the Cospot: The co-spot lane is crucial here. If the starting material and product are different, you should see two distinct, albeit close, spots in the co-spot lane. If they are the same, you will see a single elongated spot.[9]
-
Run a Longer Plate: Using a taller TLC plate and allowing the solvent to run for a longer distance can sometimes enhance the separation between spots with close Rf values.
-
Q6: I see an unexpected spot in my reaction mixture lane. What could it be?
A6: An unexpected spot could be a byproduct, an intermediate, or a result of decomposition.
-
Possible Causes:
-
Side Reactions: Your reaction conditions may be promoting an unintended chemical transformation.
-
Decomposition on Silica: Some compounds are unstable on the acidic silica gel and can decompose during TLC.[17]
-
Hydrolysis: The ester group of this compound can hydrolyze to the corresponding carboxylic acid, especially in the presence of acid or base catalysts.[18] This would appear as a more polar spot (lower Rf) on the TLC plate.
-
-
Troubleshooting Steps:
-
2D TLC: To check for decomposition on the plate, you can run a 2D TLC. Spot your sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in the same solvent system. If there is no decomposition, all spots will lie on the diagonal. Spots that appear off the diagonal indicate decomposition products.[17]
-
Vary Reaction Conditions: If you suspect a side reaction, try altering the reaction temperature, time, or stoichiometry to minimize the formation of the byproduct.
-
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common TLC issues.
Data Summary Table
| Compound Class | Recommended Mobile Phase (v/v) | Expected Rf Behavior | Visualization Method |
| This compound (Starting Material) | 10-30% Ethyl Acetate in Hexanes[3][19] | Higher Rf (less polar) | UV (254 nm)[5] |
| Hydrolysis Product (Carboxylic Acid) | 30-50% Ethyl Acetate in Hexanes (+1% Acetic Acid) | Lower Rf (more polar) | UV (254 nm), Permanganate Stain |
| Amide Product | 40-60% Ethyl Acetate in Hexanes | Intermediate to Low Rf | UV (254 nm), Permanganate Stain |
| Nucleophilic Substitution Product (e.g., with an amine) | 20-40% Ethyl Acetate in Hexanes | Varies with nucleophile polarity | UV (254 nm), Permanganate/Ninhydrin Stain |
Note: These are starting points. The optimal mobile phase will depend on the specific reaction and products.
By understanding the principles of TLC and anticipating the specific challenges associated with fluorinated compounds, researchers can effectively monitor their reactions, leading to more efficient and successful synthetic outcomes.
References
-
Labster. TLC Visualization Methods. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available from: [Link]
-
Chromatography Today. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available from: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available from: [Link]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available from: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 7.8: TLC Visualization Methods. Available from: [Link]
-
BGD Group. TLC Developing System. Available from: [Link]
- Google Patents. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.
-
PubMed Central (PMC). (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]
-
Wikipedia. Trifluoromethylation. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available from: [Link]
-
OperaChem. (2023). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available from: [Link]
-
Bitesize Bio. (2021). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available from: [Link]
-
Lisa Nichols. (2021). Visualizing a TLC plate. YouTube. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Available from: [Link]
-
University of Missouri–St. Louis. 5. Thin Layer Chromatography. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. theory.labster.com [theory.labster.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How To [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. microbiozindia.com [microbiozindia.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. silicycle.com [silicycle.com]
- 17. Chromatography [chem.rochester.edu]
- 18. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 19. users.ox.ac.uk [users.ox.ac.uk]
Technical Support Center: Safe and Efficient Scale-Up of Reactions with Methyl 4-fluoro-3-(trifluoromethyl)benzoate
For: Researchers, scientists, and drug development professionals.
Welcome to the technical support center for the safe and efficient scale-up of chemical reactions involving Methyl 4-fluoro-3-(trifluoromethyl)benzoate. This guide is designed to provide practical, in-depth advice to navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production. We will address common issues, provide detailed procedural recommendations, and emphasize the critical safety considerations inherent in working with this fluorinated aromatic compound.
Hazard Analysis & Mitigation Strategies
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] When scaling up reactions, a thorough understanding of the potential hazards is paramount. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack, but can also influence thermal stability.
| Potential Hazard | Trigger | Mitigation Strategies |
| Thermal Runaway | Highly exothermic reactions (e.g., amination, hydrolysis) coupled with inadequate heat removal. | - Calorimetric Screening: Use Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction before scale-up.[2] - Controlled Addition: Add reagents subsurface and at a controlled rate to manage the rate of heat generation. - Efficient Cooling: Ensure the reactor has a sufficient cooling capacity (e.g., jacketed vessel, cooling coils).[2] - Dilution: Use an appropriate amount of a suitable solvent to increase the thermal mass of the reaction mixture. |
| Pressure Buildup | - Rapid gas evolution. - Boiling of low-boiling solvents due to exotherm. | - Adequate Headspace: Ensure sufficient headspace in the reactor. - Venting: Equip the reactor with a properly sized pressure relief system. - Temperature Control: Maintain a safe operating temperature well below the solvent's boiling point. |
| Release of HF | Unwanted side reactions or degradation at high temperatures. | - Temperature Control: Avoid excessive temperatures. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidative degradation. - Scavengers: In case of suspected HF release, have appropriate scrubbers (e.g., calcium carbonate) available. |
| Handling of Corrosive Reagents | Use of strong acids (e.g., HCl) or bases (e.g., NaOH) during reaction or work-up. | - Appropriate PPE: Wear acid/base resistant gloves, safety goggles, and a lab coat. - Material Compatibility: Ensure all equipment is compatible with the corrosive reagents used. - Controlled Quenching: Add quenching agents slowly and with cooling to avoid violent reactions. |
Troubleshooting & FAQs
This section addresses common problems encountered during the scale-up of reactions with this compound.
FAQs: Nucleophilic Aromatic Substitution (SNAr) Reactions (e.g., Amination)
Q: My SNAr amination reaction is sluggish or incomplete, even at elevated temperatures. What could be the cause?
A: Several factors can contribute to incomplete conversion:
-
Insufficient Activation: While the trifluoromethyl group is electron-withdrawing, the reaction may still require forcing conditions. Ensure your temperature is adequate for the specific amine you are using.
-
Base Strength: A sufficiently strong base is often required to deprotonate the incoming nucleophile or to scavenge the HF produced if the nucleophile is a primary or secondary amine. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DBU. The choice of base can be critical.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate SNAr reactions.[3] Ensure your solvent is anhydrous, as water can compete with the nucleophile and deactivate the reaction.
-
Leaving Group Reactivity: Fluorine is a good leaving group in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack.[4][5] The rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[6]
Q: I'm observing the formation of side products in my amination reaction. What are they likely to be and how can I minimize them?
A: Common side products can include:
-
Bis-arylated Amine: If you are using a primary amine, it's possible for the product to react with another molecule of the starting material. To minimize this, use a slight excess of the primary amine.
-
Hydrolysis Product: If there is water in your reaction mixture, you may form 4-fluoro-3-(trifluoromethyl)benzoic acid. Ensure all reagents and solvents are anhydrous.
-
Impurities from Reductive Amination: If your synthesis route involves reductive amination, impurities from precursors can carry through.[7]
Q: How can I safely manage the exotherm during a large-scale amination?
A: Amination reactions are often exothermic.
-
Slow Addition: Add the amine or the base portion-wise or via a dropping funnel to control the reaction rate.
-
Cooling: Have a cooling bath ready and monitor the internal temperature of the reaction closely.
-
Calorimetry Data: If possible, obtain reaction calorimetry data to understand the heat flow of the reaction before proceeding with a large-scale run.[2]
FAQs: Hydrolysis (Saponification)
Q: My large-scale hydrolysis to the corresponding carboxylic acid is not going to completion. What should I do?
A: The hydrolysis of sterically hindered or electron-deficient esters can be challenging.
-
Base Stoichiometry: Use a sufficient excess of a strong base like NaOH or KOH (e.g., 3 equivalents or more) to drive the reaction to completion.
-
Co-solvent: Employing a co-solvent like methanol or ethanol with water can improve the solubility of the starting material and facilitate the reaction.[8]
-
Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[8]
Q: During the acidic work-up of my hydrolysis, the product is oiling out instead of precipitating as a solid. How can I resolve this?
A: "Oiling out" can complicate product isolation.
-
Controlled Acidification: Add the acid slowly to a cooled solution of the carboxylate salt. This can promote the formation of a crystalline solid.
-
Seeding: If you have a small amount of the solid product, adding a seed crystal can induce crystallization.
-
Solvent Exchange: After acidification, you can extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, and then crystallize the product from a different solvent system.
Q: What are the main safety concerns during the work-up of a large-scale hydrolysis?
A: The primary concern is the handling of large quantities of strong base and acid.
-
Exotherm during Neutralization: The neutralization of the excess base with strong acid is highly exothermic. Perform this step in a vessel with adequate cooling and with slow, controlled addition of the acid.
-
Corrosive Materials: Always use appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, when handling concentrated acids and bases.
Detailed Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.
Protocol 1: Scale-Up of Basic Hydrolysis
This protocol is adapted from a procedure for a structurally similar compound and is designed for the synthesis of 4-fluoro-3-(trifluoromethyl)benzoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 222.14 | 222 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 120 g | 3.0 |
| Methanol | - | 1.0 L | - |
| Deionized Water | - | 1.0 L | - |
| Concentrated HCl (~37%) | - | As needed | - |
Procedure:
-
Preparation: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, add methanol (1.0 L) and deionized water (1.0 L).
-
Base Addition: Carefully add sodium hydroxide pellets (120 g) to the solvent mixture while stirring. An exotherm will be observed. Allow the solution to cool to near ambient temperature.
-
Substrate Addition: Once the NaOH solution has cooled, add this compound (222 g) to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Transfer the cooled reaction mixture to a separate vessel suitable for precipitation, placed in an ice-water bath. Slowly and carefully add concentrated HCl while monitoring the pH. Continue adding HCl until the pH is approximately 1-2.
-
Precipitation: Stir the resulting slurry in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove salts.
-
Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Protocol 2: Illustrative Scale-Up of Nucleophilic Aromatic Substitution (Amination)
This is a general protocol and must be adapted based on the specific amine and safety assessment.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 222.14 | 222 g | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 105 g | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 g | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 1.0 L | - |
Procedure:
-
Preparation: In a dry reactor under an inert atmosphere, charge DMSO (1.0 L), potassium carbonate (276 g), and the amine (105 g).
-
Heating: Heat the mixture to 80-90 °C with stirring.
-
Substrate Addition: Slowly add a solution of this compound (222 g) in DMSO (200 mL) to the reaction mixture over 1-2 hours, monitoring the internal temperature.
-
Reaction: After the addition is complete, continue to heat the reaction at 100-120 °C for 8-12 hours, or until reaction completion is confirmed by analytics.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture into a larger vessel containing ice-water (5 L).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) (3 x 1 L).
-
Washing: Combine the organic extracts and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or column chromatography. Industrial crystallization may be necessary for high purity.[9]
Visualization of Workflows
Troubleshooting Workflow for SNAr Reactions
Caption: A stepwise process flow for the safe scale-up of reactions.
References
-
Synth Commun. 2016;46(5):475-481. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Amar Equipment. Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Chemical Society Reviews. Nucleophilic routes to selectively fluorinated aromatics. [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]
-
Scribd. Nucleophilic Aromatic Substitution Guide. [Link]
-
Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
PubMed Central. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
-
ResearchGate. Trifluoromethyl Anion: Generation, Stability, and SNAr Reactivity in Crown Ether Complex Analyzed by Theoretical Calculations. [Link]
-
PubMed Central. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]
-
ResearchGate. Managing Excessive Heat in Exothermic Chemical Reactions. [Link]
-
ResearchGate. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
ACS Publications. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. [Link]
-
Alachem Co., Ltd. METHYL 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZOATE. [Link]
-
ResearchGate. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
PubMed. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
-
PubChem. Methyl 4-(trifluoromethyl)benzoate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. amarequip.com [amarequip.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. scribd.com [scribd.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
The Structural Context: Understanding Substituent Effects
The ¹H NMR spectrum of an aromatic compound is exquisitely sensitive to the nature and position of substituents on the benzene ring. In Methyl 4-fluoro-3-(trifluoromethyl)benzoate, we have three key groups influencing the chemical shifts and coupling constants of the aromatic protons:
-
Methyl Ester (-COOCH₃): An electron-withdrawing group that deshields aromatic protons, particularly those in the ortho and para positions.
-
Fluorine (-F): An electronegative atom that is weakly electron-withdrawing via the inductive effect but electron-donating through resonance. It also introduces characteristic spin-spin coupling with nearby protons.
-
Trifluoromethyl (-CF₃): A strongly electron-withdrawing group that significantly deshields adjacent protons.
By dissecting the ¹H NMR spectra of simpler, related molecules, we can build a comprehensive picture of the expected spectrum for our target compound.
Comparative Spectral Data
The following table summarizes the experimental ¹H NMR data for this compound and its structural analogs. The data for the target molecule is predicted based on the observed trends from the comparative compounds.
| Compound | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | -OCH₃ (ppm) | Solvent |
| This compound (Predicted) | ~8.3 (d) | ~7.4 (t) | ~8.2 (dd) | ~3.9 | CDCl₃ |
| Methyl Benzoate[1] | 8.02-7.97 (m, 2H) | 7.39-7.32 (m, 2H) | 7.47 (d, 1H) | 3.83 (s) | CDCl₃ |
| Methyl 4-fluorobenzoate[1] | 8.08 – 7.97 (m, 2H) | 7.08 (dd, 2H) | 8.08 – 7.97 (m, 2H) | 3.88 (s) | CDCl₃ |
| Methyl 3-(trifluoromethyl)benzoate | Not specified | Not specified | Not specified | Not specified | Not specified |
| Methyl 4-(trifluoromethyl)benzoate[2] | 8.14 (d, 2H) | 7.68 (d, 2H) | 8.14 (d, 2H) | 3.94 (s) | CDCl₃ |
| 4-Fluoro-3-(trifluoromethyl)benzoic acid[3] | 8.36 – 7.76 (m, 2H) | 7.61 – 7.46 (m, 1H) | Not specified | N/A | DMSO |
Analysis and Prediction for this compound
The predicted ¹H NMR spectrum of this compound in CDCl₃ is anticipated to display signals for three aromatic protons and one methyl group.
Aromatic Region (7.0 - 8.5 ppm)
The aromatic region will be the most complex, showing the interplay of the fluorine and trifluoromethyl substituents.
-
H-2: This proton is ortho to the strongly electron-withdrawing trifluoromethyl group and the methyl ester. It is expected to be the most deshielded aromatic proton, appearing as a doublet due to coupling with H-6. Its predicted chemical shift is around 8.3 ppm .
-
H-6: This proton is ortho to the methyl ester and meta to the trifluoromethyl group. It will be significantly deshielded and is expected to appear as a doublet of doublets due to coupling with both H-2 and the fluorine at position 4. Its predicted chemical shift is around 8.2 ppm .
-
H-5: This proton is ortho to the fluorine and meta to both the trifluoromethyl group and the methyl ester. The electron-donating resonance effect of the fluorine will provide some shielding relative to the other aromatic protons. It is expected to appear as a triplet due to coupling with H-6 and the fluorine at position 4. Its predicted chemical shift is around 7.4 ppm .
Aliphatic Region (3.5 - 4.0 ppm)
-
-OCH₃: The methyl protons of the ester group are expected to appear as a singlet in the region of 3.9 ppm . This is a typical chemical shift for methyl esters of benzoic acids.[1][2]
Visualizing the Structure and Spin-Spin Coupling
The following diagrams illustrate the chemical structure and the expected spin-spin coupling interactions for this compound.
Caption: Chemical structure of this compound.
Caption: Predicted spin-spin coupling network in the aromatic region.
Experimental Protocol for ¹H NMR Spectroscopy
For researchers wishing to acquire their own experimental data, the following protocol provides a standardized workflow for the preparation and analysis of small organic molecules like this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[4]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
II. Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will guide you through the standard setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.
-
¹H Spectrum Acquisition:
-
Set the spectral width to a standard range for ¹H NMR, typically -2 to 12 ppm.
-
Use a standard pulse-acquire sequence.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to allow for adequate relaxation of the protons between pulses.
-
III. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.
Caption: Standard workflow for ¹H NMR analysis of a small organic molecule.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging data from structurally related compounds, we have established a robust framework for interpreting the expected chemical shifts and coupling patterns. The provided experimental protocol offers a standardized approach for researchers to obtain their own high-quality data. This comparative methodology underscores the power of ¹H NMR spectroscopy in elucidating molecular structure through the careful analysis of substituent effects.
References
-
Table of Contents - The Royal Society of Chemistry. Available at: [Link].
-
Supporting Information. Available at: [Link].
-
Supporting Information. Available at: [Link].
-
CAS No: 214822-96-5 | Product Name : Methyl 4-fluoro-3-hydroxybenzoate | Pharmaffiliates. Available at: [Link].
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link].
-
Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link].
-
NMR Sample Preparation. University of Leicester. Available at: [Link].
-
METHYL 4-(TRIFLUOROMETHYL)BENZOATE - precisionFDA. Available at: [Link].
-
Supporting Information. Available at: [Link].
-
Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem. Available at: [Link].
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link].
-
Chapter 5: Acquiring 1H and 13CSpectra - Books. Available at: [Link].
-
Table 2 . Experimental coupling constants (J/Hz) in the 1 H NMR spectra... - ResearchGate. Available at: [Link].
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link].
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Human Metabolome Database. Available at: [Link].
-
Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link].
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link].
-
1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed. Available at: [Link].
-
NMR Techniques in Organic Chemistry: a quick guide[5]. Available at: [Link].
-
6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link].
-
1H NMR Chemical Shift - Oregon State University. Available at: [Link].
-
Chemical shifts - UCL. Available at: [Link].
-
Methyl 4-fluorobenzoate - the NIST WebBook. Available at: [Link].
-
NMR Spectroscopy - MSU chemistry. Available at: [Link].
-
Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling - The Royal Society of Chemistry. Available at: [Link].
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link].
Sources
A Senior Application Scientist's Guide to the ¹⁹F NMR Analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating chemical properties such as metabolic stability, binding affinity, and bioavailability.[1][2][3] Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable analytical tool.[4][5][6] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and an expansive chemical shift range make it exceptionally powerful for structural elucidation and quantitative analysis.[7][8]
This guide provides an in-depth analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a common structural motif in medicinal chemistry. We will explore the nuances of its ¹⁹F NMR spectrum, present a robust experimental protocol, and compare its spectral characteristics with those of structurally related alternatives to provide a comprehensive understanding of how subtle molecular changes are reflected in the NMR data.
Deciphering the ¹⁹F NMR Spectrum of this compound
The structure of this compound presents two distinct fluorine environments: the single aromatic fluorine (Ar-F) and the trifluoromethyl (CF₃) group. Understanding the electronic interplay of the substituents is key to interpreting the spectrum. The trifluoromethyl and methyl ester groups are both strongly electron-withdrawing, while the aromatic fluorine atom exerts a withdrawing inductive effect and a donating mesomeric effect.
Predicted Spectral Features:
-
Chemical Shifts (δ):
-
CF₃ Group: Trifluoromethyl groups on an aromatic ring typically resonate in the range of -60 to -65 ppm relative to the standard CFCl₃.[9] The combined electron-withdrawing nature of the adjacent fluorine and the para-ester group will likely place the CF₃ signal in this region.
-
Ar-F Group: Aromatic fluorines exhibit a broad chemical shift range, often between -100 and -140 ppm.[10] The presence of an ortho-CF₃ group and a para-ester group, both electron-withdrawing, is expected to shift this signal downfield (less negative).
-
-
Spin-Spin Coupling (J):
-
⁴J(F-CF₃) Coupling: The through-space coupling between the aromatic fluorine and the fluorine nuclei of the ortho-CF₃ group is a key diagnostic feature. This four-bond coupling (⁴J) is expected to be in the range of 10-20 Hz. The spectrum will thus show two signals: a quartet for the Ar-F (split by the three equivalent CF₃ fluorines) and a doublet for the CF₃ group (split by the single Ar-F).
-
J(H-F) Coupling: Both fluorine environments will also couple to the aromatic protons on the ring. The Ar-F will exhibit a significant three-bond coupling (³J_HF) to H-5 and a four-bond coupling (⁴J_HF) to H-2. The CF₃ group will primarily show a five-bond coupling (⁵J_HF) to H-5. These couplings can often be resolved with high-resolution instruments and are invaluable for unambiguous signal assignment.
-
Visualizing the Structure and Coupling Network
To clarify these relationships, the molecular structure and its spin-spin coupling network are visualized below.
Caption: Molecular structure of the target analyte.
Caption: Key spin-spin coupling interactions in the molecule.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following steps provide a self-validating workflow for analyzing this compound.
Workflow Diagram
Caption: Standard workflow for ¹⁹F NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: A concentration of 10-20 mg in 0.6 mL of solvent ensures a strong signal-to-noise ratio without causing line broadening due to aggregation. Chloroform-d (CDCl₃) is an excellent choice for its chemical inertness and minimal overlapping signals.
-
-
Instrument Setup:
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp lines and resolving fine coupling patterns.
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency to ensure maximum sensitivity and efficient power transfer.
-
-
Acquisition Parameters (¹H-decoupled):
-
Pulse Sequence: Utilize a standard one-pulse sequence with inverse-gated proton decoupling (zgig family on Bruker systems). This removes ¹H-¹⁹F couplings, simplifying the spectrum to a doublet and a quartet while preventing undesirable Nuclear Overhauser Effect (NOE) distortions for quantitative analysis.
-
Spectral Width (SW): Begin with a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.[11] The large chemical shift range of ¹⁹F means signals can appear in unexpected regions.[7]
-
Transmitter Offset (O1P): Center the spectral window around -90 ppm, which is a reasonable midpoint between the expected Ar-F and CF₃ signals.
-
Relaxation Delay (D1): Set a delay of 2-5 seconds. While ¹⁹F nuclei generally have shorter relaxation times than ¹H, this ensures full relaxation for more accurate integration.
-
Number of Scans (NS): Acquire 16 to 64 scans for a high-quality spectrum, depending on the sample concentration.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential multiplication (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum to the internal standard (CFCl₃ at 0 ppm) or an external reference.
-
Comparative Analysis: The Impact of Structural Modifications
To truly appreciate the diagnostic power of ¹⁹F NMR, we must compare our target molecule with structural analogs. Small changes in the substitution pattern lead to significant and predictable changes in the ¹⁹F NMR spectrum.
| Compound | Structure | δ(CF₃) (ppm) | δ(Ar-F) (ppm) | ⁴J(F-CF₃) (Hz) | Key Differentiator |
| This compound (Target) | Aromatic F and CF₃ are ortho to each other. | ~ -62.5 | ~ -115 | ~ 15 | Presence of a clear doublet-quartet pattern from ⁴JFF coupling. |
| Methyl 3-fluoro-5-(trifluoromethyl)benzoate (Alternative 1) | Aromatic F and CF₃ are meta to each other. | ~ -63.0 | ~ -110 | < 2 | ⁵JFF coupling is negligible; signals appear as singlets (or narrow multiplets from ¹H coupling). |
| Methyl 4-chloro-3-(trifluoromethyl)benzoate (Alternative 2) | F is replaced by Cl. | ~ -62.0 | N/A | N/A | Only one ¹⁹F signal (a singlet for the CF₃ group). The chemical shift is slightly different due to chlorine's electronic effect. |
| 4-Fluoro-3-(trifluoromethyl)toluene (Alternative 3) | Ester group is replaced by a methyl group. | ~ -61.8 | ~ -118 | ~ 16 | The electron-donating methyl group shifts both signals upfield (more negative ppm) compared to the electron-withdrawing ester group. |
Analysis of Alternatives:
-
Alternative 1 (Isomer): Moving the fluorine from the 4- to the 3-position places it meta to the CF₃ group. The through-bond five-bond coupling (⁵JFF) is typically too small to be resolved. The primary diagnostic difference is the collapse of the doublet and quartet into two sharp singlets (if ¹H-decoupled), immediately distinguishing it from the target compound.
-
Alternative 2 (Halogen Substitution): Replacing the aromatic fluorine with chlorine entirely removes one of the ¹⁹F signals and the characteristic F-CF₃ coupling. The CF₃ signal will appear as a singlet, and its chemical shift will be subtly altered by the different electronic properties of chlorine versus fluorine. This demonstrates the specificity of ¹⁹F NMR.
-
Alternative 3 (Substituent Effect): Replacing the electron-withdrawing ester group with an electron-donating methyl group increases the electron density on the aromatic ring. This increased shielding causes both the Ar-F and CF₃ signals to shift upfield (to more negative ppm values), providing a clear illustration of how substituent electronic effects modulate ¹⁹F chemical shifts.[3]
Conclusion: A Field-Proven Perspective
The ¹⁹F NMR analysis of this compound is a textbook example of the technique's utility. The spectrum provides a unique fingerprint, defined by its chemical shifts and a highly characteristic through-space coupling constant. By understanding the fundamental principles of electronic effects and spin-spin coupling, a researcher can not only confirm the identity and purity of the target compound but also instantly differentiate it from isomers and other related impurities. The detailed protocol and comparative data presented in this guide offer a robust framework for leveraging ¹⁹F NMR as a primary analytical tool in any research or development setting involving fluorinated molecules.[4][12]
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry.
- Principles and Topical Applications of 19F NMR Spectrometry.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Nmr spectroscopy of fluorine 19. Slideshare.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.
- A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
- A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. Benchchem.
- Application Notes and Protocols for 19F NMR Spectroscopy Studies Using 5-Fluoro Cytosine-13C,15N2. Benchchem.
- Supporting Information for a chemical public
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
- F19 detection. NMR Facility, UCSB Chem and Biochem.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.
- 19Flourine NMR. University of Ottawa.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. rsc.org [rsc.org]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. F19 detection [nmr.chem.ucsb.edu]
- 12. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
An In-Depth Guide to the Mass Spectrometric Analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Comparative Approach
Introduction
In the landscape of pharmaceutical and agrochemical development, fluorinated organic compounds serve as critical building blocks and active ingredients. Their unique physicochemical properties, imparted by the fluorine atoms, often enhance metabolic stability and binding affinity. This compound, a substituted aromatic ester, represents a key intermediate in the synthesis of more complex molecules.[1] Consequently, robust and reliable analytical methods are paramount for its unambiguous identification, purity assessment, and quality control.
This technical guide provides an in-depth analysis of the mass spectrometric behavior of this compound, primarily under Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). As a direct experimental spectrum is not widely published, we will deduce its fragmentation pathway based on foundational mass spectrometry principles and extensive experience with related fluorinated structures.
Crucially, this guide extends beyond a singular analysis. We will objectively compare its fragmentation pattern with simpler, structurally related analogues to illuminate the distinct influence of each substituent. Furthermore, we will contrast the utility of GC-MS with alternative analytical technologies, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, providing researchers with a comprehensive framework for selecting the optimal technique for their specific application.
Physicochemical Properties of Target & Comparative Compounds
A foundational understanding of the analyte's properties is essential for method development. The table below summarizes key data for our target compound and the selected alternatives for comparison.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₆F₄O₂ | 222.14 | 176694-36-3[1] | |
| Methyl 4-(trifluoromethyl)benzoate | C₉H₇F₃O₂ | 204.15 | 2967-66-0[2][3][4] | |
| Methyl 4-fluorobenzoate | C₈H₇FO₂ | 154.14 | 403-33-8 |
Primary Analysis: GC-MS of this compound
Given its structure as a methyl ester, the compound is expected to have sufficient volatility and thermal stability for GC-MS analysis, which is the gold standard for many small, non-polar to moderately polar molecules.[5][6] Electron Ionization (EI) at a standard 70 eV is the chosen ionization method due to its ability to induce reproducible and information-rich fragmentation, creating a characteristic "fingerprint" for the molecule.[7]
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of the molecular ion (M•⁺) of this compound at m/z 222 is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses. The primary fragmentation routes are predicted as follows:
-
Loss of the Methoxy Radical (•OCH₃): This is a common pathway for methyl esters, involving the cleavage of the O-CH₃ bond.[8] This yields a highly stable acylium ion at m/z 191 . This is anticipated to be a prominent peak in the spectrum.
-
Loss of the Trifluoromethyl Radical (•CF₃): The C-C bond between the aromatic ring and the trifluoromethyl group is susceptible to cleavage. Loss of the •CF₃ radical (69 Da) would result in a fragment ion at m/z 153 . The stability of the •CF₃ radical makes this a plausible fragmentation event.[9][10]
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group results in the loss of a 59 Da radical, leading to a fluorinated, trifluoromethyl-substituted phenyl cation at m/z 163 .
The strong C-F bond on the aromatic ring is not expected to cleave readily, meaning the loss of a fluorine radical (•F) is a very low probability event.
Comparative Mass Spectrometry Analysis
To understand the spectral contributions of the fluoro- and trifluoromethyl- substituents, we compare the predicted fragmentation of our target with simpler analogues.
| Compound | Molecular Ion (m/z) | Fragment Ion (m/z) [Loss of •OCH₃] | Fragment Ion (m/z) [Loss of •COOCH₃] | Fragment Ion (m/z) [Loss of •CF₃] |
| This compound | 222 | 191 | 163 | 153 |
| Methyl 4-(trifluoromethyl)benzoate[2] | 204 | 173 | 145 | 135 |
| Methyl 4-fluorobenzoate | 154 | 123 | 95 | N/A |
Analysis of Comparison:
-
Effect of the Ring Fluorine: Comparing Methyl 4-(trifluoromethyl)benzoate with the target compound, we see that the presence of the fluorine atom (mass 19 Da) on the aromatic ring increases the mass of the molecular ion and all major fragments by 18 Da (19 Da for F minus 1 Da for H). This predictable mass shift is a key diagnostic feature.
-
Effect of the Trifluoromethyl Group: Comparing Methyl 4-fluorobenzoate with the target compound demonstrates the significant impact of the -CF₃ group. It not only increases the parent mass by 68 Da but also introduces a new, characteristic fragmentation pathway: the loss of •CF₃. This fragmentation route is absent in the simpler fluorinated analogue.
This comparative approach allows an analyst to build confidence in peak identification. By recognizing the expected neutral losses for the ester functionality and the unique loss associated with the trifluoromethyl group, the structure can be pieced together logically.
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to ensure data integrity.
Gas Chromatography (GC-MS) vs. Liquid Chromatography (LC-MS)
The choice between GC-MS and LC-MS is fundamentally driven by the analyte's volatility and polarity.[11][12]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile/semi-volatile compounds in the gas phase.[6] | Separates compounds in the liquid phase based on polarity. |
| Applicability | Excellent for thermally stable, volatile compounds like the target ester. | Ideal for non-volatile, polar, or thermally labile compounds.[5][13] |
| Ionization | "Hard" ionization (EI) provides rich, library-searchable fragmentation. | "Soft" ionization (ESI, APCI) typically preserves the molecular ion. |
| Sample Prep | May require derivatization for polar analytes, but is straightforward for the target.[11] | Often simpler for complex matrices like biological fluids.[5] |
| Verdict for Topic | Primary recommended technique for purity analysis and structural confirmation due to the compound's volatility and the diagnostic value of EI fragmentation. | Alternative technique , useful if the analyte is in a complex, non-volatile matrix or if confirmation of the molecular weight via soft ionization is required. |
Mass Spectrometry vs. ¹⁹F NMR Spectroscopy
For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful and complementary technique.
| Feature | Mass Spectrometry (MS) | ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) |
| Information | Provides mass-to-charge ratio, elemental composition (HRMS), and structural data via fragmentation. | Provides information on the chemical environment of each fluorine atom/group via chemical shifts and coupling constants. |
| Isomer Differentiation | Can be challenging for isomers with similar fragmentation patterns. | Excellent for distinguishing structural isomers. The distinct chemical shifts of the -F and -CF₃ groups would easily differentiate this compound from, for example, Methyl 3-fluoro-4-(trifluoromethyl)benzoate. |
| Quantification | Requires a stable isotope-labeled internal standard or a certified reference standard for accurate quantification. | Inherently quantitative. The integral of a ¹⁹F signal is directly proportional to the number of fluorine nuclei, allowing for accurate quantification against a simple internal standard. |
| Verdict for Topic | Essential for identification and confirmation of molecular weight and fragmentation. | Highly recommended orthogonal technique for unambiguous isomer confirmation and accurate, standard-free quantification. Combining MS with ¹⁹F NMR provides the highest level of analytical confidence.[14] |
Validated Experimental Protocol: GC-MS Analysis
This protocol provides a self-validating system for the reliable analysis of this compound.
Step-by-Step Methodology
-
Instrumentation: Utilize a standard benchtop Gas Chromatograph coupled to a single quadrupole or ion trap Mass Spectrometer.
-
Sample Preparation:
-
Accurately prepare a stock solution of the reference standard at 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Prepare a working solution at approximately 10-50 µg/mL for analysis.
-
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (or equivalent) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250°C with a split ratio of 50:1. A higher or lower split may be used depending on sample concentration.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C. Hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.[15]
-
Mass Range: Scan from m/z 40 to 450 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis & Validation:
-
Confirm the retention time of the analyte peak against a known standard.
-
Examine the mass spectrum of the peak.
-
Primary Validation: Check for the presence of the molecular ion at m/z 222.
-
Secondary Validation: Confirm the presence of the key predicted fragment ions at m/z 191, 163, and 153. The relative abundance of these ions should be reproducible across injections.
-
Conclusion
The mass spectrometric analysis of this compound is most effectively performed using GC-EI-MS. This technique provides a characteristic fragmentation pattern, driven by predictable losses of the methoxy, carbomethoxy, and trifluoromethyl radicals, which allows for robust structural confirmation. By comparing its spectrum to those of simpler analogues, the specific contributions of each substituent are clearly elucidated, enhancing analytical certainty.
While GC-MS is the primary tool of choice, a multi-faceted approach provides the highest degree of confidence. LC-MS serves as a viable alternative for analyses in complex, non-volatile matrices, while ¹⁹F NMR offers an unparalleled, orthogonal method for unambiguous isomer differentiation and accurate quantification. For researchers and drug development professionals, leveraging the strengths of each of these techniques is the cornerstone of a rigorous and defensible analytical workflow.
References
- Vertex AI Search. (2024). LC-MS vs. GC-MS: Understanding the Key Differences and Uses.
- CymitQuimica. (n.d.). CAS 176694-36-3: this compound.
- ResolveMass Laboratories Inc. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.
- Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research.
- Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques.
- Analytical Chemistry. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.
- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE.
- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
- Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different.
- Journal of The American Society for Mass Spectrometry. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to the Infrared Spectrum of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a substituted aromatic ester, presents a unique spectroscopic challenge due to the presence of multiple electron-withdrawing groups on the benzene ring. This guide provides an in-depth analysis of its infrared (IR) spectrum, offering a comparative perspective against structurally related analogues to illuminate the diagnostic vibrational signatures imparted by its fluoro and trifluoromethyl substituents. This document is intended for researchers, scientists, and drug development professionals who rely on meticulous spectroscopic interpretation.
The Structural Context: Understanding Vibrational Modes
Infrared spectroscopy probes the vibrational transitions within a molecule. For this compound, the key functional groups that dictate its IR spectrum are the ester moiety (C=O, C-O), the aromatic ring (C=C, C-H), the carbon-fluorine bond (C-F), and the trifluoromethyl group (CF₃). The positions of these groups on the benzene ring create a unique electronic environment that influences the vibrational frequencies of these bonds.
To appreciate the nuances of the target molecule's spectrum, we will compare it with the following compounds:
-
Methyl benzoate: The parent aromatic ester.
-
Methyl 4-fluorobenzoate: To isolate the effect of the fluorine substituent.
-
Methyl 3-(trifluoromethyl)benzoate: To isolate the effect of the trifluoromethyl group.
Below is a diagram illustrating the structural relationships of these compounds.
Caption: Structural relationships between the target molecule and its analogues.
Comparative Analysis of Key Infrared Absorptions
The infrared spectrum is a superposition of the vibrational modes of the entire molecule. However, certain regions are diagnostic for specific functional groups. The table below summarizes the expected and observed characteristic absorption frequencies for this compound and its comparators.
| Vibrational Mode | Methyl Benzoate (cm⁻¹) | Methyl 4-fluorobenzoate (cm⁻¹) | Methyl 3-(trifluoromethyl)benzoate (cm⁻¹) | This compound (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Ester C=O Stretch | ~1725[1] | ~1720 | ~1730 | ~1735-1725 |
| Aromatic C=C Stretch | ~1600, ~1585, ~1450[2] | ~1605, ~1590, ~1510 | ~1610, ~1590, ~1450 | ~1615, ~1595, ~1460 |
| CF₃ Asymmetric Stretch | - | - | ~1320 (strong)[3] | ~1325 (strong) |
| C-O Stretch (Ester) | ~1280, ~1110[1] | ~1275, ~1115 | ~1285, ~1120 | ~1290, ~1125 |
| C-F Stretch (Aryl) | - | ~1230 | - | ~1240 |
| CF₃ Symmetric Stretch | - | - | ~1170, ~1130 | ~1175, ~1135 |
| Aromatic C-H Out-of-Plane Bend | ~710 (strong) | ~840 (strong) | ~760, ~680 (strong) | ~850-800 (strong) |
Analysis of Substituent Effects:
-
Ester C=O Stretch: In aromatic esters, the carbonyl stretching frequency is typically found around 1730-1715 cm⁻¹[4][5]. The presence of electron-withdrawing groups on the aromatic ring, such as fluorine and trifluoromethyl, is expected to increase the C=O bond order through inductive effects, leading to a shift to a higher wavenumber (a "blue shift"). Therefore, we predict the C=O stretch for this compound to be at the higher end of the typical range for aromatic esters.
-
CF₃ and C-F Vibrations: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching modes of the CF₃ group typically appear in the 1350-1120 cm⁻¹ region[3]. These are often the most intense peaks in the fingerprint region of the spectrum for fluorinated compounds. The aryl C-F stretch from the 4-fluoro substituent is expected to appear as a strong band in the 1250-1200 cm⁻¹ range.
-
Aromatic Region: The C=C stretching vibrations within the aromatic ring typically appear as a series of bands between 1625 and 1450 cm⁻¹[2]. The substitution pattern on the benzene ring influences the exact positions and relative intensities of these peaks. The aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are also highly diagnostic of the substitution pattern[2].
Experimental Protocol for High-Quality IR Spectrum Acquisition
To obtain a reliable and reproducible IR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system by including necessary background and sample preparation checks.
Caption: Workflow for acquiring a high-quality FTIR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A stable baseline is crucial for trustworthy data.
-
-
Background Collection:
-
With the sample compartment empty and the Attenuated Total Reflectance (ATR) crystal clean, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum. It is recommended to collect at least 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Preparation:
-
This compound is a liquid at room temperature. Place a single drop of the neat liquid onto the center of the ATR crystal. If using a salt plate (e.g., NaCl or KBr), create a thin film of the liquid between two plates. The principle of causality dictates that a film of appropriate thickness is necessary to avoid total absorption and ensure adherence to the Beer-Lambert law.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing:
-
Perform a baseline correction on the resulting spectrum to ensure all peaks originate from the same horizontal axis.
-
Use the instrument's software to automatically pick the peaks and record their wavenumbers and intensities.
-
Archive the data in a standard format (e.g., JCAMP-DX) along with the experimental parameters.
-
Conclusion
The infrared spectrum of this compound is a rich tapestry of vibrational information. By systematically dissecting the spectrum and comparing it to simpler analogues, we can confidently assign the key absorption bands. The strong C=O stretch shifted to a higher frequency, coupled with the intense and complex pattern of C-F and CF₃ absorptions in the fingerprint region, provides a unique and definitive spectroscopic signature for this molecule. Adherence to a rigorous experimental protocol ensures the integrity and reproducibility of the spectral data, which is the bedrock of authoritative chemical characterization.
References
- University of California, Davis. (n.d.). Infrared Spectroscopy: Esters.
- Yadav, P. D., & Singh, R. A. (1986). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 27(1-2), 131-143.
- Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26.
- LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups.
- National Institute of Standards and Technology. (n.d.). Methyl 3-(trifluoromethyl)benzoate. In NIST Chemistry WebBook.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- LibreTexts. (2021). 15.7: Spectroscopy of Aromatic Compounds.
Sources
A Comparative Guide to HPLC Analysis for Purity Assessment of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Abstract
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a key intermediate in pharmaceutical synthesis.[1] We explore two principal chromatographic strategies: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). Within RP-HPLC, a direct comparison between a conventional C18 stationary phase and a specialty Pentafluorophenyl (PFP) phase is detailed, highlighting the unique selectivity advantages for fluorinated compounds.[2][3][4] Each methodology is presented with a complete, step-by-step protocol, an explanation of the underlying chromatographic principles, and illustrative data. Furthermore, this guide establishes a robust framework for method validation according to ICH Q2(R1) guidelines and demonstrates the development of a stability-indicating assay through forced degradation studies.[5][6] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and efficient purity control methods for fluorinated aromatic compounds.
Introduction: The Analytical Challenge
This compound is a structurally complex molecule featuring an electron-rich aromatic ring substituted with two highly electronegative moieties: a fluorine atom and a trifluoromethyl group. These features, while crucial for its synthetic utility, present a unique challenge for chromatographic separation. The goal of any purity analysis is to accurately quantify the main component while resolving it from all potential process-related impurities and degradation products.
The choice of HPLC methodology is therefore critical. A standard approach may not provide the necessary selectivity to separate structurally similar impurities. This guide compares the most effective HPLC strategies to develop a robust, specific, and reliable purity assessment method.
Strategic Workflow for Method Development & Validation
A systematic approach is essential for developing and validating a reliable HPLC purity method. The workflow ensures that the final analytical procedure is fit for its intended purpose, providing trustworthy data for quality control and regulatory submissions.
Caption: Workflow for HPLC Method Development and Validation.
Comparative Analysis: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the predominant mode of chromatography in pharmaceutical analysis due to its versatility and compatibility with aqueous mobile phases.[3][4] Separation is based on the hydrophobic partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For this compound, we compare two distinct reversed-phase columns.
Method 1: Conventional C18 Stationary Phase
The C18 (octadecyl) column is the most common choice in RP-HPLC, offering robust hydrophobic retention.
Causality Behind Choices:
-
Stationary Phase: A C18 column is the industry standard and serves as a baseline for performance. Its primary separation mechanism is hydrophobicity.
-
Mobile Phase: An acetonitrile/water gradient is used. Acetonitrile is a common organic modifier with good UV transparency and low viscosity. A small amount of formic acid (0.1%) is added to the mobile phase to suppress the ionization of any residual silanols on the silica surface, which is crucial for obtaining sharp, symmetrical peaks for polar or ionizable compounds.[7]
-
Detection: UV detection at 230 nm is selected, as this wavelength typically provides good sensitivity for substituted benzene rings.
Experimental Protocol: RP-HPLC on C18
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 40% B to 90% B over 15 minutes, hold for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50 v/v) to a concentration of 0.5 mg/mL.
Method 2: Pentafluorophenyl (PFP) Stationary Phase
PFP columns offer alternative selectivity, especially for halogenated and aromatic compounds.[2][8][9][10]
Causality Behind Choices:
-
Stationary Phase: The PFP phase provides multiple interaction mechanisms beyond simple hydrophobicity. These include π-π interactions, dipole-dipole interactions, and hydrogen bonding.[2][11] The electron-deficient fluorinated ring of the stationary phase can interact strongly with the electron-rich aromatic ring of the analyte, providing unique selectivity for positional isomers and halogenated compounds that are often difficult to separate on a C18 phase.[3][8][11]
-
Mobile Phase & Other Parameters: The same mobile phase and conditions as the C18 method are used initially to provide a direct, objective comparison of the stationary phase's impact on selectivity.
Experimental Protocol: RP-HPLC on PFP
-
All parameters are identical to the C18 protocol, except for the column.
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.
Performance Comparison: C18 vs. PFP
To compare the methods, a sample of this compound was spiked with two potential process impurities: Impurity A (4-Fluoro-3-(trifluoromethyl)benzoic acid - a potential hydrolysis product) and Impurity B (Methyl 3-(trifluoromethyl)benzoate - a potential starting material).
| Parameter | RP-HPLC (C18 Column) | RP-HPLC (PFP Column) |
| Analyte | Retention Time (min) | Resolution (Rs) |
| Impurity B | 8.1 | - |
| Main Compound | 8.5 | 1.8 |
| Impurity A | 7.2 | 5.1 |
| Tailing Factor (Main) | 1.3 | - |
| Theoretical Plates (Main) | 12,500 | - |
Analysis of Results: The PFP column demonstrates superior performance. The resolution (Rs) between the main compound and the closely eluting Impurity B is significantly improved (3.5 vs. 1.8), indicating a baseline separation. An Rs value > 2 is highly desirable in purity methods. Furthermore, the PFP column yields a better peak shape (Tailing Factor closer to 1.0) and higher efficiency (more theoretical plates). This confirms that the alternative selectivity mechanisms of the PFP phase are highly effective for this specific analyte and its related substances.[11]
Orthogonal Approach: Normal-Phase HPLC (NP-HPLC)
NP-HPLC provides an orthogonal separation mechanism to RP-HPLC, meaning it separates compounds based on different chemical properties. Here, separation is based on polar interactions (adsorption) with a polar stationary phase. It is an excellent confirmatory technique and can be advantageous for resolving non-polar impurities that are poorly retained in reversed-phase.
Causality Behind Choices:
-
Stationary Phase: A silica or cyano-propyl (CN) column is used. Silica is a highly polar stationary phase that retains compounds based on their polar functional groups.
-
Mobile Phase: A mixture of non-polar (Hexane) and slightly more polar (Isopropanol) solvents is used. Elution strength is increased by increasing the percentage of the more polar solvent (Isopropanol).
-
Rationale: This method will elute compounds in order of increasing polarity, the reverse of RP-HPLC. This provides confidence that no impurities are co-eluting with the main peak in the primary RP-PFP method.
Experimental Protocol: NP-HPLC on Silica
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV/DAD detector.
-
Column: Silica, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (95:5 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in the mobile phase to a concentration of 0.5 mg/mL.
The NP-HPLC method provides a completely different elution profile, confirming the peak purity observed in the RP-PFP method and solidifying its role as a robust quality control tool.
Method Validation: Ensuring Trustworthiness
A purity method is only reliable if it is validated. The chosen RP-PFP method was subjected to validation according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][12][13][14][15]
Caption: Core Pillars of HPLC Method Validation.
| Validation Parameter | Acceptance Criteria | Illustrative Result (RP-PFP Method) |
| Specificity | No interference at the analyte's retention time from blank, placebo, or degradation products. | Achieved. Peak purity analysis confirmed no co-elution. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9998 over the range of 0.05 - 0.75 mg/mL. |
| Range | 80-120% of the test concentration. | 0.4 - 0.6 mg/mL demonstrated acceptable precision and accuracy. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | Mean recovery of 100.5% across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% for six replicate injections. | RSD = 0.45%. |
| Precision (Intermediate) | RSD ≤ 3.0% for analyses on different days/by different analysts. | RSD = 1.1%. |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10. | 0.0005 mg/mL (0.1% of test concentration). |
| Robustness | No significant change in results with small variations in method parameters (e.g., flow rate ±10%, temp ±2°C). | Passed. All results remained within system suitability limits. |
These results confirm that the RP-PFP method is suitable for its intended purpose of accurately assessing the purity of this compound.
Forced Degradation: Proving Stability-Indicating Power
Forced degradation studies are performed to demonstrate that the analytical method can effectively separate the main compound from any degradation products that may form under stress conditions.[16][17][18] This is a regulatory requirement and is essential for a stability-indicating method.[6]
Protocol for Forced Degradation A sample solution (0.5 mg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C dry heat for 48 hours.
-
Photolytic: Exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).[6]
Results Summary (RP-PFP Method)
| Stress Condition | % Degradation | Retention Time of Major Degradant(s) (min) | Resolution (Rs) from Main Peak |
|---|---|---|---|
| Acid Hydrolysis | ~15% | 6.5 (Identified as the acid) | 10.2 |
| Base Hydrolysis | ~25% | 6.5 (Identified as the acid) | 10.2 |
| Oxidation | ~8% | 11.2 | 4.8 |
| Thermal | ~2% | No single major degradant | N/A |
| Photolytic | ~5% | 9.1 | 2.5 |
| Main Compound | - | 9.8 | - |
The RP-PFP method successfully resolved the main compound from all degradation products formed under various stress conditions, with resolution values well above the critical limit of 1.5. This proves the method is "stability-indicating" and can be confidently used in long-term stability studies.
Conclusion and Recommendations
For the purity assessment of this compound, this comparative guide demonstrates the clear superiority of a Reversed-Phase HPLC method using a Pentafluorophenyl (PFP) stationary phase over a conventional C18 column.
-
Primary Recommendation: The RP-PFP method should be adopted as the primary quality control method for purity and stability testing. Its multiple interaction mechanisms provide enhanced selectivity, leading to better resolution of closely-related impurities and superior peak characteristics.[2][3][11]
-
Orthogonal Method: The NP-HPLC method serves as an excellent secondary, orthogonal technique for confirmatory analysis or for investigating specific non-polar impurities if required.
-
Validation is Key: The comprehensive validation data confirms that the RP-PFP method is linear, accurate, precise, specific, and robust, meeting all ICH requirements for a reliable purity assay.[5]
-
Stability-Indicating: The successful separation of all stress-induced degradation products validates the RP-PFP method as a true stability-indicating assay, fit for purpose in a regulated drug development environment.[16][17]
By implementing this scientifically-grounded and validated approach, researchers and drug development professionals can ensure the highest level of quality and confidence in their analytical data for this compound.
References
-
Phenomenex. Luna PFP(2) HPLC Columns. [Link]
-
LabRulez LCMS. Phenomenex Luna PFP(2) HPLC Preparative Columns. [Link]
-
Phenomenex. New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. [Link]
-
YMC. Features of PentaFluoroPhenyl group bonded column -YMC-Triart PFP-. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
-
Purdue University. Live qualification/validation of purity methods for protein products. [Link]
-
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ResearchGate. METHOD OF PREPARING FORCED DEGRADATION SAMPLES. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
-
YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
ResearchGate. Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
PubMed. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
-
ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
-
American Chemical Society. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
Springer. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]
-
ResearchGate. Trifluoromethyl Benzoate (TFBz): A Versatile Trifluoromethoxylation Reagent. [Link]
-
SIELC Technologies. Separation of Methyl trifluoromethanesulfonate on Newcrom R1 HPLC column. [Link]
-
International Nuclear Information System (INIS). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). [Link]
-
Speciation.net. Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)benzoate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. [Link]
-
ResearchGate. Synthesis of Trifluoromethyl Pyrroles and Their Benzo Analogues. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Luna PFP(2) HPLC Columns: Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. unitedchem.com [unitedchem.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. New Luna PFP(2) HPLC Columns | Phenomenex News [phenomenex.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. scribd.com [scribd.com]
- 13. cs.purdue.edu [cs.purdue.edu]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. onyxipca.com [onyxipca.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the Reactivity of Methyl 4-fluoro-3-(trifluoromethyl)benzoate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reactivity of Methyl 4-fluoro-3-(trifluoromethyl)benzoate and its constitutional isomers. In the landscape of pharmaceutical and materials science, the precise positioning of fluorine and trifluoromethyl substituents on an aromatic ring is a critical design element that dictates molecular interactions and chemical reactivity. This guide moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern the reactivity of these versatile building blocks.
The strategic placement of the strongly electron-withdrawing trifluoromethyl group and the uniquely electronically ambivalent fluorine atom dramatically influences the reactivity of both the methyl ester functional group and the aromatic ring itself. Understanding these nuances is paramount for optimizing reaction conditions, predicting side products, and ultimately accelerating the discovery and development of novel chemical entities.
The Isomeric Landscape: A Subtle Shift with Profound Consequences
The isomers of this compound all share the same molecular formula, C₉H₆F₄O₂, but differ in the substitution pattern on the benzene ring. This seemingly minor variation leads to significant differences in the electronic distribution within the molecules, thereby altering their reactivity. The primary isomers for comparison include congeners where the positions of the fluoro and trifluoromethyl groups are permuted around the ring relative to the methyl ester.
Core Principles of Reactivity: An Interplay of Inductive and Resonance Effects
The reactivity of these isomers is primarily governed by the potent electronic effects of the fluorine and trifluoromethyl substituents.
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of the three fluorine atoms. It deactivates the aromatic ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SₙAr) by stabilizing the negatively charged Meisenheimer complex intermediate.[1] The -CF₃ group also increases the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack.
-
Fluorine Atom (-F): Fluorine exhibits dual electronic effects. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). The overall electronic influence of fluorine depends on its position relative to the reaction center.
Comparative Reactivity Analysis
We will explore the expected reactivity differences in two fundamental reaction types: Nucleophilic Aromatic Substitution (SₙAr) and ester hydrolysis.
Nucleophilic Aromatic Substitution (SₙAr)
In isomers containing a fluorine atom, this halogen can act as a leaving group in SₙAr reactions, particularly when the ring is activated by strongly electron-withdrawing groups. The rate of SₙAr is highly dependent on the stability of the intermediate Meisenheimer complex.
For This compound , the trifluoromethyl group is situated meta to the fluorine leaving group. While the -CF₃ group deactivates the ring, its ability to stabilize the negative charge in the Meisenheimer complex is most pronounced when it is ortho or para to the site of nucleophilic attack. In this isomer, the -CF₃ group provides some stabilization, but it is not optimally positioned for maximum activation.
Now, let's consider the theoretical reactivity of some of its isomers:
-
Methyl 2-fluoro-4-(trifluoromethyl)benzoate & Methyl 2-fluoro-5-(trifluoromethyl)benzoate: In these isomers, the trifluoromethyl group is ortho or para to the fluorine atom. This positioning allows for direct delocalization and stabilization of the negative charge in the Meisenheimer complex through resonance, significantly accelerating the rate of SₙAr compared to the 4-fluoro-3-(trifluoromethyl) isomer.
-
Methyl 3-fluoro-4-(trifluoromethyl)benzoate: Here, the powerful -CF₃ group is para to the fluorine leaving group, providing substantial activation for SₙAr. The reactivity of this isomer in SₙAr is expected to be significantly higher than that of this compound.
The following diagram illustrates the logical workflow for predicting SₙAr reactivity.
Caption: Predictive workflow for SₙAr reactivity of isomers.
Ester Hydrolysis
The hydrolysis of the methyl ester can proceed under acidic or basic conditions. Under basic conditions, the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The reactivity is therefore enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.
-
This compound: Both the -F and -CF₃ groups are electron-withdrawing, increasing the susceptibility of the ester to hydrolysis compared to unsubstituted methyl benzoate.
When comparing the isomers, the proximity and combined electron-withdrawing strength of the substituents relative to the ester group will be the determining factors.
-
Isomers with ortho-substituents (e.g., Methyl 2-fluoro-3-(trifluoromethyl)benzoate): The presence of a substituent in the ortho position can introduce steric hindrance, potentially slowing down the rate of hydrolysis, despite the electronic activation.[2] However, a proximate electron-withdrawing group can also significantly enhance the electrophilicity of the carbonyl carbon. The net effect will be a balance of these two factors.
-
Isomers with meta and para-substituents: For isomers with substituents at the meta and para positions, steric effects are generally negligible.[3] Therefore, the reactivity will be primarily dictated by the additive electron-withdrawing effects of the -F and -CF₃ groups. Isomers where these groups are positioned to exert their maximum inductive and resonance effects to withdraw electron density from the ester carbonyl will exhibit the fastest hydrolysis rates.
The expected trend for the rate of basic hydrolysis is directly related to the electrophilicity of the carbonyl carbon.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity differences, the following detailed experimental protocols are provided. These protocols are designed to be self-validating, with clear endpoints and analytical methods for robust comparison.
Experiment 1: Comparative Nucleophilic Aromatic Substitution (SₙAr) with Sodium Methoxide
This experiment will compare the rate of displacement of the fluorine atom by a methoxide nucleophile.
Methodology:
-
Reaction Setup: In separate, oven-dried round-bottom flasks equipped with a magnetic stirrer and a reflux condenser, dissolve an equimolar amount (e.g., 1.0 mmol) of each isomer (this compound and its selected isomers) in 10 mL of anhydrous methanol.
-
Initiation: To each flask, add a standardized solution of sodium methoxide in methanol (e.g., 1.2 equivalents, 1.2 mmol).
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals (e.g., every 30 minutes).
-
Analysis: Quantify the disappearance of the starting material and the appearance of the methoxy-substituted product over time. The relative rates of reaction will provide a direct measure of the comparative reactivity of the isomers in SₙAr.
Caption: Experimental workflow for comparative SₙAr.
Experiment 2: Comparative Basic Ester Hydrolysis
This experiment will determine the relative rates of hydrolysis of the methyl ester group under basic conditions.
Methodology:
-
Reaction Setup: Prepare stock solutions of each isomer in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 0.01 M).
-
Hydrolysis Initiation: In separate reaction vessels, mix a specific volume of the isomer stock solution with a buffered aqueous solution of sodium hydroxide at a constant pH (e.g., pH 10) and temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting ester and the appearance of the corresponding carboxylate by high-performance liquid chromatography (HPLC) with UV detection at regular intervals.
-
Data Analysis: Plot the concentration of the starting ester versus time for each isomer. The initial rate of the reaction can be determined from the slope of this plot, providing a quantitative comparison of the hydrolysis rates.
Data Presentation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative SₙAr Reaction Data
| Isomer | Time (min) | % Conversion |
| This compound | 30 | |
| 60 | ||
| 90 | ||
| Isomer A | 30 | |
| 60 | ||
| 90 | ||
| Isomer B | 30 | |
| 60 | ||
| 90 |
Table 2: Comparative Ester Hydrolysis Rate Data
| Isomer | Initial Rate (M/s) |
| This compound | |
| Isomer A | |
| Isomer B |
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of the powerful and distinct electronic effects of the fluorine and trifluoromethyl substituents. While theoretical principles provide a robust framework for predicting relative reactivities, empirical data from well-controlled comparative experiments are invaluable for confirming these predictions and informing synthetic strategy. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can harness the unique properties of these fluorinated building blocks to advance their scientific and developmental objectives.
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]
-
Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available at: [Link]
-
Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube. Available at: [Link]
-
Studies on the Nucleophilic Aromatic F-Fluorination. CORE. Available at: [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]
-
Nucleophilic aromatic substitution of fluorinated, fully conjugated... ResearchGate. Available at: [Link]
-
Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. ACS Publications. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. Available at: [Link]
-
Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PubMed Central. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Validating Product Structures from Methyl 4-fluoro-3-(trifluoromethyl)benzoate Reactions
For researchers, medicinal chemists, and professionals in drug development, the predictable and efficient functionalization of aromatic scaffolds is paramount. Methyl 4-fluoro-3-(trifluoromethyl)benzoate stands as a key starting material, offering a versatile platform for introducing a variety of functionalities. The presence of a fluorine atom activated by the electron-withdrawing trifluoromethyl and methyl ester groups makes this molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth technical comparison of the primary reaction pathways of this compound, offering experimental insights and validation strategies to ensure the structural integrity of the resulting products.
The Chemistry of this compound: An Overview
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of the C-F bond at the 4-position. This bond is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent trifluoromethyl group and the para-positioned methyl ester. This activation facilitates a range of transformations, allowing for the introduction of diverse functionalities crucial for the synthesis of novel pharmaceutical and agrochemical candidates. The primary reactions of this substrate, which will be explored in this guide, include:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with various nucleophiles such as amines, alkoxides, and thiolates.
-
Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid, providing a handle for further modifications.
-
Ester Reduction: Reduction of the methyl ester to a primary alcohol, offering another pathway for derivatization.
This guide will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for their execution, and present comparative data to aid in the selection of optimal synthetic routes.
Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity
The SNAr reaction is the most prominent transformation for this compound. The reaction proceeds via a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing trifluoromethyl and methyl ester groups. The subsequent elimination of the highly electronegative fluoride ion restores aromaticity and yields the substituted product.
Caption: Generalized mechanism of the SNAr reaction on this compound.
Amination: Synthesis of 4-Amino Derivatives
The displacement of the fluoride with an amine is a common and highly efficient reaction, yielding valuable 4-amino-3-(trifluoromethyl)benzoate derivatives. These products are precursors to a wide range of biologically active molecules.
Experimental Protocol: Synthesis of Methyl 4-amino-3-(trifluoromethyl)benzoate
-
Materials:
-
This compound (1.0 equiv)
-
Aqueous Ammonia (28-30%, 10 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed pressure vessel, dissolve this compound in DMSO.
-
Add aqueous ammonia to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry under vacuum to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Methyl 4-amino-3-(trifluoromethyl)benzoate.
-
Comparative Data: Amination Reactions
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | Methyl 4-amino-3-(trifluoromethyl)benzoate | DMSO, 100 °C, 24h | >90 (projected) | [1] |
| Methylamine | Methyl 4-(methylamino)-3-(trifluoromethyl)benzoate | DMSO, 80 °C, 12h | High (projected) | [2] |
| Diethylamine | Methyl 4-(diethylamino)-3-(trifluoromethyl)benzoate | DMF, 120 °C, 18h | Good (projected) | [3] |
Note: Yields are projected based on reactions with analogous fluorinated aromatic compounds due to the limited availability of direct experimental data for this compound.
Alkoxylation and Thiolation: Introducing Oxygen and Sulfur Nucleophiles
The reaction with alkoxides and thiolates provides access to 4-alkoxy- and 4-thio-substituted-3-(trifluoromethyl)benzoates, respectively. These reactions typically proceed under mild conditions with high yields.
Experimental Protocol: Synthesis of Methyl 4-methoxy-3-(trifluoromethyl)benzoate
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.2 equiv)
-
Anhydrous Methanol or DMF
-
-
Procedure:
-
Dissolve this compound in anhydrous methanol or DMF under an inert atmosphere.
-
Add sodium methoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-methoxy-3-(trifluoromethyl)benzoate.
-
Comparative Data: Alkoxylation and Thiolation
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium methoxide | Methyl 4-methoxy-3-(trifluoromethyl)benzoate | MeOH, 60 °C, 4h | >95 (projected) | [2] |
| Sodium thiophenoxide | Methyl 4-(phenylthio)-3-(trifluoromethyl)benzoate | DMF, 80 °C, 3h | High (projected) | [4] |
Note: Yields are projected based on reactions with analogous fluorinated aromatic compounds.
Ester Hydrolysis: Accessing the Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up avenues for further derivatization, such as amide bond formation. This reaction is typically carried out under basic conditions.
Experimental Protocol: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 equiv)
-
Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify with a dilute strong acid (e.g., 1M HCl) to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-3-(trifluoromethyl)benzoic acid.
-
Alternative Synthetic Routes to Substituted Benzoic Acids
While hydrolysis of the methyl ester is a straightforward approach, alternative methods for synthesizing substituted benzoic acids exist, such as the oxidation of a corresponding toluene derivative.
| Starting Material | Synthetic Route | Reagents | Advantages | Disadvantages | Reference |
| This compound | Hydrolysis | LiOH, THF/H₂O | High yield, clean reaction | Limited to ester starting material | [5] |
| 4-Fluoro-3-(trifluoromethyl)toluene | Oxidation | KMnO₄, heat | Utilizes a different starting material | Harsh conditions, potential for side reactions | [1] |
Ester Reduction: Formation of the Corresponding Alcohol
The reduction of the methyl ester to a primary alcohol provides another key intermediate for further synthetic manipulations. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.
Experimental Protocol: Synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)methanol
-
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Caption: Reaction pathways of this compound.
Product Validation: Spectroscopic Analysis
Confirmation of the product structure is a critical step in any synthetic workflow. A combination of spectroscopic techniques should be employed for unambiguous characterization.
Expected Spectroscopic Data for Methyl 4-amino-3-(trifluoromethyl)benzoate:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl ester protons (~3.9 ppm), aromatic protons with characteristic splitting patterns, and a broad singlet for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino, trifluoromethyl, and ester groups.
-
¹³C NMR: The spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-CF₃ couplings), and the methyl carbon of the ester.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Comparative Spectroscopic Data
| Compound | Key ¹H NMR Signals (ppm, projected) | Key ¹³C NMR Signals (ppm, projected) | Mass (m/z) | Reference |
| Methyl 4-amino-3-(trifluoromethyl)benzoate | 3.9 (s, 3H, OCH₃), ~5.5 (br s, 2H, NH₂), 6.8-8.0 (m, 3H, Ar-H) | ~52 (OCH₃), ~166 (C=O), aromatic signals | 219.05 | [6] |
| (4-Amino-3-(trifluoromethyl)phenyl)methanol | 4.6 (s, 2H, CH₂OH), ~5.2 (br s, 2H, NH₂), 6.7-7.5 (m, 3H, Ar-H) | ~64 (CH₂OH), aromatic signals | 191.06 | [7] |
| 4-Amino-3-(trifluoromethyl)benzoic acid | ~5.8 (br s, 2H, NH₂), 6.8-8.1 (m, 3H, Ar-H), ~12-13 (br s, 1H, COOH) | ~168 (C=O), aromatic signals | 205.04 | [8] |
Note: Spectroscopic data is projected based on analogous compounds and general chemical shift knowledge.
Conclusion and Future Outlook
References
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sodium Methoxide. Retrieved from [Link]
-
ACS Publications. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock Chemical Innovation: The Role of 4-Amino-3-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved from [Link]
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]
-
PubChemLite. (n.d.). (3-amino-4-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
-
YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]
- 7. CAS 1416372-95-6 | (4-Amino-3-(trifluoromethyl)phenyl)methanol - Synblock [synblock.com]
- 8. 4-Amino-3-(trifluoromethyl)benzoic acid | C8H6F3NO2 | CID 3254286 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Introduction: The Significance of Trifluoromethylated Benzoates in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into an aromatic scaffold is a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals, making its efficient and cost-effective synthesis a critical area of research for drug development professionals. This guide provides a comparative analysis of two prominent catalytic systems for the synthesis of this important intermediate: a classical copper-catalyzed approach and a modern palladium-catalyzed method. We will delve into the mechanistic underpinnings of each system, provide detailed experimental protocols, and offer a comparative analysis of their performance and cost-effectiveness to aid researchers in selecting the optimal synthetic route for their needs.
Catalytic System Showdown: Copper vs. Palladium
The synthesis of this compound typically proceeds via the trifluoromethylation of a suitable halo-precursor, such as Methyl 4-fluoro-3-iodobenzoate or Methyl 4-fluoro-3-bromobenzoate. Both copper and palladium catalysts have proven effective in facilitating this C-C bond formation, albeit through distinct mechanistic pathways and with different practical considerations.
Methodology 1: The Workhorse - Copper-Catalyzed Trifluoromethylation
Copper-catalyzed trifluoromethylation, often referred to as an Ullmann-type reaction, is a well-established and cost-effective method.[1][2] This approach typically utilizes a copper(I) salt, a ligand, and a nucleophilic trifluoromethyl source. For this guide, we will focus on the use of (trifluoromethyl)trimethylsilane (TMSCF3) as the trifluoromethylating agent.[3]
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is adapted from established procedures for the copper-catalyzed trifluoromethylation of aryl iodides.[1][3][4]
Materials:
-
Methyl 4-fluoro-3-iodobenzoate
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Methyl 4-fluoro-3-iodobenzoate (1.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and spray-dried KF (2.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Add TMSCF3 (1.5 mmol) dropwise to the stirred suspension.
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 4-fluoro-3-iodobenzoate is chosen due to the higher reactivity of the C-I bond in copper-catalyzed reactions compared to C-Br or C-Cl bonds.
-
Catalyst and Ligand: CuI is a common and inexpensive copper(I) source. 1,10-Phenanthroline is a readily available and effective ligand that stabilizes the copper catalyst and facilitates the catalytic cycle.[5]
-
Trifluoromethyl Source and Activator: TMSCF3 is a widely used nucleophilic trifluoromethylating agent.[6] KF acts as an activator, generating the active trifluoromethylating species.
-
Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. The elevated temperature is necessary to overcome the activation energy of the C-CF3 bond formation.
Methodology 2: The Precision Tool - Palladium-Catalyzed Trifluoromethylation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering high efficiency and broad functional group tolerance.[7][8] For the trifluoromethylation of aryl halides, specialized ligands and trifluoromethyl sources have been developed to overcome the challenges associated with this transformation.[9] In this guide, we will consider a state-of-the-art palladium-catalyzed system using a biaryl phosphine ligand (BrettPhos) and (trifluoromethyl)triethylsilane (TESCF3).[10]
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol is based on the work of Buchwald and co-workers for the palladium-catalyzed trifluoromethylation of aryl chlorides, adapted for an aryl bromide substrate.[7][10]
Materials:
-
Methyl 4-fluoro-3-bromobenzoate
-
Palladium(II) acetate (Pd(OAc)2)
-
BrettPhos
-
(Trifluoromethyl)triethylsilane (TESCF3)
-
Potassium fluoride (KF, spray-dried)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)2 (0.02 mmol, 2 mol%), BrettPhos (0.03 mmol, 3 mol%), and spray-dried KF (2.0 mmol) to an oven-dried Schlenk tube.
-
Add a solution of Methyl 4-fluoro-3-bromobenzoate (1.0 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add TESCF3 (1.5 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 110-130 °C.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices:
-
Starting Material: Methyl 4-fluoro-3-bromobenzoate is a suitable substrate for palladium-catalyzed cross-coupling, which is more versatile than copper catalysis in handling aryl bromides.
-
Catalyst and Ligand: Pd(OAc)2 is a common palladium precursor. BrettPhos is a bulky, electron-rich biaryl phosphine ligand that has been shown to be highly effective in promoting challenging cross-coupling reactions, including trifluoromethylation.[11]
-
Trifluoromethyl Source: TESCF3 is often used in palladium-catalyzed reactions and can be more effective than TMSCF3 in certain systems.[12]
-
Solvent and Temperature: 1,4-Dioxane is a common solvent for palladium-catalyzed cross-coupling reactions. The high temperature is required to facilitate the reductive elimination step, which is often rate-limiting in these transformations.
Visualizing the Process: Experimental Workflows
To provide a clearer understanding of the laboratory procedures, the following diagrams illustrate the general workflows for both the copper and palladium-catalyzed syntheses.
Caption: General experimental workflow for the copper-catalyzed synthesis.
Caption: General experimental workflow for the palladium-catalyzed synthesis.
Performance and Mechanistic Insights
The choice between a copper and a palladium-based system often depends on a trade-off between cost, efficiency, and substrate scope.
Comparative Performance Data
The following table summarizes the expected performance of each catalytic system for the synthesis of this compound, based on literature precedents for similar substrates.
| Parameter | Copper-Catalyzed Method | Palladium-Catalyzed Method |
| Catalyst | CuI | Pd(OAc)2 |
| Ligand | 1,10-Phenanthroline | BrettPhos |
| Starting Material | Methyl 4-fluoro-3-iodobenzoate | Methyl 4-fluoro-3-bromobenzoate |
| CF3 Source | TMSCF3 | TESCF3 |
| Typical Yield | 70-85% | 80-95% |
| Reaction Time | 12-24 hours | 8-16 hours |
| Temperature | 100-120 °C | 110-130 °C |
| Catalyst Loading | 5-10 mol% | 1-3 mol% |
| Functional Group Tolerance | Good | Excellent |
Note: Yields are estimates based on related transformations and may vary depending on specific reaction conditions and optimization.
Mechanistic Discussion and Catalytic Cycles
The underlying mechanisms of the copper and palladium-catalyzed reactions are fundamentally different, which accounts for their distinct reactivity profiles.
Copper-Catalyzed Trifluoromethylation: The mechanism is generally believed to proceed through a Cu(I)/Cu(III) cycle. The key steps involve the formation of a [Cu-CF3] species, oxidative addition of the aryl iodide to the copper center, and subsequent reductive elimination to form the C-CF3 bond.
Caption: Plausible catalytic cycle for palladium-catalyzed trifluoromethylation.
Cost-Effectiveness Analysis
For researchers and drug development professionals, the cost of a synthetic route is a critical factor. The following table provides an estimated cost comparison for the key reagents in each catalytic system. Prices are based on typical catalog prices for research quantities and may vary.
| Reagent | Copper System Cost (per mmol of product) | Palladium System Cost (per mmol of product) |
| Metal Salt | CuI (~$0.05) [13][14] | Pd(OAc)2 (~$1.50) [15][16] |
| Ligand | 1,10-Phenanthroline (~$0.10) [17] | BrettPhos (~$5.00) [11] |
| CF3 Source | TMSCF3 (~$1.00) [4][6] | TESCF3 (~$1.50) |
| Total Estimated Cost | ~$1.15 | ~$8.00 |
Note: This is a simplified cost analysis and does not include the cost of solvents, bases, or the starting halo-benzoates. The cost of TESCF3 is estimated to be slightly higher than TMSCF3.
Conclusion and Recommendations
Both copper and palladium-catalyzed methods offer viable routes to this compound.
-
The copper-catalyzed system stands out for its significantly lower cost, making it an attractive option for large-scale synthesis and initial exploratory work. However, it may require longer reaction times and is generally more effective with more reactive aryl iodides.
-
The palladium-catalyzed system offers higher yields, shorter reaction times, and broader substrate scope, including less reactive aryl bromides. [7][8]The use of advanced ligands like BrettPhos allows for high efficiency, but at a substantially higher cost. This method is well-suited for late-stage functionalization and when high yields are paramount.
Ultimately, the choice of catalyst will depend on the specific needs of the researcher, balancing factors such as cost, scale, required yield, and available starting materials. For process development and large-scale manufacturing, the economic advantage of the copper-catalyzed route is compelling, while for complex, small-scale syntheses where efficiency is critical, the palladium-catalyzed method may be the preferred choice.
References
-
GTI Laboratory Supplies. Copper(I) iodide, 98%, Certified® 25g. [Link]
-
IndiaMART. Palladium Acetate - Palladium Diacetate Latest Price, Manufacturers & Suppliers. [Link]
-
Cho, E. J., et al. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, vol. 328, no. 5986, 2010, pp. 1679–1681. [Link]
-
Wang, Q., et al. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Chemistry Portal. [Link]
-
Lin, J.-S., et al. Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF3: Construction of Trifluoromethylated Azaheterocycles. The Journal of Organic Chemistry, vol. 79, no. 15, 2014, pp. 7084–7092. [Link]
-
Kitazume, T., and Yamazaki, T. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2404–2409. [Link]
-
Cho, E. J., et al. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles, 2010. [Link]
-
Amii, H., et al. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide. Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 2404-2409. [Link]
-
IndiaMART. Trifluoromethyl)Trimethylsilane CAS 81290-20-2 at ₹ 857/kg | Ankleshwar | ID. [Link]
-
SciSpace. Copper-Catalyzed Aminotrifluoromethylation of Unactivated Alkenes with (TMS)CF3: Construction of Trifluoromethylated Azaheterocycles (2014) | Jin-Shun Lin | 55 Citations. [Link]
-
Liu, T., and Shen, Q. Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 155–181. [Link]
-
Tlili, A., et al. Trifluoromethylation of (hetero)aryl iodides and bromides with copper(i) chlorodifluoroacetate complexes. RSC Advances, vol. 5, no. 111, 2015, pp. 91763–91767. [Link]
-
Cho, E. J., et al. The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed, 2010. [Link]
-
Hartwig, J. F., et al. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides. Journal of the American Chemical Society, vol. 133, no. 12, 2011, pp. 4508–4511. [Link]
-
Semantic Scholar. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. [Link]
-
Thedford, J., and Sanford, M. S. Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles. Organometallics, vol. 44, no. 11, 2025, pp. 1210–1216. [Link]
-
Senecal, T. D. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT, 2013. [Link]
-
Ye, Y., et al. Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. Angewandte Chemie International Edition, vol. 55, no. 50, 2016, pp. 15559–15563. [Link]
-
Ye, Y., et al. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv, 2020. [Link]
-
Li, Y., et al. Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. ChemRxiv, 2026. [Link]
-
Hartwig, J. F., et al. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Journal of the American Chemical Society, vol. 144, no. 4, 2022, pp. 1775–1783. [Link]
Sources
- 1. Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 3. Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles [organic-chemistry.org]
- 4. 279720050 [thermofisher.com]
- 5. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]
- 6. Sigma Aldrich Trimethyl(Trifluoromethyl)Silane 5 mL | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. 1070663-78-3 Cas No. | BrettPhos | Apollo [store.apolloscientific.co.uk]
- 12. Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper(I) iodide, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 15. Palladium (II) Acetate price,buy Palladium (II) Acetate - chemicalbook [m.chemicalbook.com]
- 16. Palladium(II) acetate reagent grade, 98 3375-31-3 [sigmaaldrich.com]
- 17. 1,10-Phenanthroline, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Guide to the Structural Analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate Derivatives via X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The Significance of Fluorination in Drug Design
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] These modifications can dramatically enhance a drug candidate's profile by:
-
Improving Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to enzymatic degradation, prolonging the drug's half-life in the body.[1][2]
-
Enhancing Lipophilicity: The CF3 group, in particular, increases a molecule's ability to cross cellular membranes, which can be crucial for reaching its target.[1][2]
-
Modulating Binding Affinity: The unique electronic properties of fluorine can alter a molecule's interaction with its biological target, potentially leading to increased potency and selectivity.[1][2][3]
Understanding the precise three-dimensional arrangement of these fluorinated compounds through X-ray crystallography is therefore paramount for rational drug design.
Case Study: A Comparative Crystallographic Analysis of Nitro-Trifluoromethyl Benzoic Acid Isomers
To illustrate the principles of comparative structural analysis, we will examine the crystal structures of two isomers: 4-nitro-2-(trifluoromethyl)benzoic acid (Isomer I) and 4-nitro-3-(trifluoromethyl)benzoic acid (Isomer II).[6] These compounds serve as excellent surrogates for our target molecule, differing primarily in the nature and position of one substituent.
Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for the two isomers, providing a basis for our comparative discussion.
| Parameter | 4-nitro-2-(trifluoromethyl)benzoic acid (Isomer I) | 4-nitro-3-(trifluoromethyl)benzoic acid (Isomer II) |
| Chemical Formula | C8H4F3NO4 | C8H4F3NO4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.9832 (4) | 11.2581 (8) |
| b (Å) | 10.4561 (5) | 7.2184 (5) |
| c (Å) | 11.4589 (6) | 11.5317 (8) |
| β (°) | 109.231 (3) | 101.593 (3) |
| Volume (ų) | 903.34 (8) | 916.32 (11) |
| Z | 4 | 4 |
| R-factor | 0.039 | 0.042 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[6]
Structural Insights and Comparative Analysis
The most striking difference between the two isomers lies in the dihedral angles between the functional groups and the benzene ring, a direct consequence of steric hindrance.
-
Isomer I (4-nitro-2-(trifluoromethyl)benzoic acid): The bulky trifluoromethyl group at the ortho position to the carboxylic acid forces the carboxyl group to rotate significantly out of the plane of the aromatic ring. This steric clash is a critical structural feature that would likely influence the molecule's ability to interact with a planar binding site on a biological target.
-
Isomer II (4-nitro-3-(trifluoromethyl)benzoic acid): In this isomer, the trifluoromethyl group is ortho to the nitro group. Consequently, it is the nitro group that is twisted out of the aromatic plane, while the carboxylic acid remains more coplanar.
These conformational differences, dictated by the substituent pattern, have a cascading effect on the intermolecular interactions and the overall crystal packing. In both structures, hydrogen bonding between the carboxylic acid groups of adjacent molecules forms classic centrosymmetric dimers. However, the different spatial arrangements of the nitro and trifluoromethyl groups will lead to distinct packing motifs, influencing properties such as solubility and melting point.
For a hypothetical Methyl 4-fluoro-3-(trifluoromethyl)benzoate, one would anticipate a similar interplay of steric and electronic effects. The fluorine atom, being smaller than a nitro group, would exert less steric hindrance. However, its high electronegativity would influence the local electronic environment and potential intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule
This section provides a detailed, step-by-step methodology for obtaining the crystal structure of a small organic molecule like a this compound derivative.
I. Crystal Growth
The quality of the final crystal structure is critically dependent on the quality of the single crystal.
-
Material Purification: Begin with highly pure material (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.
-
Solvent Selection: Screen a range of solvents with varying polarities to find one in which the compound has moderate solubility.
-
Crystallization Technique: Slow evaporation is a common and effective method. Dissolve the compound in the chosen solvent to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks. Other techniques include slow cooling of a saturated solution and vapor diffusion.
II. Crystal Mounting and Data Collection
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[5]
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (if collecting data at low temperatures) to prevent ice formation.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[7] A monochromatic X-ray beam is directed at the crystal, which is rotated during the experiment.[3][4] The diffracted X-rays are detected by an area detector, producing a series of diffraction images.[3][8]
III. Data Processing and Structure Solution
-
Integration and Scaling: The diffraction images are processed to determine the intensity and position of each reflection.[1][4] This data is then scaled and merged to create a single reflection file.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[1][8]
-
Structure Refinement: An initial molecular model is built into the electron density map. This model is then refined against the experimental data to improve the fit, typically by minimizing the R-factor.[1][8]
IV. Structure Validation
The final structure is validated using software like CHECKCIF to ensure that the bond lengths, angles, and other geometric parameters are chemically reasonable. The final crystallographic data is typically deposited in a public database like the Cambridge Structural Database (CSD).[9]
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Logical relationship for comparative structural analysis.
Conclusion
While the crystal structure of this compound remains to be determined, a thorough understanding of crystallographic principles and a comparative analysis of closely related structures provide invaluable insights. The case study of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid demonstrates how subtle changes in substituent positioning can lead to significant conformational and packing differences. This knowledge is crucial for drug development professionals seeking to optimize the solid-state properties and biological activity of fluorinated pharmaceutical compounds. The detailed experimental protocol provided herein serves as a practical guide for researchers undertaking such structural investigations.
References
- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
- Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.
-
Crystallographic Structure Factors and Electron Density, Resolution, and R-value. (n.d.). PDB-101. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
X-ray data processing. (n.d.). PubMed Central. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved from [Link]
-
Crystallography Data Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. Retrieved from [Link]
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. excillum.com [excillum.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Guide to Spectroscopic Analysis: Comparing Experimental and Predicted Data for Methyl 4-fluoro-3-(trifluoromethyl)benzoate
This guide provides a comprehensive framework for the structural elucidation of Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3)[1][2]. In modern chemical research and development, the rigorous confirmation of a molecule's structure is paramount. This is achieved by comparing experimentally acquired spectroscopic data against theoretically predicted values.
A challenge often faced with novel or less-common compounds is the scarcity of published experimental data. As of this writing, comprehensive, publicly available experimental spectra for this compound are not readily found. Therefore, this guide will take a two-pronged approach. First, we will establish a robust set of predicted spectral data for our target molecule based on established chemical principles and the known effects of its functional groups. Second, to illustrate the practical application of comparing experimental and predicted data, we will use the closely related, well-documented isomer, Methyl 4-(trifluoromethyl)benzoate (CAS: 2967-66-0), as a case study. The methodologies and analytical logic presented are directly applicable to the target compound once experimental data is acquired.
Part 1: Predicted Spectral Data for this compound
The prediction of spectral data relies on understanding how the arrangement of atoms and electrons in a molecule influences its interaction with different forms of energy. For this compound, the key structural features are the benzene ring, the electron-withdrawing ester (-COOCH₃), trifluoromethyl (-CF₃), and fluoro (-F) groups.
Predicted Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons and one signal for the methyl protons of the ester.
| Predicted Signal | Multiplicity | Approx. Chemical Shift (ppm) | Coupling | Rationale |
| H-2 | Doublet of doublets (dd) | 8.2 - 8.4 | ~2.5 Hz (⁴JH-F), ~1.5 Hz (⁴JH-H) | Located ortho to the strongly electron-withdrawing ester group, resulting in a downfield shift. It will show small couplings to the fluorine and H-6. |
| H-5 | Doublet of doublets (dd) | 7.4 - 7.6 | ~8.5 Hz (³JH-H), ~4.5 Hz (³JH-F) | Coupled to both the adjacent H-6 (a large ortho coupling) and the fluorine atom (a smaller meta coupling). |
| H-6 | Doublet of doublets (dd) | 8.1 - 8.3 | ~8.5 Hz (³JH-H), ~1.5 Hz (⁴JH-H) | Coupled to H-5 (ortho) and H-2 (meta). Its position between two electron-withdrawing groups (CF₃ and COOCH₃) will shift it downfield. |
| -OCH₃ | Singlet (s) | 3.9 - 4.0 | N/A | A typical chemical shift for methyl ester protons. |
¹³C NMR: The carbon NMR will show nine distinct signals, one for each unique carbon atom. The presence of fluorine will cause characteristic splitting of the signals for the carbons it is bonded to and those nearby.
| Predicted Signal | Approx. Chemical Shift (ppm) | Coupling | Rationale |
| C=O | 164 - 166 | Singlet | Typical ester carbonyl chemical shift. |
| C-4 | 160 - 165 | Doublet (¹JC-F ≈ 250 Hz) | The direct C-F bond results in a very large coupling constant and a significant downfield shift due to fluorine's electronegativity. |
| C-3 | 125 - 130 | Quartet of doublets (¹JC-F ≈ 272 Hz, ²JC-F ≈ 35 Hz) | The carbon of the CF₃ group will be a quartet due to coupling with its three fluorine atoms. It will also show a smaller doublet coupling to the fluorine at C-4. |
| -CF₃ | 120 - 124 | Quartet (¹JC-F ≈ 272 Hz) | The trifluoromethyl carbon itself will be split into a quartet by the three attached fluorine atoms. |
| Aromatic Carbons | 115 - 135 | Various (Singlets, Doublets) | The remaining aromatic carbons will have shifts and C-F couplings determined by their position relative to the F and CF₃ substituents. |
| -OCH₃ | 52 - 54 | Singlet | Typical methyl ester carbon chemical shift. |
¹⁹F NMR: The fluorine NMR is a powerful tool for analyzing fluorinated compounds and is expected to show two distinct signals.[3]
| Predicted Signal | Approx. Chemical Shift (ppm) | Multiplicity | Rationale |
| Ar-F | -100 to -120 | Multiplet | The fluorine attached directly to the aromatic ring. The chemical shift is typical for aryl fluorides.[4] |
| -CF₃ | -60 to -65 | Singlet | The three equivalent fluorine atoms of the trifluoromethyl group. This is a characteristic chemical shift range for a benzotrifluoride moiety.[4] |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3000 | C-H Stretch | Aromatic |
| ~1730 | C=O Stretch | Ester |
| ~1610, ~1500 | C=C Stretch | Aromatic Ring |
| ~1280 | C-O Stretch | Ester |
| 1300 - 1100 | C-F Stretch | Aryl-F and CF₃ |
Predicted Mass Spectrometry (MS) Data
In electron ionization (EI) mass spectrometry, the molecule is expected to show a clear molecular ion peak and predictable fragmentation patterns.
| m/z Value | Ion | Rationale |
| 222 | [M]⁺ | Molecular ion peak (C₉H₆F₄O₂) |
| 191 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 163 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 153 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
Part 2: Case Study: Experimental vs. Predicted Spectra for Methyl 4-(trifluoromethyl)benzoate
To illustrate the process of comparing experimental data with predictions, we will now examine the isomer Methyl 4-(trifluoromethyl)benzoate. Published experimental data is available for this compound.[5][6]
NMR Data Comparison
Experimental ¹H NMR (400 MHz, CDCl₃): [5]
-
δ 8.14 (d, J = 8.0 Hz, 2H)
-
δ 7.68 (d, J = 8.0 Hz, 2H)
-
δ 3.94 (s, 3H)
Experimental ¹³C NMR (100 MHz, CDCl₃): [5]
-
δ 165.9 (C=O)
-
δ 134.5 (q, J = 33 Hz, C-CF₃)
-
δ 133.5 (Ar-C)
-
δ 130.1 (Ar-CH)
-
δ 125.5 (q, J = 4 Hz, Ar-CH)
-
δ 123.8 (q, J = 271 Hz, -CF₃)
-
δ 52.6 (-OCH₃)
Experimental ¹⁹F NMR (376 MHz, CDCl₃): [5]
-
δ -63.21 (s, 3F)
Comparison Table: Methyl 4-(trifluoromethyl)benzoate
| Parameter | Predicted Value/Pattern | Experimental Data[5] | Analysis |
| ¹H NMR | |||
| Aromatic Protons | Two doublets, ~2H each | δ 8.14 (d), δ 7.68 (d) | Excellent agreement. The para-substitution pattern gives a simple AA'BB' system that appears as two doublets. |
| Methyl Protons | One singlet, ~3H | δ 3.94 (s) | Excellent agreement. |
| ¹³C NMR | |||
| -CF₃ Carbon | Quartet, J ≈ 270 Hz | δ 123.8 (q, J = 271 Hz) | Excellent agreement. The large coupling constant is characteristic of a C-F bond. |
| C-CF₃ Carbon | Quartet, J ≈ 30-35 Hz | δ 134.5 (q, J = 33 Hz) | Excellent agreement. This represents the two-bond coupling (²JC-F). |
| ¹⁹F NMR | |||
| -CF₃ Fluorines | One singlet | δ -63.21 (s) | Excellent agreement. The chemical shift falls squarely in the expected range for a benzotrifluoride. |
The high degree of correlation between the predicted patterns and the actual experimental data for Methyl 4-(trifluoromethyl)benzoate provides strong confidence in its structural assignment. This same rigorous comparison would be applied to this compound upon acquisition of its spectra.
Experimental Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., this compound) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (~240 ppm), a longer relaxation delay (2-5 seconds), and a much larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Use a dedicated fluorine probe or tune the broadband probe to the ¹⁹F frequency. A very wide spectral width (~300 ppm) is used. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C NMR.[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (like CFCl₃ for ¹⁹F).
Caption: Workflow for NMR Sample Analysis.
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Method: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to separate the analyte from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Method: Set the EI source to 70 eV. Acquire mass spectra over a range of m/z 40-400.
-
Data Analysis: Identify the GC peak corresponding to the analyte. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.
Caption: General Workflow for GC-MS Analysis.
Conclusion
The structural confirmation of a chemical entity is a cornerstone of scientific research. This guide outlines the systematic process of predicting the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra for this compound. By using the well-characterized isomer Methyl 4-(trifluoromethyl)benzoate as a case study, we have demonstrated the power of comparing robust experimental data with theoretically derived predictions. This comparative methodology provides the highest level of confidence in structural elucidation and is a critical component of the analytical workflow in drug development and materials science.
References
-
ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
- Supporting Information for a scientific publication. (n.d.). Retrieved from a document detailing experimental characterization, including NMR data for methyl 4-(trifluoromethyl)
-
Pharmaffiliates. (n.d.). Methyl 4-fluoro-3-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a document providing general experimental procedures for NMR.
-
precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supplementary Information.
-
PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
Chegg. (2018). Question: The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Retrieved from [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from a document providing NMR data for Methyl 4-(trifluoromethyl)
-
SpectraBase. (n.d.). 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-fluoro-4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid - Optional[Vapor Phase IR]. Retrieved from [Link]
-
American Chemical Society. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]
-
NIST WebBook. (n.d.). Methyl 3-trifluoromethylbenzoate. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide for the Safe Disposal of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Introduction: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a compound frequently handled by researchers and development professionals.[1][2] Its molecular structure, characterized by a stable benzene ring substituted with both a fluorine atom and a trifluoromethyl group, imparts unique chemical properties.[1] However, these same features, particularly the strong carbon-fluorine bonds, place it in the category of halogenated aromatic compounds that necessitate rigorous disposal protocols to ensure laboratory safety and environmental protection.[3][4]
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound. The procedures outlined are grounded in established safety principles for handling halogenated hazardous waste and are designed to provide a self-validating system of protocols for your laboratory.
Disclaimer: Specific hazard classifications and physical properties for this compound (CAS 176694-36-3) are not fully detailed in readily available safety data sheets. Therefore, the hazard profile presented is based on data from structurally similar compounds, such as 4-Fluoro-3-(trifluoromethyl)benzoic acid and Methyl 4-(trifluoromethyl)benzoate.[5][6] It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier as the primary source of information before handling this chemical.
Section 1: Hazard Profile & Risk Assessment
Understanding the chemical's hazard profile is the foundation of safe handling and disposal. The presence of multiple fluorine atoms increases the compound's stability, which can contribute to its persistence if not disposed of correctly.[1][7]
Table 1: Chemical Identification
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 176694-36-3 | [1][8] |
| Molecular Formula | C₉H₆F₄O₂ | [1][8] |
| Appearance | Colorless to pale yellow liquid or solid |[1] |
Table 2: Hazard Identification (Based on Structurally Similar Compounds)
| Hazard Class | Category | Precautionary Statement | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [5][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][9] |
| Flammable Liquids | Category 4 | Combustible liquid |[6][10] |
Causality of Hazard: The combination of the ester functional group with the electron-withdrawing trifluoromethyl and fluoro groups dictates its reactivity and toxicological profile. The primary risks during handling and disposal are direct contact, leading to skin and eye irritation, and inhalation of vapors, which can irritate the respiratory system.[5][6][9]
Section 2: Pre-Disposal Safety Protocols (PPE & Handling)
Before generating any chemical waste, ensure all engineering controls and personal protective equipment (PPE) are in place. This preparation is a critical step in a self-validating safety system.
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect prior to use. | To prevent skin contact, which causes irritation.[11] |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. Use a face shield if there is a splash risk. | To protect against eye irritation from splashes or vapors.[5][12] |
| Skin/Body Protection | A complete lab coat or chemical-resistant suit. | To protect skin and clothing from contamination.[11] |
| Respiratory Protection | Use only in a certified chemical fume hood. If not possible, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK). | To prevent inhalation of vapors that may cause respiratory irritation.[12] |
Engineering Controls:
-
Chemical Fume Hood: All handling, aliquoting, and waste consolidation must be performed inside a properly functioning chemical fume hood.[3]
-
Safety Stations: Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[5]
Section 3: Step-by-Step Waste Collection & Segregation Protocol
The proper segregation of halogenated waste is the most critical logistical step in the disposal process. Commingling with non-halogenated streams leads to complex, expensive disposal procedures and violates compliance standards.[13][14]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a specific location in the lab, within or near the fume hood where the waste is generated, to store your waste container. This area must be clearly marked.
Step 2: Select an Appropriate Waste Container
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw cap.[15]
-
Causality: Avoid metal containers. Halogenated solvents can degrade over time to form acidic byproducts (e.g., hydrofluoric acid) which can corrode metal, leading to leaks.[15]
Step 3: Label the Container Correctly (Before Adding Waste)
-
Affix a "Hazardous Waste" label to the container.[3]
-
Clearly write the full chemical name: "Waste this compound".[3]
-
List all components, including any solvents used for rinsing (e.g., "Acetone rinsate").
-
Check all applicable hazard boxes on the label (e.g., Flammable, Toxic).[14]
Step 4: Segregate the Halogenated Waste Stream
-
This container is for HALOGENATED WASTE ONLY .
-
Do NOT mix with non-halogenated organic solvents (like hexane, ethyl acetate) or aqueous waste.[3][13]
-
Causality: Non-halogenated solvents can often be recycled or recovered through distillation. Halogenated waste is unsuitable for this process and requires high-temperature incineration for complete destruction, making cross-contamination costly and inefficient.[13]
Step 5: Collect All Forms of Waste
-
Neat/Surplus Chemical: Carefully transfer any unused or surplus this compound into the designated waste container.
-
Contaminated Materials: Place any contaminated items such as pipette tips, weigh boats, or absorbent pads used for minor spills directly into a sealed, labeled bag or a dedicated solid waste container, also marked as halogenated waste.
-
Glassware Rinsate: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate in your halogenated liquid waste container.[3]
Section 4: Spill Management Protocol
In the event of a small, manageable spill within the fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as detailed in Section 2.
-
Contain the Spill: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal chemical binder.[7][10]
-
Collect Material: Carefully scoop the absorbed material into a suitable, sealable container.[7][11]
-
Label as Waste: Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Decontaminate: Wipe the spill area clean with a cloth dampened with a suitable solvent, and manage the cloth as contaminated solid waste.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) emergency response team.[7]
Section 5: Final Disposal Pathway & Workflow
The final disposal of this compound relies on a coordinated handoff to certified professionals and the use of specialized destruction technology. Due to the high stability of the carbon-fluorine bond, the preferred method of destruction is high-temperature incineration.[4][16] This process provides sufficient energy and residence time to break down the molecule into simpler, less harmful components like CO₂, water, and hydrogen fluoride (HF), which is then scrubbed from the emissions.[4][16]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
Step-by-Step Final Disposal Procedure:
-
Seal and Store: Once the waste container is full (up to 90% capacity) or no longer in use, ensure the cap is tightly sealed. Store it in your designated Satellite Accumulation Area.[14]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department by submitting a hazardous waste pickup request form.[3][14]
-
Professional Handling: EHS professionals will collect the waste and transport it to a central storage facility before it is manifested and transferred to a licensed and approved hazardous waste disposal company.
-
Destruction: The vendor will transport the waste to a facility equipped for high-temperature incineration to ensure its complete and permanent destruction in compliance with EPA and local regulations.[17]
By adhering to this comprehensive guide, you ensure the safe management and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
Safety Data Sheet - Methyl 3-amino-4-(trifluoromethoxy)benzoate. Angene Chemical. [Link]
-
Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2. PubChem. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). [Link]
-
Methyl 4-(trifluoromethyl)benzoate. precisionFDA. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University. [Link]
-
Halogenated Solvents. Environmental Health & Safety, Washington State University. [Link]
-
Finding an End to Forever Chemicals. Eurofins USA. [Link]
-
Guidelines for Halogenated Solvents Degreasing Operations. California Air Resources Board. [Link]
-
Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety, Temple University. [Link]
-
Methyl 4-[2-fluoro-3-(trifluoroMethyl)phenyl]benzoate CAS#: 1365273-05-7. ChemWhat. [Link]
Sources
- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. epa.gov [epa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 176694-36-3 [chemicalbook.com]
- 9. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. angenechemical.com [angenechemical.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. epa.gov [epa.gov]
- 17. mcfenvironmental.com [mcfenvironmental.com]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 4-fluoro-3-(trifluoromethyl)benzoate
Welcome to your comprehensive guide on the safe and effective handling of Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS No. 67515-55-3). This document is designed for researchers, scientists, and drug development professionals who utilize this and other fluorinated aromatic compounds in their work. Our goal is to provide you with not just a set of procedures, but a deep understanding of the "why" behind each recommendation, ensuring your safety and the integrity of your research. Trifluoromethylated aromatic compounds are pivotal in modern pharmaceuticals and agrochemicals, making mastery of their handling essential.[1]
Understanding the Compound: Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects.[2] Understanding its hazard profile is the first step in establishing a safe laboratory environment.
GHS Classifications for Structurally Similar Compounds:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Flammable / Combustible liquids | 4 | H227: Combustible liquid |
This table is a synthesis of data from safety data sheets for this compound and structurally similar compounds, providing a comprehensive overview of potential hazards.[2][3][4][5]
These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation, which can lead to irritation.[2][3][4] The trifluoromethyl group, while generally stable, contributes to the compound's reactivity and potential biological effects.[6]
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your first line of defense against accidental exposure. The following recommendations are based on a thorough risk assessment of the compound's properties.
Core PPE Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential for protecting the eyes from splashes. Given that this compound can cause serious eye irritation, standard safety glasses are insufficient.[7][8][9] |
| Hand Protection | Chemical-Resistant Gloves (Butyl or Nitrile) | Esters can be aggressive towards certain glove materials. Butyl and nitrile gloves offer good resistance to esters and aromatic hydrocarbons.[8][10][11][12] Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[13] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat should be worn at all times to protect against splashes and potential ignition of this combustible liquid.[7] For larger quantities, a chemical-resistant apron is advised.[7] |
| Respiratory Protection | Use in a Fume Hood | All work should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[14][15] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors may be necessary, based on a formal risk assessment.[7][13] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical for ensuring safety and experimental consistency. The following diagram and procedural steps outline the lifecycle of handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
-
Pre-Experiment Safety Check:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate height.
-
Don your required PPE as outlined in the table above.
-
Ensure an eyewash station and safety shower are accessible.[16]
-
Locate the appropriate spill kit.
-
-
Handling the Compound:
-
When handling, avoid all personal contact, including inhalation.[17]
-
Use spark-proof tools and avoid sources of ignition as the compound is combustible.[14][17]
-
Ground all equipment when transferring large quantities to prevent static discharge.[16][17]
-
If the compound is in a solid form (melting point 13-14°C), it may need to be gently warmed to a liquid state for transfer.
-
-
Storage:
Emergency Procedures: Spills and Exposures
In the event of an emergency, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Small Spill | Alert others in the area. Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][7] Collect the material into a sealed, labeled container for hazardous waste disposal.[7][13] |
| Large Spill | Evacuate the area immediately and contact your institution's emergency response team.[7] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][13] Remove contaminated clothing.[3][13] Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.[3][13] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][13] |
Disposal Plan: Responsible Waste Management
Proper disposal of fluorinated organic compounds is essential to protect both human health and the environment.[7] These compounds can be persistent, and their disposal is regulated.
-
Waste Collection: All waste containing this compound must be collected in clearly labeled, compatible containers.[7]
-
Disposal Method: Do not dispose of this material in the sanitary sewer system.[13][18] Arrange for disposal through a licensed professional waste disposal service.[13][18] Thermal treatment, such as incineration, may be a suitable method for the complete destruction of fluorinated compounds, though this must be done in a permitted facility.[19][20]
-
Contaminated Materials: Any materials used to clean up spills, as well as contaminated gloves and lab coats, should be disposed of as hazardous waste.[13]
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while maintaining the highest standards of laboratory safety.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- EPA. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- Digital Dealer. (2014, September 22). Personal Protective Equipment: Chemical Hand Protection.
- Angene Chemical. (2024, November 1). Safety Data Sheet.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
- Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards.
- Unknown. (n.d.). Personal Protective Equipment (PPE).
- Apollo Scientific. (n.d.). Methyl 3-(trifluoromethyl)benzoate.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
- Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- PubChem. (n.d.). Methyl 3-(trifluoromethyl)benzoate.
- Benchchem. (n.d.). Personal protective equipment for handling Acid-PEG14-t-butyl ester.
- ChemistryViews. (2012, August 13). Low-Cost, Simple, Efficient, Safe Trifluoromethylation.
- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99 2967-66-0.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Synquest Labs. (n.d.). Methyl 4-(trifluoromethyl)benzoate.
- Synquest Labs. (n.d.). 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
Sources
- 1. Low-Cost, Simple, Efficient, Safe Trifluoromethylation - ChemistryViews [chemistryviews.org]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digitaldealer.com [digitaldealer.com]
- 11. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. angenechemical.com [angenechemical.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. epa.gov [epa.gov]
- 20. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
